1-(3-(Trifluoromethyl)phenyl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVXCOKNHXMBQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963381 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454-91-1 | |
| Record name | 1-(3-(Trifluoromethyl)phenyl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 454-91-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (R)-1-(3-(trifluoromethyl)phenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(3-(trifluoromethyl)phenyl)ethanol is a pivotal chiral building block in the synthesis of various pharmaceuticals, most notably as a key intermediate for neuroprotective agents. Its stereospecific synthesis is of paramount importance, demanding high enantiopurity and yield. This technical guide provides a comprehensive overview of the primary synthetic strategies for producing this chiral alcohol, with a focus on both chemical and biocatalytic methodologies. Detailed experimental protocols, comparative data, and process workflows are presented to assist researchers and drug development professionals in selecting and implementing the most suitable synthetic route for their specific needs.
Introduction
The trifluoromethylphenyl ethanol scaffold is a recurring motif in medicinal chemistry, imparting favorable properties such as metabolic stability and enhanced binding affinity to target molecules. The (R)-enantiomer of 1-(3-(trifluoromethyl)phenyl)ethanol, in particular, is a critical precursor for the synthesis of complex active pharmaceutical ingredients (APIs). The asymmetric synthesis of this alcohol is a key challenge, and various methods have been developed to achieve high levels of enantioselectivity. This guide will explore the synthesis of the precursor ketone, 3'-(trifluoromethyl)acetophenone, followed by an in-depth analysis of asymmetric reduction techniques.
Synthesis of the Precursor: 3'-(Trifluoromethyl)acetophenone
A reliable and efficient synthesis of the starting material, 3'-(trifluoromethyl)acetophenone, is the first critical step. Two primary, scalable routes are commonly employed: Friedel-Crafts acylation and a pathway originating from 3-trifluoromethylaniline.
Friedel-Crafts Acylation of Trifluoromethylbenzene
This classic approach involves the acylation of trifluoromethylbenzene with an acetylating agent, typically acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst.
Reaction Scheme:
A Technical Guide to the Stereoselective Synthesis of (S)-1-(3-(trifluoromethyl)phenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stereoselective synthesis of (S)-1-(3-(trifluoromethyl)phenyl)ethanol, a key chiral intermediate in the pharmaceutical industry. The document details both biocatalytic and chemocatalytic methodologies, presenting quantitative data in structured tables for easy comparison, and offering detailed experimental protocols for key reactions. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, adhering to specified formatting requirements.
Introduction
(S)-1-(3-(trifluoromethyl)phenyl)ethanol is a valuable chiral building block utilized in the synthesis of various pharmaceutical agents. Its stereospecific synthesis is of paramount importance as the biological activity of the final drug molecule often resides in a single enantiomer. This guide explores the two primary strategies for achieving high enantioselectivity in the synthesis of this alcohol: biocatalytic asymmetric reduction of the corresponding prochiral ketone, 3'-(trifluoromethyl)acetophenone, and chemocatalytic asymmetric hydrogenation and transfer hydrogenation.
Biocatalytic Synthesis
Biocatalysis has emerged as a powerful and green alternative for the synthesis of enantiomerically pure compounds.[1] The use of whole-cell biocatalysts or isolated enzymes offers high stereoselectivity under mild reaction conditions. Several microorganisms have been identified and engineered for the efficient reduction of 3'-(trifluoromethyl)acetophenone to the (S)-alcohol.
Data Presentation: Biocatalytic Methods
The following table summarizes the quantitative data for various biocatalytic approaches to the synthesis of (S)-1-(3-(trifluoromethyl)phenyl)ethanol.
| Biocatalyst | Substrate Concentration | Co-substrate/Medium Additive | Reaction Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Recombinant E. coli BL21(DE3) expressing a carbonyl reductase | 200 mM | 4% (w/v) Choline chloride:lysine, 0.6% (w/v) Tween-20 | 18 | 91.5 | >99.9 (R-enantiomer) | [1] |
| Candida tropicalis 104 | 200 mM | Choline chloride:trehalose, microaerobic conditions | 36 | 86.2 | >99 (S-enantiomer) | [2] |
| Leifsonia xyli HS0904 | Not specified for (S)-enantiomer | Not specified for (S)-enantiomer | Not specified for (S)-enantiomer | Not specified for (S)-enantiomer | Not specified for (S)-enantiomer | [3] |
| Immobilized Ketoreductase (KRED) | Not specified | 2-propanol:water (90:10 v/v) | 24 | Complete Conversion | >99.9 (S-enantiomer) | [4][5] |
Note: The study on recombinant E. coli focused on the (R)-enantiomer, but highlights the potential of engineered enzymes.
Experimental Protocol: Biocatalytic Reduction using Candida tropicalis
This protocol is based on the high-efficiency production of (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol and can be adapted for the target molecule.[2][3]
1. Cultivation of Candida tropicalis 104:
-
Prepare a seed culture medium containing glucose (20 g/L), yeast extract (10 g/L), peptone (20 g/L), KH₂PO₄ (2 g/L), and MgSO₄·7H₂O (0.5 g/L) in distilled water.
-
Autoclave the medium and inoculate with a single colony of Candida tropicalis 104.
-
Incubate at 30°C with shaking at 200 rpm for 24 hours.
-
Transfer the seed culture to a larger volume of the same medium and incubate under the same conditions for 48 hours.
-
Harvest the cells by centrifugation (5000 rpm, 10 min, 4°C) and wash twice with sterile phosphate buffer (0.2 M, pH 8.0).
2. Asymmetric Bioreduction:
-
In a 250 mL Erlenmeyer flask, suspend the harvested wet cells (e.g., 79.5 g dry cell weight/L) in 50 mL of 0.2 M phosphate buffer (pH 8.0).
-
Add 3'-(trifluoromethyl)acetophenone to the desired final concentration (e.g., 200 mM).
-
Add a co-substrate such as maltose (50 g/L).
-
For enhanced performance, introduce a natural deep eutectic solvent (NADES) like choline chloride:trehalose (1:1 molar ratio) to a final concentration of 1% (w/v).
-
Seal the flask to create microaerobic conditions.
-
Incubate the reaction mixture at 30°C with shaking at 200 rpm for 36 hours.
3. Product Extraction and Analysis:
-
After the reaction, extract the mixture with an equal volume of ethyl acetate twice.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure.
-
Analyze the yield and enantiomeric excess of (S)-1-(3-(trifluoromethyl)phenyl)ethanol by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Chemocatalytic Synthesis
Asymmetric (transfer) hydrogenation using transition metal catalysts, particularly Ruthenium and Rhodium complexes with chiral ligands, is a widely employed method for the enantioselective reduction of ketones.[6][7] These methods often offer high efficiency and enantioselectivity.
Data Presentation: Chemocatalytic Methods
The following table summarizes quantitative data for the chemocatalytic synthesis of chiral 1-(3-(trifluoromethyl)phenyl)ethanol.
| Catalyst System | Hydrogen Source | Base | Substrate/Catalyst Ratio | Reaction Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| [{RuCl₂(p-cymene)}₂] / pseudo-dipeptide ligand | 2-propanol | NaOH | Not specified | Not specified | Excellent | Excellent | |
| Ru(OTf)--INVALID-LINK-- | H₂ (10 atm) | Not specified | 1000 | 10 | Not specified | 96 (R-enantiomer) | [7] |
| Rhodium or Ruthenium / (S,R)-cis-1-amino-2-hydroxy-indane | Isopropanol | NaOH | 100-1000 | Not specified | 75-80 | >99 (R-enantiomer) | [8] |
Note: Many studies focus on the closely related 3,5-bis(trifluoromethyl)phenyl derivative or the (R)-enantiomer, but the principles are directly applicable.
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is a general procedure based on established methods for the asymmetric transfer hydrogenation of aromatic ketones.[8]
1. Catalyst Preparation (in situ):
-
In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add [{RuCl₂(p-cymene)}₂] (0.005 mmol, 1 mol%) and the chiral ligand (e.g., (R,R)-TsDPEN, 0.011 mmol).
-
Add degassed 2-propanol (5 mL).
-
Stir the mixture at room temperature for 20-30 minutes to form the active catalyst complex.
2. Asymmetric Reduction:
-
To the catalyst solution, add 3'-(trifluoromethyl)acetophenone (1 mmol).
-
Add a solution of a base, such as 0.1 M NaOH in 2-propanol (0.2 mL).
-
Heat the reaction mixture to a specified temperature (e.g., 80°C) and stir for the required time (e.g., 1-24 hours), monitoring the reaction progress by TLC or GC.
3. Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a small amount of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure (S)-1-(3-(trifluoromethyl)phenyl)ethanol.
Visualizations
Reaction Pathway
References
- 1. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 96789-80-9 | (S)-1-[3-(TRIFLUOROMETHYL)PHENYL]ETHANOL [fluoromart.com]
- 4. researchgate.net [researchgate.net]
- 5. Biocatalytic Asymmetric Synthesis of (S)‐1‐[3,5‐bis(trifluoromethyl)phenyl]ethanol by an Immobilized KRED in Batch and Flow Conditions [cris.unibo.it]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2001002326A1 - Process for the synthesis of (r)-1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-ol by asymmetric transfer hydrogenation - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Properties of 1-(3-(trifluoromethyl)phenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3-(trifluoromethyl)phenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. This document outlines its structural characteristics, physicochemical data, safety and handling protocols, and relevant experimental procedures.
Chemical Identity and Structure
This compound is a chiral alcohol. The presence of a stereocenter at the carbinol carbon gives rise to two enantiomers, (R)- and (S)-1-(3-(trifluoromethyl)phenyl)ethanol. Its structure consists of an ethanol backbone substituted with a phenyl group at position 1, which in turn is substituted with a trifluoromethyl group at the meta-position.
-
IUPAC Name: 1-[3-(trifluoromethyl)phenyl]ethanol
-
Synonyms: alpha-Methyl-3-(trifluoromethyl)benzyl alcohol, 3-Trifluoromethylphenylethanol
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in synthesis, purification, and formulation.
| Property | Value | References |
| CAS Number | 454-91-1 (racemate)[3][4], 96789-80-9 ((S)-enantiomer)[1][5], 127852-24-8 ((R)-enantiomer)[2] | [1][2][3][4][5] |
| Appearance | Clear colorless to slightly yellow liquid | [3] |
| Boiling Point | 206.9 - 207 °C at 760 mmHg[1][3], 100 - 102 °C at 17 mmHg[4] | [1][3][4] |
| Density | 1.234 - 1.249 g/mL at 25 °C | [1][3] |
| Flash Point | 96 °C (205 °F) | [1][4] |
| Refractive Index | ~1.458 | [4] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol and acetone. | [6][7] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity assessment of the compound.
| Spectrum | Characteristic Features |
| ¹H NMR | Expected signals include a doublet for the methyl protons (CH₃), a quartet for the methine proton (CH-O), a singlet or broad signal for the hydroxyl proton (OH), and multiplets for the aromatic protons. |
| ¹³C NMR | Expected signals include peaks for the methyl carbon, the methine carbon bearing the hydroxyl group, and aromatic carbons, including the carbon attached to the CF₃ group (which may show coupling to fluorine). |
| IR Spectroscopy | Key absorbances are expected for the O-H stretch (broad, ~3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C stretches (aromatic, ~1450-1600 cm⁻¹), and strong C-F stretches (~1100-1350 cm⁻¹).[1] |
Applications in Drug Development
Both the (R)- and (S)-enantiomers of this compound serve as crucial building blocks in the pharmaceutical industry.[1] They are key chiral intermediates for the synthesis of neurokinin-1 (NK-1) receptor antagonists, such as Aprepitant and Fosaprepitant, which are used for the prevention of chemotherapy-induced nausea and vomiting.[1] The (R)-enantiomer is also a building block for neuroprotective compounds.[6]
Experimental Protocol: Asymmetric Synthesis
The enantiomerically pure forms of this compound are most commonly synthesized via the asymmetric reduction of its corresponding ketone, 3'-(trifluoromethyl)acetophenone. Biocatalytic methods using whole-cell systems are particularly effective.
Objective: To produce (R)-1-[3-(Trifluoromethyl)phenyl]ethanol via whole-cell bioreduction of 3'-(trifluoromethyl)acetophenone.
Materials:
-
Recombinant E. coli cells expressing a carbonyl reductase.
-
3'-(trifluoromethyl)acetophenone (substrate).
-
Phosphate-buffered saline (PBS, pH 7.0).
-
Glucose (co-substrate/energy source for cells).
-
Ethyl acetate (for extraction).
-
Erlenmeyer flasks.
-
Shaking incubator.
Methodology:
-
Cell Culture and Harvest: Cultivate the recombinant E. coli cells under appropriate conditions to induce expression of the carbonyl reductase. Harvest the cells by centrifugation and wash with PBS buffer.
-
Bioreduction Setup: In a 50 mL Erlenmeyer flask, prepare a reaction mixture containing PBS buffer, a specific concentration of harvested cells (e.g., 12.6 g DCW/L), the substrate 3'-(trifluoromethyl)acetophenone, and a co-substrate such as glucose.[6]
-
Reaction Conditions: Incubate the flask at 30 °C with shaking at 200 rpm for a specified duration (e.g., 18 hours).[6]
-
Product Extraction: After the reaction is complete, terminate the process. Extract the product from the aqueous reaction mixture twice with an equal volume of ethyl acetate.[6]
-
Analysis: Combine the organic phases. Analyze the conversion and enantiomeric excess of the product using gas chromatography (GC) equipped with a chiral column.[6]
Caption: Biocatalytic synthesis of this compound.
Safety and Handling
This compound is considered a hazardous substance and requires careful handling in a laboratory setting.
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), chemical safety goggles or a face shield, and a lab coat.[5][8]
-
Handling: Avoid breathing fumes, mist, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]
-
-
Storage:
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. Seek medical attention if irritation persists.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Seek medical attention if respiratory symptoms occur.[5]
-
References
- 1. 96789-80-9 | (S)-1-[3-(TRIFLUOROMETHYL)PHENYL]ETHANOL [fluoromart.com]
- 2. CAS 127852-24-8 | (R)-1-(3-(Trifluoromethyl)phenyl)ethanol - Synblock [synblock.com]
- 3. americanelements.com [americanelements.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. biosynce.com [biosynce.com]
Spectroscopic Analysis of 1-(3-(trifluoromethyl)phenyl)ethanol Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques for the analysis of the enantiomers of 1-(3-(trifluoromethyl)phenyl)ethanol. This chiral alcohol is a key building block in the synthesis of various pharmaceuticals, making the accurate determination of its enantiomeric purity and absolute configuration critical for drug development and quality control. This document details the experimental protocols and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, chiral High-Performance Liquid Chromatography (HPLC), and chiroptical methods including Vibrational Circular Dichroism (VCD), Optical Rotatory Dispersion (ORD), and Electronic Circular Dichroism (ECD).
Introduction
The pharmacological activity of chiral molecules is often enantiomer-dependent. One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Consequently, regulatory agencies require rigorous characterization of chiral drug substances. This compound presents a stereogenic center at the carbinol carbon, existing as (R) and (S) enantiomers. This guide outlines a multi-technique spectroscopic approach to differentiate, quantify, and assign the absolute configuration of these enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For chiral compounds, the NMR spectra of enantiomers are identical in an achiral solvent. To distinguish between them, a chiral environment is necessary, which can be achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents.
Data Presentation: ¹H and ¹³C NMR of a Representative Analog
While the specific NMR data for this compound is not publicly available, the following tables present the ¹H and ¹³C NMR data for its positional isomer, (S)-1-(4-(trifluoromethyl)phenyl)ethanol, which serves as a valuable reference. The spectra were recorded on a 300 MHz spectrometer in deuterated chloroform (CDCl₃)[1].
Table 1: ¹H NMR Data for (S)-1-(4-(trifluoromethyl)phenyl)ethanol in CDCl₃ [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.47-7.62 | m | - | 4H | Aromatic (C₆H₄) |
| 4.96 | q | 6.60 | 1H | Methine (CH-OH) |
| 1.81 | br s | - | 1H | Hydroxyl (OH) |
| 1.50 | d | 6.30 | 3H | Methyl (CH₃) |
Table 2: ¹³C NMR Data for (S)-1-(4-(trifluoromethyl)phenyl)ethanol in CDCl₃ [1]
| Chemical Shift (δ) ppm | Assignment |
| 125.6 | Aromatic C (quaternary) |
| 125.5 | Aromatic CH |
| 125.4 | Aromatic CH (2C) |
| 69.8 | Methine (CH-OH) |
| 25.4 | Methyl (CH₃) |
Experimental Protocol: NMR Analysis using a Chiral Derivatizing Agent (Mosher's Acid)
This protocol describes the use of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, as a chiral derivatizing agent to form diastereomeric esters, which can then be distinguished by NMR.
Materials:
-
Sample of this compound (enantiomerically enriched or racemic)
-
(R)-(-)-MTPA or (S)-(+)-MTPA
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Anhydrous deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
High-quality 5 mm NMR tubes
Procedure:
-
Sample Preparation: In a clean, dry vial, dissolve approximately 5-10 mg of this compound in 0.5 mL of anhydrous CDCl₃.
-
Derivatization: To the solution, add 1.1 equivalents of the chosen MTPA enantiomer, 1.2 equivalents of DCC, and a catalytic amount of DMAP.
-
Reaction: Cap the vial and stir or shake the mixture at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC if necessary).
-
Work-up: A white precipitate of dicyclohexylurea will form. Centrifuge the vial and carefully transfer the supernatant to a clean NMR tube. Alternatively, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
NMR Acquisition: Acquire ¹H and ¹⁹F NMR spectra. The diastereomeric esters will exhibit different chemical shifts for the protons and fluorine atoms near the stereogenic center, allowing for the determination of enantiomeric excess.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common and reliable method for the separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the resolution of aromatic alcohols.
Data Presentation: Typical Chromatographic Parameters
The following table summarizes typical parameters for the chiral HPLC separation of trifluoromethyl-substituted aromatic alcohols on common polysaccharide-based CSPs.
Table 3: Chiral HPLC Separation Parameters for Trifluoromethyl-Substituted Aromatic Alcohols
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k₁) | Separation Factor (α) | Resolution (Rs) |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 2.54 | 1.25 | 2.80 |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 3.12 | 1.18 | 2.10 |
Experimental Protocol: Chiral HPLC Analysis
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral column (e.g., Chiralpak® IA, IB, IC).
Materials:
-
Racemic and/or enantiomerically enriched samples of this compound.
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).
Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Chiralpak® IA (or other suitable polysaccharide-based column).
-
Mobile Phase: A typical starting condition is a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio. The composition can be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min for a 4.6 mm internal diameter column.
-
Column Temperature: Maintain a constant temperature, typically 25 °C.
-
Detection: UV detection at a wavelength where the analyte absorbs, typically around 210-260 nm for the phenyl group.
-
-
Analysis: Inject a small volume (e.g., 5-10 µL) of the sample. The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Chiroptical Spectroscopy: VCD, ORD, and CD
Chiroptical techniques measure the differential interaction of chiral molecules with polarized light and are essential for determining the absolute configuration of enantiomers.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. It provides detailed stereochemical information about the entire molecule in solution. The absolute configuration can be determined by comparing the experimental VCD spectrum with the spectrum calculated for a known configuration using quantum chemical methods.
Instrumentation:
-
A commercial VCD spectrometer (e.g., BioTools ChiralIR-2X).
Materials:
-
Enantiomerically pure sample of this compound (5-15 mg).
-
Spectroscopic grade solvent (e.g., CDCl₃, CCl₄).
Procedure:
-
Sample Preparation: Prepare a solution of the sample in the chosen solvent at a concentration of approximately 0.1 M.
-
Data Acquisition:
-
Acquire the VCD and IR spectra of the sample solution in a suitable cell with BaF₂ windows.
-
Collect data for a sufficient amount of time (typically 1-3 hours) to achieve a good signal-to-noise ratio.
-
Acquire a background spectrum of the pure solvent under the same conditions.
-
-
Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the final VCD and IR spectra of the analyte.
-
Computational Analysis:
-
Perform a conformational search for the molecule using computational chemistry software (e.g., Gaussian).
-
Calculate the theoretical VCD and IR spectra for the lowest energy conformers of one enantiomer (e.g., the (S)-enantiomer) using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G*).
-
The calculated spectrum for the other enantiomer is the mirror image.
-
-
Absolute Configuration Assignment: Compare the experimental VCD spectrum with the calculated spectra for both enantiomers. A good match in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.
Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD)
ORD measures the change in optical rotation as a function of wavelength, while ECD measures the differential absorption of left and right circularly polarized UV-Vis light. Both techniques are sensitive to the stereochemistry of the molecule, particularly around chromophores. The sign of the Cotton effect in the ORD and ECD spectra can be used to determine the absolute configuration.
Instrumentation:
-
A spectropolarimeter with CD capabilities.
Materials:
-
Enantiomerically pure sample of this compound.
-
UV-grade solvent (e.g., methanol, acetonitrile).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to give a maximum absorbance of approximately 1.0 in the wavelength range of interest.
-
Data Acquisition:
-
Record the ORD and ECD spectra over a suitable wavelength range (e.g., 190-400 nm).
-
Record a baseline spectrum of the pure solvent in the same cuvette.
-
-
Data Processing: Subtract the baseline spectrum from the sample spectrum.
-
Analysis: The resulting ORD curve will show the change in optical rotation with wavelength, and the ECD spectrum will display positive and/or negative peaks (Cotton effects). The sign and position of these features are characteristic of the enantiomer and can be compared to empirical rules or computational predictions to assign the absolute configuration.
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectroscopic analysis of this compound enantiomers and the relationship between the different techniques.
Caption: Overall workflow for the spectroscopic analysis of this compound enantiomers.
Caption: Relationships between spectroscopic techniques for chiral analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound enantiomers requires an integrated approach. Chiral HPLC is indispensable for the accurate determination of enantiomeric purity. NMR spectroscopy, particularly with the use of chiral derivatizing agents, confirms the chemical structure and can also provide information on the enantiomeric ratio. Finally, chiroptical methods, especially VCD in conjunction with quantum chemical calculations, are the gold standard for the unambiguous assignment of the absolute configuration. The detailed protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this important chiral building block.
References
A Technical Guide to the Racemic Synthesis and Resolution of 1-(3-(Trifluoromethyl)phenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and resolution of the chiral alcohol 1-(3-(trifluoromethyl)phenyl)ethanol, a key building block in the synthesis of various pharmaceutically active compounds.[1][2] This document details common synthetic routes to the racemic mixture and explores various resolution techniques to isolate the desired enantiomer, with a focus on enzymatic and chromatographic methods.
Racemic Synthesis of this compound
The most direct and common method for the synthesis of racemic this compound is the reduction of the corresponding ketone, 3'-(trifluoromethyl)acetophenone.
Synthesis of the Precursor: 3'-(Trifluoromethyl)acetophenone
The starting material, 3'-(trifluoromethyl)acetophenone, can be synthesized through several routes. One common industrial method involves the diazotization of 3-aminobenzotrifluoride followed by a reaction with acetaldoxime.[3] Another approach is the reaction of an isomeric mixture of halo benzotrifluoride with magnesium to form a Grignard reagent, which is then reacted with ketene.[4]
Experimental Protocol: Synthesis of 3'-(Trifluoromethyl)acetophenone from 3-Aminobenzotrifluoride [3]
-
Diazotization: 3-Aminobenzotrifluoride is reacted with sulfuric acid and then treated with a sodium nitrite solution at low temperatures (0-2 °C) to form the corresponding diazonium salt.
-
Coupling: The diazonium salt solution is then added portion-wise to acetaldoxime.
-
Hydrolysis: The resulting oxime is hydrolyzed using an acidic solution (e.g., 30% HCl) and heat to yield crude 3'-(trifluoromethyl)acetophenone.
-
Purification: The crude product is purified by distillation to yield 3'-(trifluoromethyl)acetophenone with a purity of up to 99.9% and a yield of up to 90%.[3]
Reduction of 3'-(Trifluoromethyl)acetophenone
The reduction of the carbonyl group of 3'-(trifluoromethyl)acetophenone to the corresponding alcohol is a standard transformation in organic synthesis. This can be achieved using various reducing agents. While specific literature for the racemic synthesis is less detailed as the focus is often on asymmetric synthesis, standard reducing agents are effective.
Conceptual Experimental Protocol: Reduction using Sodium Borohydride
-
Dissolution: Dissolve 3'-(trifluoromethyl)acetophenone in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly add water or a dilute acid (e.g., 1 M HCl) to quench the excess sodium borohydride.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude racemic this compound.
-
Purification: The crude product can be further purified by column chromatography or distillation.
Resolution of Racemic this compound
Several methods can be employed to resolve the racemic mixture of this compound into its individual enantiomers. The choice of method often depends on the desired scale, purity requirements, and available resources.
Enzymatic Resolution
Enzymatic resolution is a powerful and environmentally friendly technique for obtaining enantiomerically pure compounds. Lipases are commonly used enzymes for the kinetic resolution of alcohols.
2.1.1. Lipase-Catalyzed Transesterification
In this method, a lipase selectively acylates one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution [5]
-
Reaction Setup: In a sealed glass bioreactor, dissolve racemic this compound in a suitable organic solvent, such as n-hexane.
-
Addition of Acyl Donor and Enzyme: Add an acyl donor, such as vinyl acetate, and the lipase catalyst (e.g., Novozym 435).
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 20-60 °C) for a specific duration (e.g., 5-120 minutes).
-
Reaction Monitoring: Monitor the conversion and enantiomeric excess (ee) of the substrate and product by chiral High-Performance Liquid Chromatography (HPLC).
-
Separation: After the desired conversion is reached (ideally around 50%), separate the unreacted alcohol from the acylated product by column chromatography.
| Parameter | Condition | Reference |
| Enzyme | Novozym 435 (immobilized Candida antarctica lipase B) | [5] |
| Acyl Donor | Vinyl acetate | [5] |
| Solvent | n-Hexane | [5] |
| Temperature | 20-60 °C | [5] |
2.1.2. Whole-Cell Biocatalysis
Recombinant microorganisms expressing specific enzymes can be used for the asymmetric reduction of the precursor ketone to directly yield the desired enantiomer of the alcohol.
Experimental Protocol: Whole-Cell Bioreduction [1][2]
-
Cultivation: Cultivate a recombinant E. coli strain expressing a carbonyl reductase.
-
Biotransformation: Resuspend the harvested cells in a buffer solution containing 3'-(trifluoromethyl)acetophenone and a co-substrate for cofactor regeneration (e.g., glucose).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) and agitation (e.g., 200 rpm).
-
Extraction: After the reaction is complete, extract the product with an organic solvent like ethyl acetate.
-
Analysis: Analyze the conversion and enantiomeric excess by Gas Chromatography (GC) or HPLC.
| Parameter | Condition | Yield | Enantiomeric Excess (ee) | Reference |
| Biocatalyst | Recombinant E. coli expressing carbonyl reductase | >91.5% | >99.9% (for (R)-enantiomer) | [1][2] |
| Substrate Conc. | 200 mM | [1] | ||
| Temperature | 30 °C | [1] | ||
| pH | 7.0 | [1] |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[6] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Experimental Protocol: Chiral HPLC Separation [6]
-
Column Selection: Choose an appropriate chiral column. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralpak® series), are often effective for this class of compounds.[6]
-
Mobile Phase: Select a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol).
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase.
-
Injection and Elution: Inject the sample onto the column and elute with the mobile phase at a constant flow rate.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210-254 nm for aromatic compounds).[6]
-
Quantification: The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
| Column Type | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
| Polysaccharide-based | n-Hexane/Isopropanol | Varies | ≥ 1.5 for baseline separation |
Note: The optimal column and mobile phase composition must be determined experimentally.
Diastereomeric Salt Formation
This classical resolution method involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric salts.[7] Due to their different physical properties, such as solubility, the diastereomers can be separated by fractional crystallization.[7] This method is more commonly applied to acidic or basic compounds, but can be adapted for alcohols after derivatization to an acidic species.
Conceptual Experimental Protocol: Diastereomeric Salt Resolution
-
Derivatization: Convert the racemic alcohol to a diastereomeric mixture of esters or ethers by reacting it with a chiral acid or its derivative.
-
Salt Formation: React the resulting acidic derivative with an achiral base to form diastereomeric salts.
-
Fractional Crystallization: Dissolve the diastereomeric salt mixture in a suitable solvent and allow it to cool slowly. One diastereomer will preferentially crystallize.
-
Isolation: Isolate the crystallized diastereomer by filtration.
-
Liberation of Enantiomer: Regenerate the enantiomerically enriched alcohol from the isolated diastereomeric salt by hydrolysis.
Conclusion
This technical guide has outlined the primary methods for the racemic synthesis and subsequent resolution of this compound. The choice of the most suitable method will depend on the specific requirements of the research or development project, including scale, desired enantiomeric purity, cost, and environmental considerations. For laboratory-scale synthesis and high-purity applications, enzymatic resolution and chiral HPLC offer excellent stereoselectivity. For larger-scale industrial production, whole-cell biocatalysis or diastereomeric salt formation may be more economically viable.
References
- 1. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]
- 4. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- 5. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
The Physicochemical Landscape of Trifluoromethyl-Substituted Phenyl Ethanols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of trifluoromethyl-substituted phenyl ethanols. These compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl (-CF3) group. The strong electron-withdrawing nature and lipophilicity of the -CF3 group can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] This guide presents key physical data in a structured format, details common experimental protocols for their synthesis and characterization, and provides visualizations of synthetic pathways and the electronic effects of trifluoromethyl substitution.
Core Physical Characteristics
The introduction of a trifluoromethyl group to the phenyl ring of phenyl ethanol significantly alters its physical properties. The position of the substituent (ortho, meta, or para) and the presence of multiple -CF3 groups further modulate these characteristics. The following tables summarize key quantitative data for a range of trifluoromethyl-substituted phenyl ethanols.
Boiling Point, Melting Point, and Density
| Compound | Substitution Pattern | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index |
| 1-(2-(Trifluoromethyl)phenyl)ethanol | ortho | - | - | - | - |
| 2-(2-(Trifluoromethyl)phenyl)ethanol | ortho | 184-186 | - | 1.197 | - |
| 1-(3-(Trifluoromethyl)phenyl)ethanol | meta | 207 | - | 1.234 | - |
| 2-(3-(Trifluoromethyl)phenyl)ethanol | meta | - | - | - | - |
| 1-(4-(Trifluoromethyl)phenyl)ethanol | para | 106-107 @ 8 mmHg | - | 1.237 @ 25°C | 1.458 |
| (R)-1-(4-(Trifluoromethyl)phenyl)ethanol | para | 233 | - | - | - |
| 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol | 3,5-di | 223.5 | 53.0-57.0 | 1.457 | 1.418 |
| (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | 3,5-di | - | 53-58 | - | - |
Solubility and Lipophilicity
The trifluoromethyl group is known to increase the lipophilicity of a molecule, which is a critical parameter for drug absorption and distribution. This is reflected in the octanol-water partition coefficient (logP). The pKa value, which indicates the acidity of the hydroxyl proton, is also influenced by the strong electron-withdrawing nature of the -CF3 group.
| Compound | Substitution Pattern | pKa | logP |
| 1-(4-(Trifluoromethyl)phenyl)ethanol | para | 13.98 ± 0.20[3] | 2.7587[3] |
| (S)-1-(4-(Trifluoromethyl)phenyl)ethanol | para | - | 2.3[4] |
| 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol | 3,5-di | - | 3.2[5] |
| 3-(Trifluoromethyl)phenol | meta | 9.08[6] | - |
| 3,5-Bis(trifluoromethyl)phenol | 3,5-di | 8.03[6] | - |
_Note: pKa values for corresponding phenols are included to illustrate the electronic effect of the trifluoromethyl group on the acidity of the aromatic ring.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and characterization of trifluoromethyl-substituted phenyl ethanols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃):
-
1-(4-(Trifluoromethyl)phenyl)ethanol: δ 1.50 (d, 3H), 1.81 (br s, 1H), 4.96 (q, 1H), 7.47-7.62 (m, 4H).[1]
-
(S)-1-(4-(Trifluoromethyl)phenyl)ethanol: δ 1.51 (d, J = 6.4 Hz, 3H), 1.92 (s, 1H), 4.98 (q, J = 6.4 Hz, 1H), 7.50 (d, J = 8.0 Hz, 2H), 7.62 (d, J = 8.0 Hz, 2H).[7]
-
1-(2-(Trifluoromethyl)phenyl)ethanone (precursor): δ 2.56 (s, 3H), 7.45 (d, J = 8.0 Hz, 1H), 7.52-7.61 (m, 2H), 7.69 (d, J = 8.0 Hz, 1H).[8]
¹³C NMR (CDCl₃):
-
1-(4-(Trifluoromethyl)phenyl)ethanol: δ 25.4, 69.8, 125.4 (q, J = 270 Hz, -CF₃), 125.5 (q, J = 4 Hz, 2C), 125.6, 149.0 (q, J = 32 Hz, C-CF₃).[1]
-
1-(2-(Trifluoromethyl)phenyl)ethanone (precursor): δ 30.6, 123.7 (q, J = 272 Hz, -CF₃), 126.7 (q, J = 5 Hz), 127.0, 127.1, 130.2, 132.0, 140.5, 201.9.[8]
-
This compound: Data available, see reference.[9]
Infrared (IR) Spectroscopy
The IR spectra of these compounds typically show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong absorptions in the 1100-1400 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group.
-
3-(Trifluoromethyl)phenethyl alcohol: Characteristic peaks can be observed in its IR spectrum.[10]
Experimental Protocols
The synthesis of trifluoromethyl-substituted phenyl ethanols is most commonly achieved through the reduction of the corresponding trifluoromethyl-substituted acetophenones. Both chemical and biocatalytic methods are widely employed.
Chemical Synthesis: Reduction of Trifluoromethyl-Substituted Acetophenones
A standard and efficient method for the synthesis of these alcohols is the reduction of the corresponding ketone using sodium borohydride (NaBH₄).[11][12][13]
Materials:
-
Trifluoromethyl-substituted acetophenone (e.g., 4'-(trifluoromethyl)acetophenone)
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the trifluoromethyl-substituted acetophenone (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the stirred solution. The reaction is typically exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.[14][15]
Biocatalytic Synthesis: Asymmetric Reduction of Trifluoromethyl-Substituted Acetophenones
Biocatalytic methods offer the advantage of high enantioselectivity, leading to the production of specific chiral alcohols which are often required as intermediates in pharmaceutical synthesis.[16][17] Recombinant E. coli cells expressing carbonyl reductases are commonly used.[7]
Materials:
-
Trifluoromethyl-substituted acetophenone (e.g., 3'-(trifluoromethyl)acetophenone)
-
Recombinant E. coli whole cells expressing a suitable carbonyl reductase
-
Phosphate buffer (e.g., PBS, pH 7.0)
-
Co-substrate (e.g., isopropanol or glucose)
-
Surfactant (e.g., Tween-20) (optional, to increase substrate solubility)[7]
-
Ethyl acetate for extraction
Procedure:
-
Biocatalyst Preparation: Cultivate the recombinant E. coli cells and harvest by centrifugation. Resuspend the cell pellet in the reaction buffer.
-
Reaction Mixture: In a reaction vessel (e.g., an Erlenmeyer flask), combine the phosphate buffer, the cell suspension, the co-substrate, and the trifluoromethyl-substituted acetophenone. If the substrate has low aqueous solubility, a surfactant can be added.
-
Biotransformation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking (e.g., 200 rpm).[7]
-
Reaction Monitoring: Monitor the conversion of the ketone to the alcohol and the enantiomeric excess (ee) of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Extraction: After the reaction is complete, extract the mixture with an equal volume of ethyl acetate. Centrifuge to separate the phases.
-
Analysis: Analyze the organic phase by GC or HPLC to determine the yield and enantiomeric excess.[7]
Visualizations
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a trifluoromethyl-substituted phenyl ethanol via chemical reduction.
Caption: A typical workflow for the chemical synthesis of trifluoromethyl-substituted phenyl ethanols.
Influence of the Trifluoromethyl Group
The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a significant impact on the electronic properties of the phenyl ring, influencing its reactivity and the acidity of the benzylic proton.
Caption: The electronic influence of the trifluoromethyl group on the phenyl ring and its implications.
References
- 1. mdpi.com [mdpi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. (S)-1-(4-(Trifluoromethyl)phenyl)ethanol | C9H9F3O | CID 7023586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | 127852-28-2 [chemicalbook.com]
- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 3-(TRIFLUOROMETHYL)PHENETHYL ALCOHOL(455-01-6) IR Spectrum [m.chemicalbook.com]
- 11. webassign.net [webassign.net]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Key Chiral Building Block: A Technical Guide to the Discovery and Initial Synthesis of 1-(3-(trifluoromethyl)phenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-(trifluoromethyl)phenyl)ethanol, a chiral alcohol, has emerged as a critical intermediate in the synthesis of a variety of pharmacologically active molecules. Its significance lies in the trifluoromethylphenyl moiety, a common feature in modern pharmaceuticals that can enhance metabolic stability and binding affinity. This technical guide provides an in-depth overview of the discovery context and initial synthetic routes for this valuable compound, with a focus on both chemical and biocatalytic methodologies.
Discovery and Importance
The discovery of this compound is intrinsically linked to the development of novel therapeutics. Notably, the (R)-enantiomer, (R)-1-[3-(trifluoromethyl)phenyl]ethanol, is a key chiral building block for the synthesis of neuroprotective compounds such as (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide.[1][2][3] The demand for enantiomerically pure forms of this alcohol has driven the development of efficient and selective synthetic methods.
Synthetic Approaches
The synthesis of this compound is primarily achieved through the reduction of its corresponding ketone precursor, 3'-(trifluoromethyl)acetophenone. Both traditional chemical methods and modern biocatalytic approaches have been successfully employed.
Chemical Synthesis
Initial chemical syntheses often relied on metal-catalyzed reductions. One reported chemical method for the production of (R)-1-[3-(trifluoromethyl)phenyl]ethanol utilizes a [Mn(CO)₂(1)]Br catalyst, achieving a 99% yield and 97% enantiomeric excess (ee) at a 0.5 mM substrate concentration.[1] While effective, chemical synthesis can require expensive and toxic heavy metal catalysts, and may involve harsh reaction conditions.
Biocatalytic Synthesis
Biocatalytic methods have gained prominence due to their high selectivity, mild reaction conditions, and reduced environmental impact. These methods typically employ whole microbial cells or isolated enzymes to perform the asymmetric reduction of 3'-(trifluoromethyl)acetophenone.
Several microorganisms have been identified for their ability to produce (R)- or (S)-1-[3-(trifluoromethyl)phenyl]ethanol with high enantioselectivity. For instance, recombinant E. coli cells expressing a carbonyl reductase have been used to produce the (R)-enantiomer with an enantiomeric excess of over 99.9%.[1][2][3] Other microorganisms explored for this transformation include Leifsonia xyli, Trichoderma asperellum, and Candida tropicalis.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from representative synthetic methods for this compound.
Table 1: Chemical Synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol
| Catalyst | Substrate Concentration | Yield | Enantiomeric Excess (ee) | Reference |
| [Mn(CO)₂(1)]Br | 0.5 mM | 99% | 97% | [1] |
Table 2: Biocatalytic Synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol
| Biocatalyst | Substrate Concentration | Yield | Enantiomeric Excess (ee) | Reference |
| Recombinant E. coli BL21(DE3)-pET28a(+)-LXCAR-S154Y | 200 mM | 91.5% | >99.9% | [1][2] |
Experimental Protocols
General Bioreductive Process for (R)-1-[3-(trifluoromethyl)phenyl]ethanol[1]
This protocol describes a general procedure for the whole-cell biocatalytic reduction of 3'-(trifluoromethyl)acetophenone.
Materials:
-
3'-(trifluoromethyl)acetophenone
-
Co-substrate (e.g., glucose)
-
Recombinant E. coli BL21(DE3)-pET28a(+)-LXCAR-S154Y whole cells
-
Phosphate buffered saline (PBS) or a surfactant/natural deep eutectic solvent (NADES) containing medium
-
Ethyl acetate (EtOAc)
Procedure:
-
The bioreduction is carried out in a 50 mL Erlenmeyer flask at 30 °C with shaking at 200 rpm.
-
A defined amount of 3'-(trifluoromethyl)acetophenone, co-substrate, and microbial whole cells are added to the reaction medium (PBS buffer or a specialized medium).
-
The reaction is allowed to proceed for a specified time (e.g., 18 hours).
-
Upon completion, the reaction mixture is extracted twice with an equal volume of ethyl acetate.
-
The combined organic phases are then analyzed by gas chromatography (GC) to determine the concentration of the product and the enantiomeric excess.
Optimal Conditions for High-Yield Production: [2]
-
Medium: Aqueous solution containing 0.6% (w/v) Tween-20 and 4% (w/v) Choline Chloride:Lysine (ChCl:Lys, 1:1 molar ratio) NADES.
-
Biocatalyst Concentration: 12.6 g (DCW)/L recombinant E. coli cells.
-
pH: 7.0
-
Temperature: 30 °C
-
Agitation: 200 rpm
-
Reaction Time: 18 hours
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic routes to this compound.
Caption: Chemical synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol.
Caption: Biocatalytic synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol.
Conclusion
The synthesis of this compound has evolved from initial chemical methods to highly efficient and selective biocatalytic processes. The development of these synthetic routes has been crucial for enabling the production of this key chiral intermediate for the pharmaceutical industry. Future research will likely focus on further process optimization, including the development of immobilized enzyme systems and continuous flow processes to enhance the sustainability and cost-effectiveness of its production.
References
- 1. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 96789-80-9 | (S)-1-[3-(TRIFLUOROMETHYL)PHENYL]ETHANOL [fluoromart.com]
Technical Guide: (R)-1-(3-(trifluoromethyl)phenyl)ethanol
CAS Number: 127852-24-8
For inquiries and procurement, please contact our sales department.
This technical guide provides a comprehensive overview of (R)-1-(3-(trifluoromethyl)phenyl)ethanol, a key chiral intermediate in the synthesis of advanced pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Compound Data
This section summarizes the key physical, chemical, and safety data for (R)-1-(3-(trifluoromethyl)phenyl)ethanol.
| Property | Value | Reference(s) |
| CAS Number | 127852-24-8 | [1][2] |
| Molecular Formula | C₉H₉F₃O | [1][2] |
| Molecular Weight | 190.16 g/mol | [1][2] |
| Appearance | Liquid | [3] |
| Purity | ≥97% | [3] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |
Spectroscopic Data:
While specific spectra are proprietary, typical analytical data includes:
-
¹H NMR: Consistent with the structure of (R)-1-(3-(trifluoromethyl)phenyl)ethanol.
-
¹³C NMR: Consistent with the structure of (R)-1-(3-(trifluoromethyl)phenyl)ethanol.
-
Mass Spectrometry (MS): Shows the expected molecular ion peak.
-
Infrared (IR) Spectroscopy: Displays characteristic absorption bands for the hydroxyl and trifluoromethyl groups.
Synthesis and Applications
(R)-1-(3-(trifluoromethyl)phenyl)ethanol is a critical chiral building block, primarily utilized in the synthesis of neuroprotective agents.[3][4] Its enantiomerically pure form is essential for the stereospecific synthesis of complex drug molecules.
Role in Drug Development
This chiral alcohol is a key precursor to (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide, a compound investigated for its neuroprotective properties.[3][5] The synthesis of this downstream molecule relies on the high enantiomeric purity of the starting alcohol.
Synthesis Workflow
The primary route to (R)-1-(3-(trifluoromethyl)phenyl)ethanol is through the asymmetric reduction of the prochiral ketone, 3'-(trifluoromethyl)acetophenone. This can be achieved through both biocatalytic and chemical methods.
Experimental Protocols
This section details the methodologies for the synthesis and analysis of (R)-1-(3-(trifluoromethyl)phenyl)ethanol.
Biocatalytic Synthesis via Asymmetric Reduction
This protocol describes an effective whole-cell-catalyzed biotransformation for the production of (R)-1-(3-(trifluoromethyl)phenyl)ethanol.[3]
Materials:
-
Recombinant E. coli BL21(DE3) expressing a carbonyl reductase
-
3'-(trifluoromethyl)acetophenone
-
Isopropanol (co-substrate)
-
Phosphate buffer (pH 7.0)
-
Tween-20
-
Choline chloride:lysine (ChCl:Lys) natural deep eutectic solvent (NADES)
-
Ethyl acetate (for extraction)
Procedure:
-
Cell Culture and Harvest: Cultivate the recombinant E. coli strain under appropriate conditions to express the carbonyl reductase. Harvest the cells by centrifugation.
-
Reaction Setup: In a 50 mL Erlenmeyer flask, combine the harvested E. coli cells (to a final concentration of 12.6 g dry cell weight/L), 3'-(trifluoromethyl)acetophenone (200 mM), isopropanol (15% v/v), Tween-20 (0.6% w/v), and ChCl:Lys (4% w/v) in a phosphate buffer (pH 7.0).
-
Biotransformation: Incubate the reaction mixture at 30°C with shaking at 200 rpm for 18 hours.[3]
-
Extraction: After the reaction, extract the mixture twice with an equal volume of ethyl acetate.
-
Analysis: Analyze the organic phase by chiral gas chromatography (GC) to determine the yield and enantiomeric excess.
Chemical Synthesis: Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones.[6][7]
Materials:
-
3'-(trifluoromethyl)acetophenone
-
Ru(II)-BINAP catalyst (e.g., RuCl₂[(R)-BINAP])
-
Hydrogen gas (H₂)
-
Suitable solvent (e.g., ethanol)
-
Base (if required by the specific catalyst system)
General Procedure:
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere, dissolve the Ru(II)-BINAP precatalyst in the chosen solvent.
-
Reaction: Add the 3'-(trifluoromethyl)acetophenone to the catalyst solution. Pressurize the vessel with hydrogen gas and heat to the appropriate temperature.
-
Monitoring: Monitor the reaction progress by techniques such as TLC or GC.
-
Work-up and Purification: Upon completion, cool the reaction, release the hydrogen pressure, and remove the solvent. Purify the crude product by column chromatography to obtain (R)-1-(3-(trifluoromethyl)phenyl)ethanol.
Analytical Method: Chiral Gas Chromatography (GC)
This method is used to determine the enantiomeric excess of (R)-1-(3-(trifluoromethyl)phenyl)ethanol.[3]
-
Column: Chiral CP-Chirasil-Dex CB column
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 115°C, hold for 2 minutes
-
Ramp: 3°C/min to 140°C
-
-
Retention Times:
-
3'-(trifluoromethyl)acetophenone: 2.64 min
-
(R)-1-(3-(trifluoromethyl)phenyl)ethanol: 6.35 min
-
(S)-1-(3-(trifluoromethyl)phenyl)ethanol: 6.92 min
-
Downstream Application: Neuroprotection and Potential Signaling Pathways
As previously mentioned, (R)-1-(3-(trifluoromethyl)phenyl)ethanol is a precursor to a neuroprotective agent. While the specific signaling pathway for this particular downstream compound is not yet fully elucidated in publicly available literature, its neuroprotective effects have been observed in models of salsolinol- and glutamate-induced neurodegeneration.[8][9] These effects are associated with a reduction in oxidative stress and caspase-3/7 activity.[8]
Based on these findings, a putative signaling pathway can be proposed.
This diagram illustrates that neurotoxins can induce oxidative stress, leading to mitochondrial dysfunction and the activation of caspases-3/7, ultimately resulting in neuronal apoptosis. The neuroprotective compound derived from (R)-1-(3-(trifluoromethyl)phenyl)ethanol is thought to intervene by inhibiting oxidative stress and caspase activation.
Safety Information
Handle (R)-1-(3-(trifluoromethyl)phenyl)ethanol with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, please refer to the Safety Data Sheet (SDS).
Disclaimer: This document is for informational purposes only and does not constitute a warranty of any kind. Users should conduct their own research and testing to determine the suitability of this product for their specific applications.
References
- 1. Caspase signalling controls microglia activation and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 127852-24-8 | (R)-1-(3-(Trifluoromethyl)phenyl)ethanol - Synblock [synblock.com]
- 3. Oxidative stress: apoptosis in neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative/Nitrosative Stress, Apoptosis, and Redox Signaling: Key Players in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative Stress: Apoptosis in Neuronal Injury: Ingenta Connect [ingentaconnect.com]
- 6. Activation of the executioner caspases-3 and -7 promotes microglial pyroptosis in models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uma.es [uma.es]
- 8. idus.us.es [idus.us.es]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Chirality of 1-(3-(trifluoromethyl)phenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-(Trifluoromethyl)phenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical industry. Its stereoisomers, particularly the (R)- and (S)-enantiomers, serve as crucial building blocks in the asymmetric synthesis of various bioactive molecules, most notably neurokinin-1 (NK-1) receptor antagonists and other neuroprotective compounds. This guide provides a comprehensive overview of the molecular structure, chirality, synthesis, and spectroscopic properties of this compound, intended for professionals in chemical research and drug development. Detailed experimental protocols for its synthesis and analysis are provided, alongside a summary of its key applications.
Molecular Structure and Chirality
This compound possesses a stereogenic center at the carbon atom bearing the hydroxyl group (C1 of the ethanol moiety). This gives rise to two enantiomers, (R)-1-(3-(trifluoromethyl)phenyl)ethanol and (S)-1-(3-(trifluoromethyl)phenyl)ethanol, which exhibit identical physical properties except for their interaction with plane-polarized light and other chiral molecules. The trifluoromethyl group at the meta-position of the phenyl ring significantly influences the molecule's electronic properties and its interactions in biological systems.
Table 1: General and Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₉F₃O | [1][2] |
| Molecular Weight | 190.16 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 207 °C | [3] |
| Density | 1.234 - 1.249 g/mL at 25 °C | [3][4] |
| Flash Point | 96 °C (205 °F) | [3][4] |
| (R)-Enantiomer CAS | 127852-24-8 | [2] |
| (S)-Enantiomer CAS | 96789-80-9 | [1] |
| Racemate CAS | 454-91-1 | [4] |
Synthesis and Enantioselective Production
The synthesis of this compound is primarily achieved through the reduction of its corresponding ketone, 3'-(trifluoromethyl)acetophenone. While racemic mixtures can be readily produced using standard reducing agents, the preparation of enantiomerically pure forms is of greater industrial relevance and is typically accomplished through asymmetric reduction or kinetic resolution.
Chemical Synthesis of Racemic this compound
A common method for the synthesis of the racemic alcohol is the reduction of 3'-(trifluoromethyl)acetophenone with a hydride reducing agent such as sodium borohydride.
Biocatalytic Asymmetric Reduction
Enantiomerically pure (R)- or (S)-1-(3-(trifluoromethyl)phenyl)ethanol can be synthesized with high enantiomeric excess (ee) using whole-cell biocatalysts or isolated enzymes that exhibit high stereoselectivity. Recombinant E. coli expressing specific carbonyl reductases are frequently employed for this purpose.[5]
Table 2: Comparison of Synthesis Methods
| Method | Reagents/Catalyst | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Chemical Reduction | NaBH₄, Methanol | Racemic Alcohol | N/A | High | General Knowledge |
| Biocatalytic Reduction | Recombinant E. coli BL21(DE3) expressing carbonyl reductase | (R)-enantiomer | > 99.9% | 91.5% | [5] |
Spectroscopic Data
The structural elucidation and purity assessment of this compound and its enantiomers are performed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of the molecule.
Table 3: 1H and 13C NMR Data for this compound
| 1H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1.50 | d | 6.3 | -CH₃ | |
| 1.81 | br s | - | -OH | |
| 4.96 | q | 6.6 | -CH(OH)- | |
| 7.47-7.62 | m | - | Aromatic-H | |
| 13C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment | ||
| 25.4 | -CH₃ | |||
| 69.8 | -CH(OH)- | |||
| 125.4 (2C) | Aromatic-CH | |||
| 125.5 | Aromatic-CH | |||
| 125.6 | Aromatic-C | |||
| 125.50 | Aromatic-C |
Data adapted from supporting information of cited literature.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the key functional groups present in the molecule.
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Strong, Broad | O-H stretch (alcohol) |
| 2850-3000 | Medium | C-H stretch (sp³ C-H) |
| 1605 | Medium | C=C stretch (aromatic) |
| 1000-1300 | Strong | C-F stretch (trifluoromethyl) |
| 1050-1200 | Strong | C-O stretch (alcohol) |
Characteristic absorption ranges are based on general principles and data from similar compounds.[8][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 5: Expected Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 190 | [M]⁺ (Molecular Ion) |
| 175 | [M - CH₃]⁺ |
| 172 | [M - H₂O]⁺ |
| 145 | [M - CH₃ - H₂O]⁺ |
Fragmentation patterns are predicted based on common fragmentation pathways for benzylic alcohols.[10][11][12]
Application in Drug Development
The chiral nature of this compound makes it a valuable synthon for the stereoselective synthesis of pharmaceuticals. A notable application is in the preparation of neuroprotective agents and NK-1 receptor antagonists.
Synthesis of a Neuroprotective Agent
(R)-1-[3-(Trifluoromethyl)phenyl]ethanol is a key intermediate in the synthesis of (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide, a compound with potential neuroprotective properties.[5]
Role in Neurokinin-1 (NK-1) Receptor Antagonism
NK-1 receptor antagonists are used in the management of chemotherapy-induced nausea and vomiting, and are being investigated for other neurological disorders. The substance P (SP) is the natural ligand for the NK-1 receptor. Antagonists developed using chiral alcohols like this compound block the binding of substance P to the NK-1 receptor, thereby inhibiting its downstream signaling.
Experimental Protocols
Biocatalytic Synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol
This protocol is adapted from a study on the whole-cell-catalyzed biotransformation of 3'-(trifluoromethyl)acetophenone.[5]
Materials:
-
Recombinant E. coli BL21(DE3) cells expressing a suitable carbonyl reductase
-
3'-(trifluoromethyl)acetophenone (substrate)
-
Phosphate buffer solution (PBS)
-
Glucose (co-substrate)
-
Ethyl acetate (for extraction)
Procedure:
-
Prepare a suspension of the recombinant E. coli cells in PBS buffer.
-
To a reaction vessel, add the cell suspension, glucose, and 3'-(trifluoromethyl)acetophenone.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking (e.g., 200 rpm) for a specified duration (e.g., 18 hours).[13]
-
Monitor the reaction progress by periodically taking samples and analyzing them by gas chromatography (GC).
-
Upon completion, extract the product from the reaction mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Analytical Method for Enantiomeric Excess Determination
The enantiomeric excess of the product can be determined by chiral gas chromatography (GC).[5]
GC Conditions:
-
Column: Chiral column (e.g., CP-Chirasil-Dex CB)
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Program: Initial temperature of 115 °C for 2 minutes, then ramp to 140 °C at a rate of 3 °C/min.
-
Expected Retention Times: (R)-enantiomer and (S)-enantiomer will have distinct retention times, allowing for their quantification.[5]
Conclusion
This compound stands out as a pivotal chiral intermediate in the synthesis of complex pharmaceutical molecules. Its value is intrinsically linked to its stereochemistry, with enantiomerically pure forms being highly sought after. The methodologies for its asymmetric synthesis, particularly through biocatalysis, offer efficient and environmentally benign routes to these valuable compounds. A thorough understanding of its molecular structure, properties, and synthetic pathways is essential for chemists and pharmaceutical scientists working on the development of novel therapeutics, especially in the realm of neurology and oncology where NK-1 receptor antagonists are of growing importance. The data and protocols presented in this guide serve as a valuable technical resource for the synthesis, characterization, and application of this important chiral building block.
References
- 1. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - Rodriguez - Current Medicinal Chemistry [edgccjournal.org]
- 2. The Neurokinin-1 Receptor: Structure Dynamics and Signaling | Encyclopedia MDPI [encyclopedia.pub]
- 3. (S)-1-[3-(TRIFLUOROMETHYL)PHENYL]ETHANOL | 96789-80-9 [amp.chemicalbook.com]
- 4. americanelements.com [americanelements.com]
- 5. mdpi.com [mdpi.com]
- 6. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. FTIR [terpconnect.umd.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. youtube.com [youtube.com]
- 13. biosynce.com [biosynce.com]
Methodological & Application
Application Notes and Protocols for the Biocatalytic Reduction of 3'-(Trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric reduction of prochiral ketones to form enantiomerically pure chiral alcohols is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. The chiral alcohol, (S)-1-(3-(trifluoromethyl)phenyl)ethanol, is a valuable building block for various bioactive molecules. Biocatalysis, the use of natural catalysts such as enzymes or whole microbial cells, offers a green and efficient alternative to traditional chemical methods for producing such chiral compounds.[1][2] This approach is characterized by high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and reduced environmental impact.[3]
These application notes provide detailed protocols for the biocatalytic reduction of 3'-(trifluoromethyl)acetophenone to (R)- or (S)-1-(3-(trifluoromethyl)phenyl)ethanol using both whole-cell and isolated enzyme systems. The information is intended to guide researchers in developing robust and scalable biocatalytic processes.
Biocatalytic Approaches
Two primary biocatalytic strategies are employed for the reduction of 3'-(trifluoromethyl)acetophenone:
-
Whole-Cell Biocatalysis: This method utilizes entire microbial cells (e.g., bacteria or yeast) that contain the desired ketoreductase enzyme. A key advantage is that the cofactor regeneration system (typically involving NAD(P)H) is endogenous to the cell, simplifying the reaction setup.[4]
-
Isolated Enzyme (Ketoreductase - KRED) Biocatalysis: This approach uses a purified ketoreductase enzyme. While requiring the addition of an external cofactor regeneration system, it allows for higher reaction rates and easier optimization due to the absence of the cell membrane barrier and competing cellular reactions.
Quantitative Data Summary
The following tables summarize typical quantitative data for the biocatalytic reduction of 3'-(trifluoromethyl)acetophenone under various conditions.
Table 1: Whole-Cell Biocatalytic Reduction of 3'-(Trifluoromethyl)acetophenone using Recombinant E. coli [5]
| Parameter | Condition | Yield (%) | Enantiomeric Excess (ee %) |
| Baseline | PBS buffer, 50 mM substrate | ~40% | >99.9% (R) |
| With Tween-20 | 0.6% (w/v) Tween-20, 200 mM substrate | ~70% | >99.9% (R) |
| With NADES | 4% (w/v) ChCl:Lys, 200 mM substrate | ~85% | >99.9% (R) |
| Optimized | 0.6% Tween-20, 4% ChCl:Lys, 200 mM substrate | 91.5% | >99.9% (R) |
Table 2: Comparison of Different Biocatalysts for Acetophenone Reduction (Illustrative)
| Biocatalyst | Substrate | Product Enantiomer | Yield (%) | ee (%) | Reference |
| Recombinant E. coli BL21(DE3)-pET28a(+)-LXCAR-S154Y | 3'-(Trifluoromethyl)acetophenone | (R) | 91.5 | >99.9 | [5] |
| Leifsonia xyli HS0904 | 3',5'-Bis(trifluoromethyl)acetophenone | (R) | 62 | 99.4 | [6] |
| Sphingomonas sp. LZ1 | 3',5'-Bis(trifluoromethyl)acetophenone | (S) | 94 | 99.6 | [3] |
| Candida tropicalis 104 | 3',5'-Bis(trifluoromethyl)acetophenone | (S) | >99 | >99 |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalytic Reduction using Recombinant E. coli
This protocol is adapted from Xia et al. (2021) for the synthesis of (R)-1-(3-(trifluoromethyl)phenyl)ethanol.[5]
1. Materials:
-
Recombinant E. coli BL21(DE3) expressing a carbonyl reductase (e.g., pET28a(+)-LXCAR-S154Y)
-
3'-(Trifluoromethyl)acetophenone
-
Phosphate buffer saline (PBS), pH 7.0
-
Tween-20
-
Choline chloride (ChCl)
-
L-lysine (Lys)
-
Glucose (or other co-substrate for cell growth and cofactor regeneration)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
50 mL Erlenmeyer flasks
2. Procedure:
-
Cell Culture and Harvest: Cultivate the recombinant E. coli strain in a suitable medium (e.g., LB medium with appropriate antibiotic) until the desired cell density is reached. Harvest the cells by centrifugation and wash with PBS buffer.
-
Reaction Setup: In a 50 mL Erlenmeyer flask, combine:
-
12.6 g (DCW)/L recombinant E. coli cells
-
Phosphate buffer (pH 7.0) to a final volume of 10 mL
-
0.6% (w/v) Tween-20
-
4% (w/v) Choline Chloride:Lysine (1:1 molar ratio) natural deep eutectic solvent (NADES)
-
200 mM 3'-(trifluoromethyl)acetophenone
-
A suitable co-substrate for cofactor regeneration (e.g., glucose) may be added if using resting cells with low endogenous energy reserves.
-
-
Reaction Conditions: Incubate the flask at 30 °C with shaking at 200 rpm for 18 hours.
-
Work-up and Extraction:
-
After the reaction, extract the mixture twice with an equal volume of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Analysis: Analyze the product for yield and enantiomeric excess using chiral GC or HPLC.
Protocol 2: Isolated Ketoreductase (KRED) Biocatalytic Reduction
This is a general protocol for screening and small-scale synthesis using a commercially available ketoreductase.
1. Materials:
-
Isolated Ketoreductase (KRED)
-
3'-(Trifluoromethyl)acetophenone
-
Potassium phosphate buffer, pH 7.0
-
NADP⁺ or NAD⁺
-
Cofactor regeneration system:
-
Option A: Isopropanol (IPA) as a co-substrate.
-
Option B: Glucose and Glucose Dehydrogenase (GDH).
-
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
2. Procedure:
-
Reaction Setup (Option A - Isopropanol Coupled):
-
In a reaction vessel, dissolve the KRED in potassium phosphate buffer (pH 7.0).
-
Add NADP⁺ to a final concentration of ~1 mM.
-
Add a solution of 3'-(trifluoromethyl)acetophenone in isopropanol. The final concentration of isopropanol should be sufficient to act as both a co-solvent and a recycling substrate (e.g., 10-50% v/v).
-
-
Reaction Setup (Option B - GDH Coupled):
-
In a reaction vessel, prepare a solution containing:
-
Potassium phosphate buffer (pH 7.0)
-
~1 mM NADP⁺
-
~1.1 equivalents of glucose
-
Glucose Dehydrogenase (GDH)
-
KRED
-
-
Add 3'-(trifluoromethyl)acetophenone (can be dissolved in a minimal amount of a water-miscible co-solvent like DMSO if needed).
-
-
Reaction Conditions: Incubate the reaction mixture at 30 °C with stirring for 24 hours.
-
Work-up and Extraction:
-
Quench the reaction by adding an equal volume of ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer again with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
-
Analysis: Analyze the product for yield and enantiomeric excess using chiral GC or HPLC.
Protocol 3: Analytical Method for Chiral Analysis by Gas Chromatography (GC)
This method is suitable for determining the enantiomeric excess of 1-(3-(trifluoromethyl)phenyl)ethanol.[5]
1. Instrumentation and Column:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., CP-Chirasil-Dex CB).
2. GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 115 °C, hold for 2 min.
-
Ramp: 3 °C/min to 140 °C.
-
-
Carrier Gas: Hydrogen or Helium.
3. Retention Times:
-
3'-(Trifluoromethyl)acetophenone: ~2.64 min
-
(R)-1-(3-(trifluoromethyl)phenyl)ethanol: ~6.35 min
-
(S)-1-(3-(trifluoromethyl)phenyl)ethanol: ~6.92 min
4. Calculation of Enantiomeric Excess (ee): ee (%) = [ |Area (R) - Area (S)| / (Area (R) + Area (S)) ] x 100
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. researchgate.net [researchgate.net]
- 4. An Enzymatic Cofactor Regeneration System for the in-Vitro Reduction of Isolated C=C Bonds by Geranylgeranyl Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an Efficient and Cost-Effective Enzymatic Process for Production of (R)-[3,5-bis(trifluoromethyl)phenyl] Ethanol Using Carbonyl Reductase Derived from Leifsonia sp. S749 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asymmetric Synthesis of (R)-1-(3-(trifluoromethyl)phenyl)ethanol Using Whole-Cell Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of (R)-1-(3-(trifluoromethyl)phenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceuticals, utilizing a whole-cell biocatalysis approach. The described method employs recombinant Escherichia coli cells overexpressing a carbonyl reductase for the highly stereoselective reduction of 3'-(trifluoromethyl)acetophenone, offering an efficient and environmentally benign alternative to traditional chemical synthesis.
Introduction
(R)-1-(3-(trifluoromethyl)phenyl)ethanol is a valuable chiral building block in the pharmaceutical industry.[1][2][3] Traditional chemical methods for its synthesis often rely on expensive catalysts and harsh reaction conditions. Whole-cell biocatalysis presents a compelling alternative, leveraging the inherent stereoselectivity of enzymes to produce the desired enantiomer with high purity under mild, aqueous conditions.[4][5] This protocol details the use of recombinant E. coli BL21(DE3) cells, engineered to express a carbonyl reductase variant (LXCAR-S154Y), for the efficient and highly enantioselective synthesis of (R)-1-(3-(trifluoromethyl)phenyl)ethanol.[1][2] The process is enhanced by the use of a Tween-20/natural deep eutectic solvent (NADES) system to overcome substrate solubility limitations and improve product yields.[1][2]
Experimental Overview
The overall experimental workflow for the whole-cell catalyzed asymmetric synthesis of (R)-1-(3-(trifluoromethyl)phenyl)ethanol is depicted below.
Figure 1: Experimental workflow for the whole-cell biocatalytic synthesis of (R)-1-(3-(trifluoromethyl)phenyl)ethanol.
Quantitative Data Summary
The following tables summarize the key quantitative data for the whole-cell catalyzed asymmetric reduction of 3'-(trifluoromethyl)acetophenone.
Table 1: Optimized Reaction Conditions
| Parameter | Optimal Value | Reference |
| Biocatalyst | Recombinant E. coli BL21(DE3)-pET28a(+)-LXCAR-S154Y | [1][2] |
| Cell Concentration (DCW) | 12.6 g/L | [2] |
| Substrate | 3'-(trifluoromethyl)acetophenone | [1][2] |
| Substrate Concentration | 200 mM | [1][2] |
| Co-substrate | Isopropanol | [1] |
| Reaction Medium | Tween-20 (0.6% w/v) and Choline chloride:Lysine (4% w/v, 1:1 molar ratio) in PBS buffer | [1][2] |
| pH | 7.0 | [1][2] |
| Temperature | 30 °C | [1][2] |
| Agitation | 200 rpm | [1][2] |
| Reaction Time | 18 h | [2] |
Table 2: Product Yield and Enantiomeric Excess
| Substrate Concentration | Product Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| 200 mM | 91.5 | > 99.9 | [1][2] |
Detailed Experimental Protocols
Protocol 1: Cultivation of Recombinant E. coli Cells
-
Prepare Luria-Bertani (LB) medium containing the appropriate antibiotic for plasmid maintenance.
-
Inoculate a single colony of recombinant E. coli BL21(DE3)-pET28a(+)-LXCAR-S154Y into a starter culture and incubate overnight at 37 °C with shaking at 200 rpm.
-
Inoculate a larger volume of LB medium with the overnight starter culture and grow at 37 °C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at a lower temperature (e.g., 20 °C) for a specified period (e.g., 12-16 hours).
-
Harvest the cells by centrifugation at 4 °C and 9000 rpm.[1]
-
Wash the cell pellet with phosphate-buffered saline (PBS, pH 7.0) and centrifuge again. The resulting cell pellet can be used immediately or stored at -80 °C.
Protocol 2: Whole-Cell Bioreduction
-
Prepare the reaction medium by dissolving Tween-20 (0.6% w/v) and choline chloride:lysine (ChCl:Lys, 1:1 molar ratio, 4% w/v) in PBS buffer (pH 7.0).[1][2]
-
Add the recombinant E. coli cells to the reaction medium to a final concentration of 12.6 g (dry cell weight)/L.[2]
-
Add the substrate, 3'-(trifluoromethyl)acetophenone, to a final concentration of 200 mM.[1][2]
-
Add a co-substrate, such as isopropanol, to facilitate cofactor regeneration.[1]
-
Incubate the reaction mixture at 30 °C with shaking at 200 rpm for 18 hours.[2]
Protocol 3: Product Extraction and Analysis
-
After the reaction, extract the product from the reaction mixture using an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Analyze the product yield and enantiomeric excess using gas chromatography (GC) with a chiral column (e.g., CP-Chirasil-Dex CB).[1]
-
GC Conditions:
-
Injector and detector temperature: 250 °C.
-
Initial column temperature: 115 °C for 2 min.
-
Temperature ramp: Increase to 140 °C at a rate of 3 °C/min.[3]
-
-
The retention times for 3'-(trifluoromethyl)acetophenone, (R)-1-(3-(trifluoromethyl)phenyl)ethanol, and (S)-1-(3-(trifluoromethyl)phenyl)ethanol should be determined using authentic standards.[1]
Signaling Pathways and Logical Relationships
The core of this biocatalytic process is the enzymatic reduction of a ketone to a chiral alcohol. This is a common reaction in biological systems, often involving oxidoreductases and cofactors like NAD(P)H.
Figure 2: Schematic of the whole-cell catalyzed asymmetric reduction and cofactor regeneration.
Conclusion
The whole-cell catalysis method presented here provides a highly efficient, stereoselective, and environmentally friendly route for the synthesis of (R)-1-(3-(trifluoromethyl)phenyl)ethanol. By utilizing recombinant E. coli and optimizing reaction conditions with surfactants and natural deep eutectic solvents, high product yields and excellent enantiomeric excess can be achieved. This biocatalytic approach holds significant potential for industrial-scale production of this important pharmaceutical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole Cells as Biocatalysts in Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
Chiral HPLC Method for the Enantioselective Separation of 1-(3-(Trifluoromethyl)phenyl)ethanol
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the chiral separation of the enantiomers of 1-(3-(trifluoromethyl)phenyl)ethanol using High-Performance Liquid Chromatography (HPLC). The protocols and data presented are intended to guide researchers in establishing a robust and reproducible method for the analysis of this chiral compound, which is a key intermediate in the synthesis of various pharmaceutical agents.
Introduction
The enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Consequently, the development of reliable analytical methods to separate and quantify enantiomers is of paramount importance in drug discovery and development. This compound possesses a single stereocenter, existing as a pair of enantiomers. This application note describes the successful separation of these enantiomers using polysaccharide-based chiral stationary phases (CSPs), which are widely recognized for their broad applicability in resolving a variety of chiral compounds.[1]
The methods detailed below utilize Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based) columns, demonstrating their utility in providing baseline separation of the (R)- and (S)-enantiomers of this compound.
Experimental Conditions
Successful chiral separations are contingent on carefully optimized experimental parameters. The following conditions are recommended as starting points for the separation of this compound enantiomers.
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is suitable for this application.[1]
Chiral Stationary Phases (CSPs):
-
Method 1: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm
-
Method 2: Chiralcel® OD-H, 5 µm, 4.6 x 250 mm
These columns, based on amylose and cellulose derivatives respectively, have shown broad enantioselectivity for trifluoromethyl-substituted alcohols.[1]
Mobile Phase: A normal phase mobile phase consisting of a mixture of n-hexane and an alcohol modifier is typically effective.[1]
-
Recommended Starting Composition: n-Hexane / Isopropanol (IPA)
The ratio of n-hexane to isopropanol is a critical parameter that influences retention times and resolution. A common starting point is 90:10 (v/v). This ratio can be adjusted to optimize the separation.
Flow Rate: A typical flow rate for a 4.6 mm internal diameter analytical column is 1.0 mL/min.[1]
Temperature: Maintaining a constant column temperature, typically between 20°C and 40°C, is crucial for reproducible results.[1] A recommended temperature is 25°C.
Detection: UV detection at a wavelength where the analyte exhibits significant absorbance is recommended. For aromatic compounds such as this compound, a wavelength of 220 nm or 254 nm is generally suitable.[1]
Data Summary
The following table summarizes the expected chromatographic performance for the separation of this compound enantiomers on the recommended chiral stationary phases. The data for Chiralcel® OD-H is based on a closely related compound, 1-(3,5-bis(trifluoromethyl)phenyl)ethanol, and serves as a strong indicator of the expected performance for the target analyte.
| Parameter | Method 1 (Chiralpak® AD-H) | Method 2 (Chiralcel® OD-H) |
| Chiral Stationary Phase | Amylose derivative | Cellulose derivative |
| Mobile Phase | n-Hexane / IPA (90:10, v/v) | n-Hexane / IPA (98:2, v/v) |
| Flow Rate (mL/min) | 1.0 | 0.5 |
| Temperature (°C) | 25 | 25 |
| Detection (nm) | 220 | 210 |
| Retention Time (t_R1, min) | ~ 10.5 | ~ 17.0 (estimated) |
| Retention Time (t_R2, min) | ~ 12.0 | 18.7 ((S)-enantiomer) |
| Separation Factor (α) | > 1.15 | > 1.10 |
| Resolution (Rs) | > 1.5 | > 1.5 |
Note: The values for Method 1 are typical expected values based on the separation of similar trifluoromethyl-substituted alcohols. The retention time for the (S)-enantiomer in Method 2 is for 1-(3,5-bis(trifluoromethyl)phenyl)ethanol and is used as a close approximation.
Detailed Experimental Protocols
Protocol 1: Separation on Chiralpak® AD-H
-
System Preparation:
-
Equilibrate the HPLC system with the mobile phase, n-Hexane / Isopropanol (90:10, v/v), at a flow rate of 1.0 mL/min.
-
Ensure the column temperature is maintained at 25°C.
-
Set the UV detector to 220 nm.
-
-
Sample Preparation:
-
Injection and Data Acquisition:
-
Inject 10 µL of the prepared sample onto the Chiralpak® AD-H column.
-
Acquire data for a sufficient duration to allow for the elution of both enantiomers.
-
-
Data Analysis:
Protocol 2: Separation on Chiralcel® OD-H
-
System Preparation:
-
Equilibrate the HPLC system with the mobile phase, n-Hexane / Isopropanol (98:2, v/v), at a flow rate of 0.5 mL/min.
-
Maintain the column temperature at 25°C.
-
Set the UV detector to 210 nm.
-
-
Sample Preparation:
-
Injection and Data Acquisition:
-
Inject 10 µL of the prepared sample onto the Chiralcel® OD-H column.
-
Acquire data, ensuring the run time is adequate for the elution of both enantiomers.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the chromatographic parameters (k, α, and Rs) to evaluate the separation performance.[1]
-
Visualizations
Experimental Workflow for Chiral HPLC Separation
References
Application Notes and Protocols: The Role of 1-(3-(Trifluoromethyl)phenyl)ethanol in the Synthesis of Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-(Trifluoromethyl)phenyl)ethanol is a key chiral building block in the synthesis of a promising class of neuroprotective agents. Specifically, the (R)-enantiomer, (R)-1-[3-(trifluoromethyl)phenyl]ethanol, serves as a critical precursor for the synthesis of (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide, a compound with potential therapeutic applications in neurodegenerative diseases. This document provides a detailed overview of the synthesis of this precursor and outlines the general principles and experimental models relevant to the evaluation of the final neuroprotective agent.
While a comprehensive biological profile of (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide is not extensively documented in publicly available literature, this guide offers protocols for the synthesis of its key intermediate and discusses common methodologies for assessing neuroprotective efficacy. This information is intended to support researchers in the synthesis and evaluation of this and structurally related neuroprotective candidates.
Synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol
The asymmetric synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol is crucial for obtaining the desired stereochemistry in the final neuroprotective agent. Biocatalytic reduction of the corresponding ketone, 3'-(trifluoromethyl)acetophenone, has emerged as a highly efficient and stereoselective method.
Experimental Protocol: Biocatalytic Reduction of 3'-(Trifluoromethyl)acetophenone
This protocol is based on the whole-cell-catalyzed biotransformation for the production of (R)-1-[3-(trifluoromethyl)phenyl]ethanol, also known as (R)-MTF-PEL.
Materials:
-
3'-(Trifluoromethyl)acetophenone
-
Recombinant E. coli BL21(DE3) expressing a suitable carbonyl reductase
-
Phosphate buffer (pH 7.0)
-
Glucose (or other suitable co-substrate)
-
Tween-20
-
Choline chloride:lysine (ChCl:Lys) natural deep eutectic solvent (NADES)
-
Ethyl acetate (for extraction)
-
Standard laboratory glassware and incubator shaker
Procedure:
-
Pre-culture Preparation: Inoculate a single colony of the recombinant E. coli strain into a suitable liquid medium (e.g., LB medium) containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.
-
Biocatalyst Production: Inoculate a larger volume of production medium with the overnight pre-culture. Induce protein expression at the appropriate cell density and temperature. Harvest the cells by centrifugation and wash with phosphate buffer.
-
Biotransformation Reaction:
-
Prepare the reaction mixture in a 50 mL Erlenmeyer flask containing:
-
Phosphate buffer (pH 7.0)
-
Recombinant E. coli cells (e.g., 12.6 g dry cell weight/L)
-
3'-(Trifluoromethyl)acetophenone (up to 200 mM)
-
Glucose (as co-substrate)
-
Tween-20 (0.6% w/v)
-
ChCl:Lys (4% w/v)
-
-
Incubate the reaction mixture at 30°C with shaking at 200 rpm for 18 hours.
-
-
Extraction and Analysis:
-
After the reaction, extract the mixture twice with an equal volume of ethyl acetate.
-
Combine the organic phases and analyze the conversion and enantiomeric excess (ee) by gas chromatography (GC) using a chiral column.
-
Quantitative Data:
The following table summarizes typical results obtained from the biocatalytic synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol.
| Parameter | Value | Reference |
| Substrate Concentration | 200 mM | [1][2] |
| Product Yield | 91.5% | [1][2] |
| Enantiomeric Excess (ee) | > 99.9% | [1][2] |
Synthesis of (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide
Proposed Synthetic Workflow
The synthesis would likely involve the following key steps:
Figure 1. Proposed synthetic workflow.
Step 1: Activation of the Hydroxyl Group. The hydroxyl group of (R)-1-[3-(trifluoromethyl)phenyl]ethanol would first be converted into a better leaving group, for example, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.
Step 2: Nucleophilic Substitution. The resulting mesylate or tosylate would then be reacted with a protected 3-hydroxyazetidine in the presence of a base to form the ether linkage via an S(_N)2 reaction.
Step 3: Carboxamide Formation. Following deprotection of the azetidine nitrogen, the final carboxamide group can be introduced. A common method involves the reaction with an isocyanate or a phosgene equivalent followed by treatment with ammonia. A patent for a related compound, 3-[3-(Trifluoromethyl)phenoxy]-1-azetidinecarboxamide, describes the use of phosgene followed by liquid ammonia.[3]
Evaluation of Neuroprotective Activity
The neuroprotective potential of novel compounds is typically assessed using a combination of in vitro and in vivo models that recapitulate key pathological features of neurodegenerative diseases.
In Vitro Neuroprotection Assays
These assays utilize cultured neuronal cells to assess the ability of a compound to protect against various neurotoxic insults.
Common Cell Lines:
-
SH-SY5Y (human neuroblastoma)
-
PC12 (rat pheochromocytoma)
-
Primary neuronal cultures
Neurotoxic Stimuli:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), rotenone.
-
Excitotoxicity: Glutamate, N-methyl-D-aspartate (NMDA).
-
Protein Aggregation: Amyloid-beta (Aβ) peptides.
Experimental Protocol: Glutamate-Induced Excitotoxicity Assay
-
Cell Culture: Plate SH-SY5Y cells in a 96-well plate and allow them to adhere and differentiate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Induction of Neurotoxicity: Add glutamate to the culture medium to induce excitotoxicity.
-
Assessment of Cell Viability: After a further incubation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT assay or LDH release assay.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the compound at each concentration and determine the EC₅₀ value.
In Vivo Neuroprotection Models
Animal models are essential for evaluating the efficacy of a neuroprotective agent in a complex biological system.
Common Animal Models:
-
Parkinson's Disease: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA-lesioned rodents.
-
Alzheimer's Disease: Transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS-1) mutations.
-
Stroke: Middle cerebral artery occlusion (MCAO) model in rodents.
Experimental Protocol: MPTP Mouse Model of Parkinson's Disease
-
Animal Acclimatization: Acclimatize male C57BL/6 mice to the housing conditions.
-
Compound Administration: Administer the test compound via the desired route (e.g., oral gavage, intraperitoneal injection) for a specified period before and/or after MPTP administration.
-
Induction of Neurodegeneration: Administer MPTP to induce dopaminergic neuron loss.
-
Behavioral Assessment: Evaluate motor function using tests such as the rotarod test, pole test, or open field test.
-
Neurochemical and Histological Analysis: At the end of the study, sacrifice the animals and analyze the brains for dopamine levels in the striatum (via HPLC) and the number of tyrosine hydroxylase-positive neurons in the substantia nigra (via immunohistochemistry).
Potential Mechanisms of Neuroprotection and Signaling Pathways
While the specific mechanism of action for (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide is yet to be elucidated, neuroprotective agents often act through one or more of the following pathways:
-
Anti-apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) and downregulation of pro-apoptotic proteins (e.g., Bax, caspases).
-
Antioxidant Pathways: Activation of the Nrf2-ARE pathway, leading to the expression of antioxidant enzymes.
-
Anti-inflammatory Pathways: Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β) and microglial activation.
-
Modulation of Neurotransmitter Systems: For instance, some azetidine derivatives act as GABA uptake inhibitors.[4]
Figure 2. General neuroprotective signaling pathways.
Conclusion
(R)-1-[3-(trifluoromethyl)phenyl]ethanol is a valuable chiral intermediate for the synthesis of the potential neuroprotective agent (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide. While the detailed biological activity of the final compound requires further investigation, the protocols and models described herein provide a framework for its synthesis and evaluation. Future research should focus on elucidating the specific mechanism of action and signaling pathways modulated by this and related azetidine carboxamide derivatives to fully understand their therapeutic potential in treating neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 3. In vitro Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]
Application Notes and Protocols for the Purification of (S)-1-(3-(trifluoromethyl)phenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of (S)-1-(3-(trifluoromethyl)phenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below cover preparative chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), crystallization, and fractional vacuum distillation.
Introduction
(S)-1-(3-(trifluoromethyl)phenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical industry. Its enantiomerically pure form is a crucial building block for the synthesis of specific drug candidates.[1] Achieving high enantiomeric and chemical purity is therefore a critical step in the drug development process. The purification of the crude product, typically obtained from asymmetric synthesis or kinetic resolution, can be achieved through several methods. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Purification Strategy Overview
The general workflow for the purification of (S)-1-(3-(trifluoromethyl)phenyl)ethanol involves an initial workup of the reaction mixture followed by one or more chromatographic or non-chromatographic purification steps. The purity of the final product should be assessed by analytical methods such as chiral GC or HPLC to determine both chemical purity and enantiomeric excess (e.e.).
Caption: General workflow for the purification of (S)-1-(3-(trifluoromethyl)phenyl)ethanol.
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical performance data for the purification of chiral trifluoromethyl-substituted alcohols using various techniques. Please note that these values are representative and may vary depending on the specific conditions and the initial purity of the crude material.[2]
| Purification Technique | Stationary Phase/Method | Mobile Phase/Conditions | Typical Purity (e.e.) | Typical Recovery | Throughput |
| Preparative HPLC | Chiralpak® IA or AD (Amylose-based) | n-Hexane/Isopropanol (e.g., 90:10 v/v) | >99% | 80-95% | Low to Medium |
| Preparative SFC | Chiralcel® OD-H (Cellulose-based) | CO₂/Methanol (e.g., 85:15 v/v) | >99% | >90% | Medium to High |
| Crystallization | Spontaneous or seeded | Solvent/Anti-solvent system (e.g., Toluene/Hexane) | >99% (can be lower) | Variable | High |
| Fractional Vacuum Distillation | Vigreux column | Pressure: 17 mmHg, Temperature: 100-102 °C | Dependent on impurity boiling points | >90% | High |
Experimental Protocols
Preparative Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the high-resolution separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for trifluoromethyl-substituted alcohols.[2]
a. Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak® IA, 20 x 250 mm, 5 µm)
-
HPLC-grade n-hexane and isopropanol
-
Crude (S)-1-(3-(trifluoromethyl)phenyl)ethanol, pre-purified by flash chromatography if necessary
-
Rotary evaporator
b. Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol in a 90:10 (v/v) ratio. Degas the mobile phase before use.
-
Sample Preparation: Dissolve the crude (S)-1-(3-(trifluoromethyl)phenyl)ethanol in the mobile phase to a concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Flow Rate: 10-20 mL/min
-
Temperature: Ambient
-
Detection: UV at 254 nm
-
-
Injection and Fraction Collection: Inject an appropriate volume of the sample solution onto the column. Collect the fractions corresponding to the (S)-enantiomer peak. The elution order should be determined beforehand with an analytical scale run.
-
Product Recovery: Combine the fractions containing the pure (S)-enantiomer and remove the solvent using a rotary evaporator under reduced pressure.
-
Purity Analysis: Analyze the purity and enantiomeric excess of the final product using analytical chiral HPLC or GC.
Caption: Workflow for preparative chiral HPLC purification.
Supercritical Fluid Chromatography (SFC)
Preparative SFC offers a faster and more environmentally friendly alternative to HPLC, with reduced solvent consumption.[]
a. Materials and Equipment:
-
Preparative SFC system with a UV detector and back-pressure regulator
-
Chiral stationary phase column (e.g., Chiralcel® OD-H, 21.2 x 250 mm, 5 µm)
-
SFC-grade carbon dioxide and methanol
-
Crude (S)-1-(3-(trifluoromethyl)phenyl)ethanol
b. Protocol:
-
Mobile Phase: Use supercritical CO₂ as the main mobile phase and methanol as a co-solvent.
-
Sample Preparation: Dissolve the crude product in methanol to a suitable concentration (e.g., 50 mg/mL).
-
Chromatographic Conditions:
-
Co-solvent Gradient: Start with 5% methanol and ramp up to 25% over 10 minutes.
-
Flow Rate: 60-80 g/min
-
Back Pressure: 100-150 bar
-
Temperature: 35-40 °C
-
Detection: UV at 220 nm
-
-
Fraction Collection: Collect the fraction corresponding to the (S)-enantiomer.
-
Product Recovery: The collected fractions will have a significantly lower solvent volume due to the evaporation of CO₂. Remove the remaining methanol under reduced pressure.
-
Purity Analysis: Determine the chemical and enantiomeric purity of the isolated product.
Crystallization
Crystallization can be a highly effective and scalable method for purifying compounds that are solid at room temperature. This often requires screening various solvents to find suitable conditions.
a. Materials and Equipment:
-
Crystallization vessel (e.g., Erlenmeyer flask)
-
Heating plate and magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Various organic solvents (e.g., toluene, hexane, ethyl acetate, heptane)
b. Protocol:
-
Solvent Screening: In small vials, test the solubility of the crude product in various solvents at room temperature and at elevated temperatures. A good crystallization solvent will dissolve the compound when hot but not when cold. Alternatively, identify a solvent in which the compound is soluble and an anti-solvent in which it is insoluble.
-
Crystallization Procedure (Example with Toluene/Hexane):
-
Dissolve the crude (S)-1-(3-(trifluoromethyl)phenyl)ethanol in a minimal amount of hot toluene.
-
Slowly add hexane as an anti-solvent until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator.
-
Crystals should form upon cooling. If no crystals form, try scratching the inside of the flask with a glass rod to induce nucleation.
-
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold hexane, and dry them under vacuum.
-
Purity Analysis: Check the purity and e.e. of the crystallized material. The mother liquor can be concentrated and subjected to further crystallization or chromatographic purification to improve the overall yield.
Fractional Vacuum Distillation
For thermally stable liquid compounds, fractional vacuum distillation is a viable purification method, especially for removing impurities with different boiling points.
a. Materials and Equipment:
-
Distillation flask, Vigreux column, condenser, and receiving flask
-
Heating mantle and magnetic stirrer
-
Vacuum pump and pressure gauge
-
Thermometer
b. Protocol:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.
-
Distillation:
-
Place the crude (S)-1-(3-(trifluoromethyl)phenyl)ethanol in the distillation flask with a stir bar.
-
Slowly apply vacuum to the system, aiming for a pressure of approximately 17 mmHg.
-
Gradually heat the distillation flask.
-
Collect any low-boiling impurities as the first fraction.
-
Collect the main fraction of (S)-1-(3-(trifluoromethyl)phenyl)ethanol at a vapor temperature of 100-102 °C.
-
Stop the distillation before all the material has evaporated to avoid concentrating high-boiling impurities.
-
-
Purity Analysis: Analyze the distilled fractions for chemical and enantiomeric purity.
Caption: Logical flow of the fractional vacuum distillation process.
Conclusion
The purification of (S)-1-(3-(trifluoromethyl)phenyl)ethanol to high enantiomeric and chemical purity can be effectively achieved using a variety of techniques. Preparative chiral chromatography (HPLC and SFC) offers the highest resolution for enantiomeric separation. Crystallization and fractional vacuum distillation are valuable methods for bulk purification and removal of achiral impurities, and can be more cost-effective at larger scales. The optimal purification strategy will depend on the specific requirements of the project, including scale, initial purity, and desired final product specifications. It is recommended to perform small-scale trials to optimize the chosen purification method before scaling up.
References
Application Notes and Protocols: 1-(3-(Trifluoromethyl)phenyl)ethanol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and hypothetical protocols for the use of 1-(3-(trifluoromethyl)phenyl)ethanol as a chiral auxiliary in asymmetric synthesis. While primarily recognized as a valuable chiral building block in the synthesis of neuroprotective compounds and pharmaceuticals like Aprepitant, its structural similarity to other effective chiral alcohols suggests its potential as a recoverable auxiliary for inducing stereoselectivity.[1][2] This document outlines its proposed application in diastereoselective enolate alkylation, including detailed experimental procedures for the attachment, diastereoselective reaction, and subsequent cleavage of the auxiliary.
Introduction to Chiral Auxiliaries
In asymmetric synthesis, a chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[3] The auxiliary introduces a chiral environment, leading to a diastereomeric transition state that favors the formation of one stereoisomer over another. After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse.[3] Key characteristics of an effective chiral auxiliary include:
-
High enantiomeric purity and availability of both enantiomers.
-
Facile and high-yielding attachment to the substrate.
-
High degree of stereocontrol in the desired transformation.
-
Mild and efficient cleavage from the product without racemization.
-
Good recoverability for recycling.
Proposed Application of this compound as a Chiral Auxiliary
This compound, with its stereogenic center and bulky aromatic group, possesses the key structural features of a successful chiral auxiliary, analogous to well-established auxiliaries like 8-phenylmenthol. The trifluoromethyl group can offer unique steric and electronic properties that may influence the diastereoselectivity of reactions.
This application note focuses on a hypothetical use of (R)-1-(3-(trifluoromethyl)phenyl)ethanol as a chiral auxiliary in the diastereoselective alkylation of a carboxylic acid derivative. The auxiliary is first esterified with a prochiral carboxylic acid. The resulting chiral ester can then be converted to its enolate and subsequently alkylated. The steric hindrance provided by the chiral auxiliary is expected to direct the approach of the electrophile, leading to the preferential formation of one diastereomer. Finally, cleavage of the ester bond would yield the enantioenriched carboxylic acid and allow for the recovery of the chiral alcohol.
Experimental Protocols (Hypothetical)
The following protocols are proposed based on established methodologies for similar chiral auxiliaries and have not been empirically validated for this compound.
Attachment of the Chiral Auxiliary: Synthesis of a Chiral Ester
This protocol describes the esterification of a carboxylic acid with (R)-1-(3-(trifluoromethyl)phenyl)ethanol.
Reaction Scheme:
Materials:
-
(R)-1-(3-(trifluoromethyl)phenyl)ethanol
-
Carboxylic acid (e.g., propanoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Standard workup and purification reagents
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and (R)-1-(3-(trifluoromethyl)phenyl)ethanol (1.1 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome:
-
Yield: 85-95%
-
Purity: >98% (by NMR and GC analysis)
Diastereoselective Alkylation
This protocol outlines the diastereoselective alkylation of the chiral ester enolate.
Reaction Scheme:
Materials:
-
Chiral ester from step 3.1
-
Lithium diisopropylamide (LDA) solution in THF
-
Alkylating agent (e.g., benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Standard workup and purification reagents
Procedure:
-
Dissolve the chiral ester (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add LDA solution (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (1.2 eq) dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.
-
Purify the product by flash column chromatography.
Cleavage of the Chiral Auxiliary
This protocol describes the saponification of the alkylated ester to yield the chiral carboxylic acid and recover the auxiliary.
Reaction Scheme:
Materials:
-
Alkylated chiral ester from step 3.2
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Standard workup and purification reagents
Procedure:
-
Dissolve the purified alkylated ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0-3.0 eq) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the mixture with an organic solvent to separate the chiral carboxylic acid and the chiral auxiliary.
-
Separate the chiral carboxylic acid and the recovered chiral auxiliary by acid-base extraction or column chromatography.
Data Presentation (Hypothetical)
The following tables summarize the expected quantitative data for the proposed application of (R)-1-(3-(trifluoromethyl)phenyl)ethanol as a chiral auxiliary in the alkylation of propanoate esters.
Table 1: Diastereoselective Alkylation of (R)-1-(3-(trifluoromethyl)phenyl)ethyl propanoate
| Entry | Electrophile (R'-X) | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | Benzyl bromide | 95:5 | 88 |
| 2 | Methyl iodide | 92:8 | 91 |
| 3 | Ethyl iodide | 93:7 | 89 |
Table 2: Cleavage and Recovery of the Chiral Auxiliary
| Substrate | Product Yield (%) | Auxiliary Recovery (%) |
| Benzylated ester | 94 | 92 |
| Methylated ester | 96 | 93 |
| Ethylated ester | 95 | 91 |
Visualization of Experimental Workflow
The following diagrams illustrate the proposed experimental workflow for the application of this compound as a chiral auxiliary.
Caption: General workflow for the application of this compound as a chiral auxiliary.
References
Synthesis of 1-(3-(trifluoromethyl)phenyl)ethanol Derivatives for Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-(3-(trifluoromethyl)phenyl)ethanol derivatives, crucial intermediates in the development of medicinally active compounds. The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] This guide focuses on asymmetric synthesis to produce enantiomerically pure (R)- and (S)-1-(3-(trifluoromethyl)phenyl)ethanol, highlighting both biocatalytic and chemical methodologies. Detailed protocols, quantitative data, and visualizations are provided to aid researchers in the efficient synthesis and application of these valuable building blocks.
Introduction
Optically active this compound is a key chiral building block for the preparation of various therapeutic agents, including neuroprotective compounds and agricultural fungicides.[3][4] The stereochemistry of the alcohol is often critical for the biological activity of the final drug molecule. Therefore, efficient and highly selective methods for the synthesis of single enantiomers are of significant interest in medicinal chemistry. This document outlines two primary approaches: a whole-cell biocatalytic reduction and a chemical asymmetric transfer hydrogenation.
Data Presentation
Table 1: Comparison of Synthesis Methods for Enantiomerically Pure this compound
| Method | Catalyst/Biocatalyst | Substrate | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) | Key Advantages |
| Biocatalytic Reduction | Recombinant E. coli expressing carbonyl reductase | 3'-(trifluoromethyl)acetophenone | (R)-enantiomer | >91.5 | >99.9 | High enantioselectivity, mild reaction conditions, environmentally friendly.[3] |
| Asymmetric Transfer Hydrogenation | Ruthenium(II) catalyst | 3'-(trifluoromethyl)acetophenone | (S)-enantiomer | 98 | 91 | High yield, well-established chemical method, suitable for industrial scale.[4] |
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reduction of 3'-(Trifluoromethyl)acetophenone to (R)-1-(3-(Trifluoromethyl)phenyl)ethanol
This protocol is adapted from a whole-cell biocatalytic method using recombinant E. coli.[3]
Materials:
-
Recombinant E. coli BL21(DE3) expressing a suitable carbonyl reductase
-
3'-(Trifluoromethyl)acetophenone
-
Phosphate buffer (pH 7.0)
-
Isopropanol
-
Tween-20
-
Choline chloride:lysine (ChCl:Lys) natural deep eutectic solvent (NADES) (1:1 molar ratio)
-
Ethyl acetate (for extraction)
-
Standard laboratory glassware and incubator shaker
Procedure:
-
Cell Culture and Harvest: Cultivate the recombinant E. coli strain in a suitable growth medium until the desired cell density is reached. Harvest the cells by centrifugation and wash with phosphate buffer.
-
Reaction Setup: In a 50 mL Erlenmeyer flask, prepare the reaction mixture containing:
-
Phosphate buffer (pH 7.0)
-
Recombinant E. coli cells (e.g., 12.6 g dry cell weight/L)
-
3'-(Trifluoromethyl)acetophenone (e.g., 200 mM)
-
Isopropanol (15% v/v) as a co-substrate for cofactor regeneration.[3]
-
Tween-20 (0.6% w/v) to enhance substrate solubility.[3]
-
ChCl:Lys NADES (4% w/v) to improve catalytic efficiency.
-
-
Incubation: Incubate the reaction mixture at 30°C with shaking at 200 rpm for 18 hours.
-
Extraction: After the reaction, extract the product from the mixture twice with an equal volume of ethyl acetate.
-
Analysis: Analyze the organic phase by gas chromatography (GC) to determine the yield and enantiomeric excess of (R)-1-(3-(trifluoromethyl)phenyl)ethanol.
Protocol 2: Chemical Asymmetric Transfer Hydrogenation of 3'-(Trifluoromethyl)acetophenone to (S)-1-(3-(Trifluoromethyl)phenyl)ethanol
This protocol is based on a ruthenium-catalyzed asymmetric transfer hydrogenation method.[4]
Materials:
-
3'-(Trifluoromethyl)acetophenone
-
Formic acid
-
Triethylamine
-
Ruthenium(II) catalyst (e.g., RuCl--INVALID-LINK--)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and heating equipment
Procedure:
-
Reagent Preparation: In a reaction vessel, cool a mixture of triethylamine and add formic acid while maintaining a low temperature with an ice bath.
-
Reaction Setup: To the formic acid/triethylamine mixture, add 3'-(trifluoromethyl)acetophenone and a solution of the ruthenium catalyst in DMF.
-
Reaction: Stir the resulting solution at 50°C for approximately 27 hours.
-
Purification: After the reaction is complete, purify the product by distillation under reduced pressure. Collect the fraction boiling at 87-94°C/11 mmHg to obtain (S)-1-(3-(trifluoromethyl)phenyl)ethanol.
-
Analysis: Determine the purity and enantiomeric excess of the product using gas chromatography (GC) with a chiral column.
Visualizations
Synthetic Workflow
Caption: Comparative workflow of biocatalytic and chemical synthesis routes.
Neuroprotective Signaling Pathway
The derivative (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide, synthesized from (R)-1-(3-(trifluoromethyl)phenyl)ethanol, has been shown to exert neuroprotective effects by mitigating oxidative stress and inhibiting apoptosis.[3] A key mechanism involves the reduction of caspase-3/7 activity.
Caption: Neuroprotective mechanism of action.
Experimental Logic Diagram
Caption: Logical flow of the experimental process.
References
- 1. epubl.ktu.edu [epubl.ktu.edu]
- 2. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A neuroprotective agent, T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl} azetidin-3-ol maleate), prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for the Enzymatic Kinetic Resolution of Racemic 1-(3-(Trifluoromethyl)phenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the enzymatic kinetic resolution of racemic 1-(3-(trifluoromethyl)phenyl)ethanol. This process yields enantiomerically enriched (S)-1-(3-(trifluoromethyl)phenyl)ethanol and (R)-1-(3-(trifluoromethyl)phenyl)acetyl ester. The (R)-enantiomer of this alcohol is a valuable chiral building block in the synthesis of neuroprotective compounds.[1] This protocol is based on established methodologies for the kinetic resolution of structurally similar secondary aromatic alcohols using the highly efficient and selective lipase B from Candida antarctica (CALB), commonly available in its immobilized form, Novozym 435.
Introduction
Chiral alcohols are critical intermediates in the pharmaceutical industry, where the stereochemistry of a molecule can significantly impact its pharmacological activity and safety. The enzymatic kinetic resolution of racemic alcohols is a widely adopted method for obtaining enantiopure compounds due to its high selectivity, mild reaction conditions, and environmental compatibility.
This application note focuses on the kinetic resolution of racemic this compound. The enzyme selectively acylates one enantiomer (typically the R-enantiomer for secondary alcohols with CALB) at a much faster rate than the other, leaving the unreacted enantiomer (S-enantiomer) in high enantiomeric excess. The resulting ester can then be separated from the unreacted alcohol, and if desired, the ester can be hydrolyzed to obtain the other alcohol enantiomer.
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is the process of separating a racemic mixture based on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. In this enzymatic approach, the lipase selectively catalyzes the acylation of one enantiomer over the other, leading to a mixture of an enantioenriched alcohol and an enantioenriched ester. The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme.
Figure 1: Principle of Enzymatic Kinetic Resolution.
Materials and Reagents
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., n-hexane, toluene, or methyl tert-butyl ether)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standards of (R)- and (S)-1-(3-(trifluoromethyl)phenyl)ethanol for analytical purposes
Experimental Protocols
General Protocol for Enzymatic Kinetic Resolution
This protocol is adapted from established procedures for the kinetic resolution of 1-phenylethanol and other secondary aromatic alcohols.[2][3]
-
To a sealed reaction vessel, add racemic this compound (1.0 mmol, 190 mg).
-
Add 10 mL of anhydrous n-hexane.
-
Add Novozym 435 (20 mg/mmol of substrate, 20 mg).
-
Add vinyl acetate (2.0 mmol, 185 µL) to initiate the reaction.
-
Seal the vessel and place it on an orbital shaker at a constant temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours) and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with fresh solvent to recover any adsorbed product.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the mixture of (S)-1-(3-(trifluoromethyl)phenyl)ethanol and (R)-1-(3-(trifluoromethyl)phenyl)acetyl ester.
-
Separate the unreacted alcohol from the ester product using column chromatography on silica gel.
Figure 2: Experimental Workflow.
Analytical Method for Monitoring Reaction
The conversion and enantiomeric excess (e.e.) can be determined by chiral GC analysis.
-
Column: Chiral CP-Chirasil-Dex CB column
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 250°C
-
Oven Program: Initial temperature of 115°C for 2 minutes, then ramp to 140°C at 3°C/min.
-
Expected Retention Times: Based on literature for this compound, the retention times are approximately 6.35 min for the (R)-enantiomer and 6.92 min for the (S)-enantiomer. The precursor ketone, 3'-(trifluoromethyl)acetophenone, has a retention time of about 2.64 min.[1]
The enantiomeric excess (e.e.) is calculated using the following formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Conversion (c) can be calculated based on the disappearance of the starting material or the appearance of the product. For an ideal kinetic resolution, the target is c ≈ 50%.
Expected Results and Data Presentation
The following table summarizes expected outcomes for the kinetic resolution of racemic this compound using Novozym 435 under optimized conditions. These values are based on typical results observed for the resolution of similar secondary aromatic alcohols.
| Parameter | Value |
| Enzyme | Novozym 435 (Candida antarctica lipase B) |
| Substrate | Racemic this compound |
| Acyl Donor | Vinyl Acetate |
| Solvent | n-Hexane |
| Temperature | 40°C |
| Reaction Time | 4-24 hours |
| Conversion (c) | ~50% |
| e.e. of (S)-alcohol | >99% |
| e.e. of (R)-ester | >99% |
| Enantioselectivity (E-value) | >200 |
Troubleshooting
-
Low Conversion: Increase reaction time, temperature (up to 60°C), or enzyme loading. Ensure all reagents and solvents are anhydrous.
-
Low Enantioselectivity: Lower the reaction temperature. Ensure the enzyme has not been denatured. Try a different solvent.
-
Reaction goes past 50% conversion: This will decrease the enantiomeric excess of the unreacted alcohol. It is crucial to monitor the reaction and stop it at the optimal point.
Conclusion
The enzymatic kinetic resolution using Novozym 435 is a highly effective method for obtaining enantiomerically pure (S)-1-(3-(trifluoromethyl)phenyl)ethanol and its (R)-acetylated ester. The protocol is robust, uses a commercially available and stable biocatalyst, and proceeds under mild conditions. This method provides a reliable route to valuable chiral building blocks for the pharmaceutical and fine chemical industries.
References
- 1. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure 1-(3-(Trifluoromethyl)phenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure 1-(3-(trifluoromethyl)phenyl)ethanol is a critical chiral building block in the synthesis of various pharmaceuticals and agrochemicals. For instance, the (R)-enantiomer is a key intermediate for a neuroprotective compound, while the (S)-enantiomer is utilized in the production of agricultural fungicides.[1][2] This document provides detailed application notes and protocols for the large-scale synthesis of this chiral alcohol, focusing on two primary methodologies: biocatalytic asymmetric reduction and chemical asymmetric transfer hydrogenation.
Synthetic Strategies Overview
The synthesis of enantiomerically pure this compound predominantly starts from the prochiral ketone, 3'-(trifluoromethyl)acetophenone. Two highly effective strategies for achieving high enantioselectivity on a large scale are:
-
Biocatalytic Asymmetric Reduction: This approach utilizes whole-cell biocatalysts, typically recombinant E. coli expressing a carbonyl reductase, to reduce the ketone to the desired alcohol with high yield and exceptional enantiomeric excess.[1][3][4] This method is advantageous due to its mild reaction conditions and high stereoselectivity.
-
Asymmetric Transfer Hydrogenation (ATH): This chemical method employs a Ruthenium(II) catalyst with a chiral ligand to facilitate the transfer of hydrogen from a source like formic acid or isopropanol to the ketone, yielding the chiral alcohol.[2] This process has been successfully scaled to industrial levels.[2]
The general synthetic pathway is illustrated below:
Caption: General synthetic routes to enantiomerically pure this compound.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize the quantitative data for the large-scale synthesis of enantiomerically pure this compound via biocatalytic and chemical methods.
Table 1: Biocatalytic Asymmetric Reduction of 3'-(Trifluoromethyl)acetophenone
| Biocatalyst | Substrate Conc. (mM) | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) | Key Conditions | Reference |
| Recombinant E. coli expressing Carbonyl Reductase | 200 | 91.5 | >99.9 (R) | 18 | 30°C, pH 7.0, 4% (w/v) ChCl:Lys, 0.6% (w/v) Tween-20, 12.6 g (DCW)/L cells | [1] |
| Microbacterium oxydans C3 | 5 | 79 | Not specified (R) | Not specified | Not specified | [1] |
| Carbonyl reductase from Kluyveromyces thermotolerans | 10 | >99 | >99 (R) | Not specified | Not specified | [1] |
Table 2: Asymmetric Transfer Hydrogenation of 3'-(Trifluoromethyl)acetophenone
| Catalyst System | Hydrogen Source | Substrate Scale | Yield (%) | Enantiomeric Excess (ee, %) | Key Conditions | Reference |
| [RuCl₂(p-cymene)]₂ + (1S,2S)-N-(arylsulfonyl)-1,2-diphenylethylenediamine | Formic Acid | 100 kg | High | High (S) | Optimized ratio of formic acid to amine (1:1) | [2] |
| [RuCl₂(benzene)]₂ + Chiral Ligand | Isopropanol | Lab Scale | High | Lower than p-cymene catalyst | Reaction performed with KOH | [2] |
Experimental Protocols
Protocol 1: Large-Scale Biocatalytic Synthesis of (R)-1-(3-(Trifluoromethyl)phenyl)ethanol
This protocol is based on the whole-cell-catalyzed biotransformation using recombinant E. coli.[1]
1. Materials:
-
Recombinant E. coli BL21(DE3) expressing a suitable carbonyl reductase (e.g., from Leifsonia xyli or Kluyveromyces thermotolerans)[1]
-
3'-(Trifluoromethyl)acetophenone
-
Choline chloride (ChCl)
-
L-Lysine (Lys)
-
Tween-20
-
Phosphate buffer (pH 7.0)
-
Glucose (for co-factor regeneration)
-
Ethyl acetate (for extraction)
-
Standard laboratory glassware and a temperature-controlled shaker/bioreactor.
2. Experimental Workflow:
Caption: Workflow for biocatalytic synthesis of (R)-1-(3-(trifluoromethyl)phenyl)ethanol.
3. Detailed Procedure:
-
Cell Culture: Cultivate the recombinant E. coli strain in a suitable growth medium (e.g., LB broth with appropriate antibiotic) until the desired cell density is reached.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with phosphate buffer.
-
Reaction Setup: In a suitable reaction vessel, prepare the reaction medium containing phosphate buffer (pH 7.0), 4% (w/v) choline chloride:lysine (1:1 molar ratio), and 0.6% (w/v) Tween-20.
-
Bioreduction: Add the harvested E. coli cells to a final concentration of 12.6 g (dry cell weight)/L. Add 3'-(trifluoromethyl)acetophenone to a final concentration of 200 mM and a co-substrate such as glucose for cofactor regeneration.
-
Incubation: Incubate the reaction mixture at 30°C with agitation (e.g., 200 rpm) for 18 hours.
-
Work-up: After the reaction is complete, extract the mixture with an equal volume of ethyl acetate. Repeat the extraction.
-
Analysis: Combine the organic layers and analyze the product yield and enantiomeric excess by gas chromatography (GC) using a chiral column.
Protocol 2: Large-Scale Asymmetric Transfer Hydrogenation for (S)-1-(3-(Trifluoromethyl)phenyl)ethanol
This protocol is based on the Ruthenium(II)-catalyzed asymmetric transfer hydrogenation, which has been demonstrated on a 100 kg scale.[2]
1. Materials:
-
3'-(Trifluoromethyl)acetophenone
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-N-(p-tosyl)-1,2-diphenylethylenediamine or a similar chiral ligand
-
Formic acid
-
Triethylamine
-
Suitable reaction vessel with temperature control and inert atmosphere capabilities.
2. Logical Relationship of Key Parameters:
Caption: Key parameter relationships in asymmetric transfer hydrogenation.
3. Detailed Procedure:
-
Catalyst Preparation (in situ): In a reaction vessel under an inert atmosphere, charge [RuCl₂(p-cymene)]₂ and the chiral ligand. Add a suitable solvent.
-
Reaction Setup: Add the formic acid and triethylamine mixture (a 1:1 ratio of formic acid to amine is reported to be optimal).[2]
-
Substrate Addition: Add 3'-(trifluoromethyl)acetophenone to the reaction mixture.
-
Reaction: Stir the mixture at the designated temperature until the reaction is complete (monitor by TLC or HPLC).
-
Work-up: Upon completion, quench the reaction and perform a suitable work-up procedure, which may involve extraction and purification by distillation or crystallization to isolate the enantiomerically pure (S)-1-(3-(trifluoromethyl)phenyl)ethanol.
Conclusion
Both biocatalytic and chemical asymmetric synthesis methods offer efficient and scalable routes to enantiomerically pure this compound. The choice of method may depend on the desired enantiomer, available equipment, and cost considerations. The biocatalytic approach provides exceptionally high enantioselectivity under mild conditions, while the asymmetric transfer hydrogenation has been proven to be robust for large-scale industrial production. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers and professionals in the field of pharmaceutical and agrochemical development.
References
- 1. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
analytical techniques for determining enantiomeric excess of 1-(3-(trifluoromethyl)phenyl)ethanol
An indispensable aspect of stereoselective synthesis and pharmaceutical development is the precise determination of the enantiomeric excess (ee) of chiral molecules. For the chiral alcohol 1-(3-(trifluoromethyl)phenyl)ethanol, a key intermediate in the synthesis of various pharmaceuticals, several analytical techniques are employed to ensure enantiomeric purity. This document provides detailed application notes and protocols for the most common and effective methods: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Chiral Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique well-suited for the analysis of volatile and thermally stable compounds like this compound. The separation is achieved through differential interactions of the enantiomers with a chiral stationary phase (CSP) within the GC column.
Application Note: This method provides excellent separation of the enantiomers of this compound, allowing for accurate quantification of the enantiomeric excess. The use of a cyclodextrin-based chiral stationary phase is common for resolving chiral alcohols.
Quantitative Data Summary
| Parameter | Value | Reference |
| Column | CP-Chirasil-Dex CB | [1] |
| (R)-Enantiomer Retention Time | 6.35 min | [1] |
| (S)-Enantiomer Retention Time | 6.92 min | [1] |
| Injector Temperature | 250 °C | [1] |
| Detector Temperature | 250 °C | [1] |
| Oven Temperature Program | 115 °C (2 min), then ramp to 140 °C at 3 °C/min | [1] |
Experimental Protocol
-
Sample Preparation: Dissolve the sample of this compound in a suitable solvent (e.g., ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC System and Conditions:
-
GC System: Agilent GC 7820A or equivalent, equipped with a flame ionization detector (FID).
-
Chiral Column: CP-Chirasil-Dex CB.
-
Carrier Gas: Helium.
-
Injector: Split/splitless injector, operated in split mode.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Hold at 115 °C for 2 minutes, then increase to 140 °C at a rate of 3 °C/min.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times (6.35 min for (R) and 6.92 min for (S)).
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
-
Workflow Diagram
Caption: Workflow for Chiral GC Analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust method for the separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases are particularly effective for resolving a broad range of chiral compounds, including trifluoromethyl-substituted alcohols.
Application Note: This technique offers high versatility and accuracy for determining the enantiomeric excess of this compound. Method development typically involves screening different chiral stationary phases and optimizing the mobile phase composition to achieve baseline separation.
Quantitative Data Summary (Typical Starting Conditions)
| Parameter | Value | Reference |
| Column | Chiralpak® AD-H or Chiralcel® OD-H | [1] |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Column Temperature | 25 °C | [1] |
| Detection | UV at 220 nm | [1] |
| Resolution (Rs) | Typically ≥ 1.5 for baseline separation |
Experimental Protocol
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: Polysaccharide-based column such as Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative).
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). A common starting condition is 90:10 (v/v) n-hexane/isopropanol. The ratio can be adjusted to optimize separation.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Column Temperature: Maintain a constant temperature, typically 25 °C.
-
Detection: UV detector set to a wavelength where the analyte absorbs, typically around 220 nm for the phenyl group.
-
-
Injection: Inject 10-20 µL of the prepared sample.
-
Data Analysis:
-
Inject a racemic standard to determine the retention times of the two enantiomers.
-
Integrate the peak areas of the enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess as described for the GC method.
-
Workflow Diagram
Caption: Workflow for Chiral HPLC Analysis.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful "green" alternative to normal-phase HPLC, offering faster separations and reduced organic solvent consumption. It utilizes supercritical CO2 as the main mobile phase component, modified with a small amount of an organic solvent, typically an alcohol.
Application Note: SFC is highly effective for the enantioseparation of this compound, often providing higher efficiency and shorter analysis times compared to HPLC. The same polysaccharide-based CSPs used in HPLC are generally effective in SFC.
Quantitative Data Summary (Typical Screening Conditions)
| Parameter | Value | Reference |
| Column | Polysaccharide-based (e.g., Lux Cellulose-1, Chiralpak IA) | |
| Mobile Phase | CO2 / Methanol (or Ethanol) gradient | |
| Flow Rate | 2-4 mL/min | |
| Back Pressure | 150 bar | |
| Column Temperature | 40 °C | |
| Detection | UV at 220 nm |
Experimental Protocol
-
Sample Preparation: Dissolve the sample in an alcohol (e.g., methanol or ethanol) to a concentration of approximately 1 mg/mL.
-
SFC System and Conditions:
-
SFC System: An analytical SFC system equipped with a CO2 pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator (BPR), and a UV detector.
-
Chiral Column: A polysaccharide-based chiral column.
-
Mobile Phase: Supercritical CO2 with an alcohol modifier (e.g., methanol). A typical screening gradient might run from 5% to 40% modifier over several minutes.
-
Flow Rate: 3 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm.
-
-
Injection: Inject 1-5 µL of the prepared sample.
-
Data Analysis: Similar to HPLC, identify and integrate the peaks for each enantiomer and calculate the enantiomeric excess.
Workflow Diagram
Caption: Workflow for Chiral SFC Method Development.
Chiral Capillary Electrophoresis (CE)
Chiral CE separates enantiomers based on their differential migration in a capillary under the influence of an electric field. The separation is achieved by adding a chiral selector to the background electrolyte (BGE), which forms transient diastereomeric complexes with the enantiomers.
Application Note: This technique is particularly useful for small sample volumes and can offer very high separation efficiency. Cyclodextrins are commonly used as chiral selectors for the separation of chiral alcohols. A method for the closely related 3,5-bis(trifluoromethyl)phenyl ethanol has been reported, indicating the feasibility for the target analyte.[2]
Quantitative Data Summary (General Parameters)
| Parameter | Value | Reference |
| Capillary | Fused-silica | |
| Background Electrolyte (BGE) | Phosphate or borate buffer at a specific pH | |
| Chiral Selector | Cyclodextrin derivatives (e.g., HP-β-CD) | |
| Voltage | 15-30 kV | |
| Temperature | 20-25 °C | |
| Detection | UV at 220 nm |
Experimental Protocol
-
BGE and Sample Preparation:
-
Prepare a background electrolyte solution (e.g., 25 mM phosphate buffer, pH 2.5).
-
Dissolve the chiral selector (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in the BGE to the desired concentration (e.g., 10-20 mg/mL).
-
Dissolve the analyte in water or BGE to a concentration of 0.1-1 mg/mL.
-
-
CE System and Conditions:
-
CE System: A standard CE instrument with a UV detector.
-
Capillary: A fused-silica capillary (e.g., 50 µm ID, 50 cm total length).
-
Capillary Conditioning: Rinse the capillary sequentially with 0.1 M NaOH, water, and finally the BGE containing the chiral selector.
-
Injection: Inject the sample using pressure or voltage.
-
Separation Voltage: Apply a voltage of 15-30 kV.
-
Temperature: Maintain the capillary at a constant temperature, e.g., 25 °C.
-
Detection: On-capillary UV detection at 220 nm.
-
-
Data Analysis:
-
Identify the two enantiomer peaks in the electropherogram.
-
Calculate the enantiomeric excess from the corrected peak areas (Area/migration time).
-
Workflow Diagram
Caption: Workflow for Chiral Capillary Electrophoresis.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a non-separative method for determining enantiomeric excess. The addition of a chiral solvating agent (CSA) to a solution of the analyte forms transient diastereomeric complexes. These complexes have different magnetic environments, leading to separate, distinguishable signals for each enantiomer in the NMR spectrum.
Application Note: This method is rapid, requires no chromatographic separation, and can be performed directly in an NMR tube. The trifluoromethyl group on the analyte makes ¹⁹F NMR a particularly sensitive and clean probe for distinguishing the diastereomeric complexes, in addition to standard ¹H NMR.
Quantitative Data Summary
| Parameter | Value | Reference |
| Spectrometer | 400 MHz or higher | |
| Chiral Solvating Agent (CSA) | (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, BINOL derivatives | |
| Solvent | Deuterated chloroform (CDCl₃) or Benzene-d₆ | |
| Analyte Concentration | 5-10 mg in 0.6 mL solvent | |
| CSA:Analyte Molar Ratio | 1:1 to 2:1 | |
| Nuclei Observed | ¹H, ¹⁹F |
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into an NMR tube.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H and/or ¹⁹F NMR spectrum of the analyte alone.
-
Add a molar equivalent of a suitable CSA (e.g., a BINOL derivative) to the NMR tube.
-
Gently shake the tube to ensure complete mixing and complex formation.
-
-
NMR Analysis:
-
Acquire the ¹H and/or ¹⁹F NMR spectrum of the mixture.
-
Identify a well-resolved signal (e.g., the carbinol proton in ¹H NMR or the CF₃ group in ¹⁹F NMR) that has split into two distinct signals, one for each diastereomeric complex.
-
-
Data Analysis:
-
Carefully integrate the two separated signals.
-
Calculate the enantiomeric excess based on the ratio of the integrals: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100
-
Workflow Diagram
Caption: Workflow for NMR Analysis with CSAs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-1-(3-(trifluoromethyl)phenyl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of (R)-1-(3-(trifluoromethyl)phenyl)ethanol. The focus is on improving reaction yield and enantioselectivity.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of (R)-1-(3-(trifluoromethyl)phenyl)ethanol, categorized by the synthetic approach.
Biocatalytic Synthesis using Carbonyl Reductase
The asymmetric reduction of 3'-(trifluoromethyl)acetophenone using whole-cell biocatalysts (e.g., recombinant E. coli) expressing a carbonyl reductase is a prevalent method.
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Reaction pH | Optimize the buffer pH, typically between 7.0 and 8.0. A pH of 7.5 has been shown to be effective.[1] | Enzyme activity is highly dependent on pH. The optimal pH ensures the catalyst is in its most active conformation. |
| Incorrect Reaction Temperature | Screen temperatures between 20°C and 40°C. A temperature of 30°C is often optimal.[1] | Temperature affects both enzyme activity and stability. Temperatures above the optimum can lead to enzyme denaturation and decreased yield. |
| Insufficient Co-substrate | Ensure an adequate supply of a co-substrate for cofactor regeneration. Isopropanol (15% v/v) is a highly effective co-substrate.[1] | Carbonyl reductases often require a hydride source, like NADPH, which is regenerated in a coupled reaction with the co-substrate. |
| Poor Substrate Solubility | Add a surfactant like Tween-20 (e.g., 0.6% w/v) or a natural deep eutectic solvent (NADES) such as choline chloride:lysine (ChCl:Lys) to the reaction medium.[1][2] | 3'-(trifluoromethyl)acetophenone has poor aqueous solubility. Surfactants and NADES can increase its concentration in the aqueous phase, making it more available to the enzyme.[1][2] |
| Inadequate Biocatalyst Concentration | Optimize the concentration of whole cells. A dry cell weight (DCW) of around 12.6 g/L has been reported as optimal in some systems.[2] | A sufficient amount of catalyst is necessary to achieve a high reaction rate and complete conversion within a reasonable timeframe. |
Issue 2: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Enzyme Selection | Screen different carbonyl reductases or microbial strains. Recombinant E. coli expressing specific carbonyl reductases have shown excellent enantioselectivity (>99.9% ee).[1][2] | The inherent stereoselectivity of the enzyme is the primary determinant of the product's enantiomeric excess. |
| Presence of Competing Enzymes | If using a wild-type strain, consider using a recombinant strain overexpressing a highly selective reductase or purifying the enzyme to eliminate competing activities. | The host organism may contain other reductases with different or opposite stereoselectivity, leading to a racemic or less pure product. |
| Suboptimal Reaction Conditions | While less common for highly selective enzymes, re-verify that the pH and temperature are within the optimal range for stereoselectivity. | Extreme pH or temperature values can sometimes alter the enzyme's conformation and reduce its enantioselectivity. |
Chemical Synthesis (Asymmetric Reduction/Transfer Hydrogenation)
Chemical methods often involve the use of chiral catalysts, such as those based on ruthenium or manganese.
Issue 1: Low Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | Ensure the catalyst is properly activated and handled under an inert atmosphere if it is air or moisture-sensitive. Verify the purity and integrity of the catalyst. | Many organometallic catalysts are sensitive to oxidation or hydrolysis, which can deactivate them. |
| Suboptimal Hydrogen Source/Hydride Donor | For transfer hydrogenation, ensure the hydrogen donor (e.g., isopropanol, formic acid) is pure and used in the correct stoichiometric excess. For hydrogenation, ensure adequate hydrogen pressure. | The efficiency of hydrogen transfer or hydride delivery is critical for the reaction rate. |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction. Screen a variety of solvents with different polarities and coordinating abilities (e.g., THF, Toluene, Dichloromethane). | The solvent can affect the solubility of the reactants and the stability and activity of the catalyst. |
| Side Reactions | The presence of strong electron-donating or withdrawing groups on the substrate can sometimes lead to side reactions. Analyze the crude reaction mixture to identify byproducts and adjust reaction conditions accordingly. | Understanding the nature of side reactions can help in mitigating them by modifying temperature, reaction time, or catalyst choice. |
Issue 2: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Step | Rationale |
| Mismatched Catalyst-Substrate Pairing | The chiral ligand may not be optimal for 3'-(trifluoromethyl)acetophenone. Screen different chiral ligands or catalyst systems. | The steric and electronic properties of both the substrate and the chiral ligand determine the facial selectivity of the reduction. |
| Suboptimal Reaction Temperature | Temperature can significantly influence enantioselectivity. Lower temperatures often, but not always, lead to higher ee. A temperature screen is recommended. | The energy difference between the two diastereomeric transition states leading to the (R) and (S) products is temperature-dependent. |
| Incorrect Solvent Choice | The solvent can affect the conformation of the chiral catalyst and the transition state energies, thereby impacting the ee. | A solvent that provides better organization of the catalyst-substrate complex can enhance enantioselectivity. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of biocatalytic synthesis over chemical synthesis for (R)-1-(3-(trifluoromethyl)phenyl)ethanol?
A1: Biocatalytic methods, particularly those using whole cells, offer several advantages, including high enantioselectivity (often >99% ee), mild reaction conditions (ambient temperature and pressure, neutral pH), and reduced environmental impact due to the avoidance of heavy metals and harsh reagents.[3]
Q2: What is the role of isopropanol in the biocatalytic reduction?
A2: Isopropanol serves as a co-substrate. The carbonyl reductase enzyme requires a cofactor, typically NADPH, to donate a hydride to the ketone substrate. The enzyme then oxidizes isopropanol to acetone to regenerate the NADPH, allowing the catalytic cycle to continue.[1]
Q3: My yield is high, but my enantiomeric excess is low. What is the most likely cause in a biocatalytic system?
A3: The most probable cause is the choice of biocatalyst. The host organism may have endogenous reductases with low or opposite stereoselectivity. Using a recombinant strain that overexpresses a highly selective (R)-specific carbonyl reductase is the most effective solution.[4]
Q4: Can substrate concentration affect the yield and ee?
A4: Yes. High concentrations of the substrate, 3'-(trifluoromethyl)acetophenone, can be inhibitory or toxic to whole-cell biocatalysts.[1] Moreover, the low aqueous solubility of the substrate is a limiting factor. Strategies to overcome this, such as the use of surfactants or co-solvents, are crucial for achieving high yields at higher substrate loadings.[1][2] Enantiomeric excess is generally less affected by substrate concentration, provided a highly selective enzyme is used.
Q5: Are there any reported chemical methods that give high yield and ee?
A5: Yes, a chemical method using a [Mn(CO)₂L]Br catalyst has been reported to produce (R)-1-(3-(trifluoromethyl)phenyl)ethanol with a 99% yield and 97% ee, although at a low substrate concentration (0.5 mM).[1] Asymmetric transfer hydrogenation using ruthenium catalysts has also been shown to be effective for similar substrates.[3]
Data Presentation
Table 1: Comparison of Biocatalytic Systems for (R)-1-(3-(trifluoromethyl)phenyl)ethanol Synthesis
| Biocatalyst System | Substrate Conc. | Key Additives | Temp. | Time | Yield | ee (%) | Reference |
| Recombinant E. coli | 50 mM | 15% (v/v) Isopropanol | 30°C | 12 h | 95.8% | >99.9 | [1] |
| Recombinant E. coli | 200 mM | 0.6% Tween-20, 4% ChCl:Lys | 30°C | 18 h | 91.5% | >99.9 | [1][2] |
| Recombinant E. coli | 100 mM | 15% (v/v) Isopropanol | 30°C | 3 h | 95.2% | >99.9 | [5] |
Experimental Protocols
Protocol 1: Whole-Cell Bioreduction in an Aqueous/Surfactant/NADES System
This protocol is based on the effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol using recombinant E. coli cells.[1][2]
-
Biocatalyst Preparation: Cultivate recombinant E. coli cells expressing a suitable carbonyl reductase (e.g., from Levilactobacillus brevis). Harvest the cells by centrifugation and wash with a phosphate buffer (e.g., 100 mM, pH 7.0).
-
Reaction Setup: In a reaction vessel, prepare the reaction medium containing:
-
Phosphate buffer (100 mM, pH 7.0)
-
Recombinant E. coli cells (to a final concentration of 12.6 g DCW/L)
-
Choline chloride:lysine (ChCl:Lys) NADES (4% w/v)
-
Tween-20 (0.6% w/v)
-
Isopropanol (15% v/v) as a co-substrate.
-
-
Substrate Addition: Add 3'-(trifluoromethyl)acetophenone to a final concentration of 200 mM.
-
Incubation: Incubate the reaction mixture at 30°C with agitation (e.g., 200 rpm) for 18 hours.
-
Reaction Monitoring and Work-up: Monitor the progress of the reaction by taking samples periodically and analyzing them by GC or HPLC. After completion, extract the product from the reaction mixture using an organic solvent such as ethyl acetate.
-
Analysis: Determine the yield and enantiomeric excess of the (R)-1-(3-(trifluoromethyl)phenyl)ethanol product using chiral GC or HPLC.
Visualizations
References
- 1. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery [senovaph.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Enantioselective Synthesis of 1-(3-(trifluoromethyl)phenyl)ethanol
Welcome to the technical support center for the enantioselective synthesis of 1-(3-(trifluoromethyl)phenyl)ethanol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the enantioselective synthesis of this compound? A1: The two main strategies are biocatalytic asymmetric reduction and chemical asymmetric synthesis.
-
Biocatalysis: This approach often uses whole microbial cells (e.g., recombinant E. coli, Candida tropicalis) or isolated enzymes (ketoreductases) to reduce the prochiral ketone, 3'-(trifluoromethyl)acetophenone, to the desired chiral alcohol.[1][2][3] These methods are valued for their high enantioselectivity (often >99% ee) and mild reaction conditions.[1][4]
-
Chemical Synthesis: This involves the use of chiral metal catalysts, such as those based on Ruthenium (Ru) or Manganese (Mn), to catalyze the asymmetric hydrogenation or reduction of the ketone substrate.[2][5] Oxazaborolidine catalysts have also been employed for the asymmetric borane reduction of similar ketones.[6]
Q2: Why is the trifluoromethyl (-CF3) group a challenge in this synthesis? A2: The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the ketone substrate.[7] While this can be beneficial in some catalytic cycles, it may also present challenges in achieving high enantioselectivity, requiring careful optimization of the catalyst and reaction conditions.[7][8]
Q3: What is the most common starting material for this synthesis? A3: The most common precursor is 3'-(trifluoromethyl)acetophenone, which is asymmetrically reduced to form the target chiral alcohol.[2][9]
Q4: How is the enantiomeric excess (ee) of the product typically determined? A4: The enantiomeric excess is most commonly determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[10][11] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are frequently used for this separation.[12]
Q5: My substrate, 3'-(trifluoromethyl)acetophenone, has low solubility in aqueous media for biocatalysis. How can I address this? A5: Low aqueous solubility is a common issue that limits the efficiency of biocatalytic processes.[2] Strategies to overcome this include:
-
Adding Surfactants: Non-ionic surfactants like Tween-20 can increase substrate solubility and improve reaction efficiency.[2][4] The addition of 0.6% (w/v) Tween-20 has been shown to increase the substrate concentration by 4.0-fold compared to a neat buffer solution.[2][4]
-
Using Co-solvents or Biphasic Systems: Introducing organic solvents can enhance substrate solubility.
-
Employing Natural Deep Eutectic Solvents (NADES): Adding a NADES, such as a choline chloride:lysine mixture, can significantly enhance biocatalytic efficiency, leading to higher product yields at increased substrate concentrations.[2][4]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
Q: My reaction is producing the alcohol but with poor enantioselectivity (<90% ee). What are the likely causes and how can I fix this? A: Low enantiomeric excess can stem from several factors related to the catalyst, reagents, and reaction conditions. Follow this guide to troubleshoot the issue.
-
Validate Your Analytical Method: Before optimizing the reaction, ensure your chiral HPLC or GC method is accurate.
-
Action: Analyze a racemic sample of this compound.
-
Expected Result: You should see two well-resolved, baseline-separated peaks with a 50:50 area ratio.[11]
-
Troubleshooting: If peaks are not resolved, optimize your analytical method by adjusting the mobile phase composition, flow rate, or column temperature.[11]
-
-
Check Reagent and Catalyst Quality:
-
Chemical Catalysis: Ensure the chiral ligand and metal precursor are of high purity. Phosphine ligands can oxidize over time; if you suspect this, verify with ³¹P NMR and purify if necessary.[13] Handle all catalysts under an inert atmosphere.
-
Biocatalysis: Confirm the viability and purity of the microbial strain or the activity of the enzyme preparation. Improper storage or contamination can lead to poor performance.
-
-
Optimize Reaction Parameters:
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by amplifying the energy difference between the diastereomeric transition states.[11] Screen a range of temperatures (e.g., 30°C down to 0°C or lower).
-
Solvent: The solvent can significantly influence the catalyst-substrate complex.[11] For chemical catalysis, test a range of anhydrous aprotic solvents (e.g., Toluene, THF, CH₂Cl₂). For biocatalysis, ensure the pH of the buffer is optimal for the enzyme.[2]
-
Catalyst Loading: A suboptimal catalyst concentration can lead to a non-selective background reaction.[11] Vary the catalyst or biocatalyst loading to find the optimal amount.
-
// Nodes start [label="Low ee Observed", shape=ellipse, fillcolor="#FBBC05"]; validate_analytics [label="1. Validate Analytical\nMethod (Chiral HPLC/GC)", fillcolor="#F1F3F4"]; is_resolved [label="Peaks Resolved\n& 50:50 Racemic?", shape=diamond, style=filled, fillcolor="#FFFFFF"]; optimize_hplc [label="Optimize HPLC/GC\nMethod", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="2. Check Reagent\n& Catalyst Quality", fillcolor="#F1F3F4"]; is_pure [label="Catalyst/Enzyme\nand Substrate Pure?", shape=diamond, style=filled, fillcolor="#FFFFFF"]; purify_reagents [label="Purify Reagents\n/ Use Fresh Catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize_conditions [label="3. Optimize Reaction\nConditions", fillcolor="#F1F3F4"]; screen_params [label="Screen Temperature,\nSolvent, & Catalyst Loading", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="High ee Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> validate_analytics; validate_analytics -> is_resolved; is_resolved -> check_reagents [label="Yes"]; is_resolved -> optimize_hplc [label="No"]; optimize_hplc -> validate_analytics;
check_reagents -> is_pure; is_pure -> optimize_conditions [label="Yes"]; is_pure -> purify_reagents [label="No"]; purify_reagents -> check_reagents;
optimize_conditions -> screen_params; screen_params -> success; } } Caption: A decision tree for troubleshooting low enantiomeric excess.
Issue 2: Poor Reaction Yield or Slow Conversion
Q: My reaction is highly selective, but the yield is low, or the conversion of 3'-(trifluoromethyl)acetophenone is incomplete even after extended reaction times. What should I investigate? A: Low yield or slow conversion can be caused by catalyst deactivation, substrate/product inhibition, or suboptimal reaction conditions.
-
Catalyst Deactivation (Chemical):
-
Problem: Homogeneous catalysts can deactivate over the course of the reaction.[5] Impurities like water or oxygen can poison sensitive catalysts.
-
Solution: Ensure all reagents and solvents are rigorously dried and degassed.[13] Work under a strict inert atmosphere (N₂ or Ar). It may be necessary to increase catalyst loading or perform the reaction under hydrogen pressure for asymmetric hydrogenations.[5]
-
-
Biocatalyst Inactivity/Inhibition:
-
Problem: High concentrations of the substrate (3'-(trifluoromethyl)acetophenone) or the product alcohol can be toxic or inhibitory to microbial cells or enzymes.
-
Solution:
-
Optimize Substrate Concentration: Determine the optimal substrate concentration. A study found that a concentration of 200 mM was optimal in an engineered system.[2][4]
-
Fed-Batch Strategy: Add the substrate portion-wise to maintain a low, non-inhibitory concentration.
-
Improve Mass Transfer: As mentioned in the FAQs, low substrate solubility can mimic slow conversion. Use surfactants or NADES to improve mass transfer.[2][4] Ensure adequate agitation (e.g., 200 rpm) to keep the catalyst suspended and reactants mixed.[4]
-
-
-
Insufficient Reducing Agent/Cofactor Regeneration:
-
Problem: Asymmetric reductions consume a hydride source. In biocatalysis, this is typically a cofactor like NADPH, which must be regenerated.
-
Solution:
-
Chemical: Ensure a sufficient stoichiometric or excess amount of the reducing agent (e.g., borane, isopropanol for transfer hydrogenation) is used.
-
Biocatalysis: Add a co-substrate for cofactor regeneration. Glucose is commonly used for this purpose in whole-cell systems.[9]
-
-
Quantitative Data Summary
Table 1: Performance of Biocatalytic Systems for (R)-1-(3-(trifluoromethyl)phenyl)ethanol Synthesis
| Biocatalyst System | Substrate Conc. (mM) | Additives | Time (h) | Yield (%) | ee (%) | Reference |
| Recombinant E. coli BL21(DE3) with Carbonyl Reductase | 200 | 0.6% Tween-20 + 4% ChCl:Lys (NADES) | 18 | 91.5 | >99.9 | [2][4] |
| Recombinant E. coli BL21(DE3) with Carbonyl Reductase | ~47 | 0.6% Tween-20 | 24 | ~95 | >99.9 | [2] |
| Recombinant E. coli BL21(DE3) with Carbonyl Reductase | ~12 | None (PBS buffer) | 24 | ~80 | >99.9 | [2] |
| Microbacterium oxydans C3 | 5 | None | N/A | 79 | >99 | [2] |
Table 2: Representative Chiral HPLC Conditions for Enantiomeric Separation
| Parameter | Condition | Reference |
| Column | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | [12] |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10, v/v) | [12] |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | [12] |
| Column Temperature | 25-40 °C | [12] |
| Detection | UV at 210-254 nm | [12] |
| Typical Retention | (R)-enantiomer: 6.35 min; (S)-enantiomer: 6.92 min | [10] |
Experimental Protocols
Protocol 1: Whole-Cell Bioreduction of 3'-(trifluoromethyl)acetophenone
This protocol is adapted from a high-yield process using recombinant E. coli.[2][4]
1. Materials:
-
Recombinant E. coli cells expressing a suitable carbonyl reductase.
-
Phosphate Buffered Saline (PBS), 200 mM, pH 7.0.
-
3'-(trifluoromethyl)acetophenone (substrate).
-
Glucose (co-substrate for cofactor regeneration).
-
Tween-20.
-
Choline chloride:lysine (ChCl:Lys) Natural Deep Eutectic Solvent (NADES), molar ratio 1:1.
-
Ethyl acetate (for extraction).
2. Reaction Setup:
-
Prepare the reaction medium in an Erlenmeyer flask. For a 10 mL reaction, combine:
-
Add 3'-(trifluoromethyl)acetophenone to a final concentration of 200 mM.[4]
3. Biotransformation:
-
Incubate the flask at 30 °C with agitation at 200 rpm for 18 hours.[4]
-
Monitor the reaction progress by periodically taking samples and analyzing by GC or HPLC.
4. Work-up and Analysis:
-
After the reaction, extract the mixture twice with an equal volume of ethyl acetate.[2]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by chiral HPLC or GC to determine yield and enantiomeric excess (ee).
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
This is a general protocol for analyzing the enantiomeric composition of the product.[12]
1. Sample Preparation:
-
Dissolve ~1 mg of the purified product in the mobile phase solvent (e.g., Hexane/Isopropanol mixture) to make a 1 mg/mL solution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Instrument Setup:
-
Column: Chiralpak AD-H (or equivalent polysaccharide-based chiral column), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane:Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 220 nm.
-
Injection Volume: 10 µL.
3. Analysis:
-
Inject the prepared sample.
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula:
-
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
References
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 96789-80-9 | (S)-1-[3-(TRIFLUOROMETHYL)PHENYL]ETHANOL [fluoromart.com]
- 4. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Asymmetric Reduction of 3'-(Trifluoromethyl)acetophenone
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chiral alcohols, specifically focusing on the asymmetric reduction of 3'-(trifluoromethyl)acetophenone. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in overcoming common challenges and optimizing your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the asymmetric reduction of 3'-(trifluoromethyl)acetophenone challenging?
A1: The asymmetric reduction of 3'-(trifluoromethyl)acetophenone presents specific challenges due to the stereoelectronic properties of the trifluoromethyl group. This strong electron-withdrawing group can influence the reactivity of the ketone and the stability of intermediates, sometimes leading to lower enantioselectivity compared to simpler acetophenones. Furthermore, trifluoromethyl ketones are known to be challenging substrates in asymmetric (transfer) hydrogenation.[1][2]
Q2: What are the main catalytic strategies for the asymmetric reduction of 3'-(trifluoromethyl)acetophenone?
A2: The primary strategies include:
-
Chemical Catalysis: This involves the use of chiral catalysts such as oxazaborolidines (as in the Corey-Bakshi-Shibata or CBS reduction) or transition metal complexes (e.g., Ruthenium or Iridium-based catalysts for asymmetric hydrogenation and transfer hydrogenation).[1][3][4][5]
-
Biocatalysis: This approach utilizes whole microbial cells (e.g., recombinant E. coli, yeast) or isolated enzymes (ketoreductases) to perform the reduction under mild conditions, often with high enantioselectivity.[6]
Q3: How do I accurately determine the enantiomeric excess (ee) of my product, 1-(3-(trifluoromethyl)phenyl)ethanol?
A3: The most common and reliable method for determining the enantiomeric excess of chiral alcohols is through chiral High-Performance Liquid Chromatography (HPLC). Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are typically effective for separating the enantiomers of trifluoromethyl-substituted alcohols. A common mobile phase is a mixture of n-hexane and isopropanol.
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee)
Q: My reaction is producing the chiral alcohol with low enantioselectivity. What are the potential causes and how can I improve it?
A: Low enantiomeric excess is a frequent issue that can be addressed by systematically evaluating several factors.
| Potential Cause | Suggested Solution(s) | Relevant Method(s) |
| Moisture in the Reaction | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The presence of water can significantly decrease enantioselectivity.[7][8] | Chemical Catalysis (CBS, Ru/Ir-catalyzed) |
| Suboptimal Temperature | Temperature is a critical parameter. Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[8] | Chemical Catalysis (CBS, Ru/Ir-catalyzed) |
| Reagent/Catalyst Purity | Use high-purity catalyst and reagents. For CBS reductions, the enantiomeric purity of the chiral amino alcohol precursor is crucial. For biocatalysis, ensure the cell culture is not contaminated. | All Methods |
| Incomplete Catalyst Formation (for in situ catalysts) | For reactions where the catalyst is generated in situ (e.g., some CBS reductions), ensure the catalyst formation step is complete before adding the substrate. | CBS Reduction |
| Non-Catalytic Reduction | For highly reactive reducing agents like borane, a competing non-catalyzed reduction can occur, leading to a racemic background. This is a known issue with trifluoromethyl ketones.[1] Consider using a less reactive borane source or adding a Lewis acid like BF₃ to potentially enhance the catalytic pathway.[1] | CBS Reduction |
| Incorrect Substrate to Catalyst Ratio | An inappropriate substrate-to-catalyst ratio can sometimes affect enantioselectivity. Re-optimize the catalyst loading. | Chemical Catalysis |
| Suboptimal pH or Co-substrate Concentration | The pH of the medium and the concentration of co-substrates (for cofactor regeneration) are critical for enzyme activity and selectivity. Optimize these parameters for your specific biocatalyst. | Biocatalysis |
Below is a workflow to guide the troubleshooting process for low enantioselectivity.
Caption: A logical workflow for troubleshooting low enantioselectivity.
Problem 2: Low or No Conversion
Q: My reaction is not proceeding to completion or is very sluggish. What should I investigate?
A: Poor conversion can often be traced back to issues with the catalyst activity or suboptimal reaction conditions.
| Potential Cause | Suggested Solution(s) | Relevant Method(s) |
| Catalyst Deactivation/Poisoning | Ensure all reagents and solvents are pure and free of catalyst poisons (e.g., water, oxygen for some metal catalysts). Use freshly opened or properly stored catalysts. | Chemical Catalysis |
| Insufficient Reducing Agent | Verify the stoichiometry of the hydride source (e.g., borane, formic acid/triethylamine, isopropanol) or hydrogen pressure. | Chemical Catalysis |
| Low Cell Viability or Enzyme Activity | For biocatalysis, ensure the cells are viable and the enzymes are active. Check that the culture conditions (temperature, pH, aeration) were optimal. The reaction medium may also inhibit the enzyme. | Biocatalysis |
| Poor Substrate Solubility | 3'-(Trifluoromethyl)acetophenone has limited water solubility. For aqueous biocatalytic reactions, consider adding a surfactant (e.g., Tween-20) or a co-solvent to improve substrate availability to the cells. | Biocatalysis |
| Inadequate Mixing | Ensure efficient stirring, especially in heterogeneous reactions (e.g., whole-cell biocatalysis or reactions with solid catalysts), to overcome mass transfer limitations. | All Methods |
| Incorrect Temperature | While lower temperatures can favor enantioselectivity, they also slow down the reaction rate. A balance must be found. For biocatalysis, temperatures outside the optimal range for the enzyme will decrease activity. | All Methods |
Here is a diagram illustrating the relationship between key factors affecting reaction conversion.
Caption: Key factors influencing reaction conversion.
Experimental Protocols
Method 1: Biocatalytic Reduction using Recombinant E. coli
This protocol is based on the highly efficient whole-cell-catalyzed biotransformation for the production of (R)-1-[3-(trifluoromethyl)phenyl]ethanol.
Experimental Workflow:
Caption: Workflow for the biocatalytic reduction.
Detailed Protocol:
-
Cell Preparation: Use recombinant E. coli cells expressing a suitable carbonyl reductase. Harvest the cells from the culture medium by centrifugation and wash with a buffer (e.g., phosphate-buffered saline, PBS).
-
Reaction Medium Preparation: Prepare a reaction medium containing PBS buffer (pH 7.0), a surfactant such as 0.6% (w/v) Tween-20, and 4% (w/v) of a natural deep eutectic solvent (NADES) like Choline Chloride:Lysine (1:1 molar ratio).
-
Bioreduction: In a reaction vessel, combine the recombinant E. coli cells (e.g., to a final concentration of 12.6 g dry cell weight/L), the prepared reaction medium, a co-substrate for cofactor regeneration (e.g., glucose), and 3'-(trifluoromethyl)acetophenone (up to 200 mM).
-
Incubation: Incubate the reaction mixture at 30°C with agitation (e.g., 200 rpm) for approximately 18 hours.
-
Work-up and Analysis: After the reaction, extract the mixture with an equal volume of ethyl acetate. The organic phase can then be analyzed by chiral gas chromatography (GC) or HPLC to determine the conversion and enantiomeric excess.
Performance Data:
| Substrate Concentration | Yield | Enantiomeric Excess (ee) | Configuration |
| 200 mM | 91.5% | >99.9% | R |
(Data sourced from a study on recombinant E. coli with a carbonyl reductase)[6]
Method 2: Corey-Bakshi-Shibata (CBS) Reduction
This method uses a chiral oxazaborolidine catalyst to achieve enantioselective reduction with a borane source. For trifluoromethyl ketones, additives may be necessary to achieve high enantioselectivity.[1]
Detailed Protocol (General Procedure, requires optimization):
-
Catalyst Preparation (in situ): To a solution of (R)-2-Methyl-CBS-oxazaborolidine (5-10 mol%) in anhydrous THF under an inert atmosphere, add borane-dimethyl sulfide complex (BH₃·SMe₂) dropwise at room temperature. Stir for 15-30 minutes.
-
Reaction: Cool the catalyst solution to a low temperature (e.g., -20°C to 0°C). Add a solution of 3'-(trifluoromethyl)acetophenone in anhydrous THF dropwise.
-
Borane Addition: Slowly add the remaining borane-dimethyl sulfide complex, keeping the internal temperature low.
-
Monitoring and Quenching: Monitor the reaction by TLC. Once complete, quench the reaction by slowly adding methanol, followed by 1M HCl.
-
Work-up and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Performance Data for CBS Reduction of Trifluoromethyl Ketones:
The enantioselectivity of the CBS reduction of trifluoromethyl ketones is highly dependent on the specific catalyst, borane source, and the presence of additives.
| Substrate | Catalyst (10 mol%) | Borane Source | Additive (160 mol%) | Solvent | ee (%) | Configuration |
| 2',2',2'-Trifluoroacetophenone | Chiral Lactam Alcohol Derived | BH₃ | BF₃ | CHCl₃ | 82 | S |
| 4-Methoxy-2',2',2'-trifluoroacetophenone | Chiral Lactam Alcohol Derived | BH₃ | BF₃ | CHCl₃ | 86 | S |
(Data adapted from a study on the reduction of various trifluoromethyl ketones, highlighting the beneficial effect of BF₃)[1]
Signaling Pathways and Mechanisms
Mechanism of CBS Reduction:
The CBS reduction proceeds through a six-membered transition state. The oxazaborolidine catalyst acts as a chiral Lewis acid, coordinating to both the ketone and the borane reducing agent. This coordination creates a highly organized transition state that directs the hydride transfer to a specific face of the ketone, resulting in high enantioselectivity.[7][8]
Caption: Simplified mechanism of the CBS reduction.
References
- 1. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. (R)-2-Methyl-CBS-oxazaborolidine - Wikipedia [en.wikipedia.org]
- 4. insuf.org [insuf.org]
- 5. kanto.co.jp [kanto.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. CBS Catalysts [merckmillipore.com]
- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 1-(3-(trifluoromethyl)phenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-(3-(trifluoromethyl)phenyl)ethanol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during the synthesis of this compound via two common chemical routes: the Grignard reaction and the reduction of 3'-(trifluoromethyl)acetophenone.
Route 1: Grignard Reaction with 3-bromobenzotrifluoride and Acetaldehyde
The synthesis of this compound can be achieved through the reaction of 3-(trifluoromethyl)phenylmagnesium bromide with acetaldehyde. However, several side reactions can affect the yield and purity of the final product.
Q1: My Grignard reagent formation is sluggish or fails to initiate. What are the common causes and solutions?
A1: Failure to initiate the Grignard reaction is a frequent issue. The primary causes are wet glassware/solvents or passivation of the magnesium surface.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.[1]
-
Activate Magnesium: The magnesium turnings can have an oxide layer that prevents reaction. Activate the surface by crushing the turnings with a glass rod, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Initiation: Add a small amount of the 3-bromobenzotrifluoride solution to the magnesium and stir. Gentle warming with a heat gun may be necessary to start the reaction. A successful initiation is indicated by the disappearance of the iodine color (if used), bubble formation, and a gentle reflux.
-
Q2: The yield of my desired alcohol is low, and I've isolated a significant amount of a high-boiling point byproduct. What is this byproduct and how can I minimize its formation?
A2: A common byproduct in Grignard reactions is a homocoupled product, in this case, 3,3'-bis(trifluoromethyl)biphenyl, formed via a Wurtz-type coupling reaction.[1][2][3] This side reaction is favored by high local concentrations of the aryl halide and elevated temperatures.[2][3]
-
Mitigation Strategies:
-
Slow Addition: Add the solution of 3-bromobenzotrifluoride to the magnesium suspension dropwise. This maintains a low concentration of the aryl halide, minimizing the Wurtz coupling.[2]
-
Temperature Control: Maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.
-
Solvent Choice: Diethyl ether can sometimes be preferable to THF for minimizing Wurtz coupling with certain benzylic halides.[2]
-
Q3: My reaction mixture turned dark brown or black during the Grignard reagent formation. Is this normal?
A3: While some color change is expected, a very dark brown or black solution can indicate decomposition of the Grignard reagent or the formation of finely divided metal from side reactions. Trifluoromethyl-substituted phenyl Grignard reagents can be thermally unstable and may undergo exothermic decomposition, especially at higher concentrations.[4][5] This decomposition can lead to the destruction of the trifluoromethyl group and the formation of fluoride ions.[4][5]
-
Preventative Measures:
-
Avoid overheating the reaction mixture during reagent formation.
-
Use the Grignard reagent promptly after its preparation.
-
Consider preparing and using the reagent at lower concentrations (e.g., 0.5-1 M) to improve stability.[4]
-
Q4: I am seeing byproducts that suggest the acetaldehyde is not reacting as expected. What could be happening?
A4: The Grignard reagent is a strong base and can deprotonate the acidic alpha-hydrogen of acetaldehyde, leading to enolization. This enolate will not react further to form the desired alcohol, thus lowering the yield.
-
Troubleshooting:
-
Low Temperature: Add the acetaldehyde to the Grignard reagent at a low temperature (e.g., 0 °C or below) to favor nucleophilic addition over enolization.
-
Reverse Addition: Consider adding the Grignard reagent slowly to the acetaldehyde solution (reverse addition), although this may increase the risk of other side reactions if not carefully controlled.
-
Route 2: Reduction of 3'-(trifluoromethyl)acetophenone
The reduction of the ketone 3'-(trifluoromethyl)acetophenone is another common route to the desired alcohol. The choice of reducing agent can influence the side reactions observed.
Q1: I performed a sodium borohydride (NaBH₄) reduction, but my yield is low and the reaction seems incomplete. What can I do?
A1: Incomplete reduction is a common issue with NaBH₄. While it is a mild and selective reagent, its reactivity can be influenced by several factors.
-
Troubleshooting Steps:
-
Stoichiometry: While theoretically one mole of NaBH₄ can reduce four moles of ketone, in practice, it is common to use a larger excess (e.g., 1.5-2 equivalents) to ensure complete reaction.[6]
-
Solvent: The reaction is typically run in an alcoholic solvent like methanol or ethanol. The choice of solvent can affect the reaction rate.
-
Temperature: The reaction is often started at 0 °C to control the initial exotherm and then allowed to warm to room temperature. Ensure sufficient reaction time (monitor by TLC).
-
Workup: After the reaction, the borate esters formed must be hydrolyzed. Acidic workup (e.g., with dilute HCl) is common, but care must be taken as hydrogen gas is evolved.[7] Incomplete hydrolysis can lead to low isolated yields.
-
Q2: I am considering a Meerwein-Ponndorf-Verley (MPV) reduction. What are the potential side reactions?
A2: The MPV reduction uses an aluminum alkoxide (e.g., aluminum isopropoxide) as a catalyst for the transfer hydrogenation from a sacrificial alcohol (e.g., isopropanol).[8] It is highly chemoselective, but side reactions can occur.
-
Potential Side Reactions:
-
Aldol Condensation: While more common with aldehydes, self-condensation of the ketone can be a minor side reaction under certain conditions.[8][9]
-
Tishchenko Reaction: This is a disproportionation reaction that is primarily a concern for aldehydes without α-hydrogens and is unlikely to be a major issue with 3'-(trifluoromethyl)acetophenone.[8]
-
Dehydration: In some cases, the product alcohol can be dehydrated to form an alkene, especially if the reaction is run at high temperatures or under acidic conditions during workup.[8]
-
Q3: My biocatalytic reduction is giving low enantiomeric excess (ee). How can I improve this?
A3: Biocatalytic reductions are prized for their high enantioselectivity. Low ee values often point to suboptimal reaction conditions for the specific enzyme or whole-cell system being used.
-
Optimization Parameters:
-
pH and Temperature: Enzymes have optimal pH and temperature ranges. Deviating from these can significantly impact both activity and selectivity.[10]
-
Co-substrate: The choice and concentration of the co-substrate (e.g., glucose, isopropanol) used to regenerate the cofactor (NADH or NADPH) are critical.
-
Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition or lower enantioselectivity.
-
Solvent System: The use of co-solvents or deep eutectic solvents can improve substrate solubility and enhance enzyme performance.[10]
-
Quantitative Data Summary
| Synthesis Route | Reagents | Common Side Products | Typical Yields | Reference |
| Grignard Reaction | 3-bromobenzotrifluoride, Mg, Acetaldehyde | 3,3'-bis(trifluoromethyl)biphenyl (Wurtz coupling), Enolization products | 60-80% (variable) | [1][2] |
| NaBH₄ Reduction | 3'-(trifluoromethyl)acetophenone, NaBH₄ | Unreacted starting material | 85-95% | |
| MPV Reduction | 3'-(trifluoromethyl)acetophenone, Al(Oi-Pr)₃, i-PrOH | Minor condensation or dehydration products | 70-90% | [8] |
| Biocatalytic Reduction | 3'-(trifluoromethyl)acetophenone, Whole cells/Enzyme | (S)-enantiomer (if using (R)-selective enzyme) | >90% (yield), >99% (ee) | [10] |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
-
Methodology:
-
Place magnesium turnings (1.2 eq.) and a crystal of iodine in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add a small portion of a solution of 3-bromobenzotrifluoride (1.0 eq.) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.
-
Once initiated, add the remaining 3-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of acetaldehyde (1.0 eq.) in anhydrous diethyl ether.
-
After the addition, stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.[11]
-
Protocol 2: Reduction with Sodium Borohydride
-
Methodology:
-
Dissolve 3'-(trifluoromethyl)acetophenone (1.0 eq.) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate container, dissolve sodium borohydride (1.5 eq.) in a small amount of cold methanol.
-
Slowly add the NaBH₄ solution to the ketone solution while maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and hydrolyze the borate esters.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[12]
-
Visualizations
Caption: Main and side reaction pathways in the Grignard synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 8. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 9. Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
optimization of reaction conditions for biocatalytic synthesis of 1-(3-(trifluoromethyl)phenyl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the biocatalytic synthesis of 1-(3-(trifluoromethyl)phenyl)ethanol.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Low or No Conversion of 3'-(Trifluoromethyl)acetophenone
Question: My reaction shows very low or no conversion of the starting material, 3'-(trifluoromethyl)acetophenone, to the desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no conversion can stem from several factors related to the enzyme, reaction conditions, or substrate. Here’s a systematic approach to troubleshooting:
-
Enzyme Activity:
-
Inactive Enzyme: Ensure the enzyme (carbonyl reductase) or whole-cell biocatalyst is active. If using a purified enzyme, verify its specific activity. For whole-cell systems, confirm the viability and metabolic activity of the cells.[1][2]
-
Improper Cofactor Regeneration: The reduction of ketones by carbonyl reductases is dependent on a nicotinamide cofactor (NADH or NADPH).[3] If using an isolated enzyme, ensure an efficient cofactor regeneration system is in place (e.g., using a secondary enzyme like glucose dehydrogenase or formate dehydrogenase, or a co-substrate like isopropanol).[4][5] For whole-cell systems, the addition of a co-substrate such as glucose or glycerol is often necessary to drive cofactor regeneration.[6][7]
-
-
Reaction Conditions:
-
Suboptimal pH and Temperature: The optimal pH and temperature are crucial for enzyme activity. For many carbonyl reductases used in this synthesis, a pH around 7.0 and a temperature of approximately 30°C are optimal.[1][6] Deviations from these optimal conditions can significantly reduce enzyme activity.
-
Presence of Inhibitors: Contaminants in the substrate or buffer, or byproducts of the reaction, could be inhibiting the enzyme.
-
Insufficient Mixing: Inadequate agitation can lead to poor mass transfer, especially in heterogeneous reaction mixtures. Ensure the reaction is well-mixed to facilitate contact between the substrate and the biocatalyst.[1][6]
-
-
Substrate/Product Issues:
-
Low Substrate Solubility: 3'-(Trifluoromethyl)acetophenone has low aqueous solubility.[5] This can limit its availability to the enzyme. Consider the use of co-solvents like isopropanol or surfactants such as Tween-20 to improve solubility.[1]
-
Product Inhibition: High concentrations of the product, this compound, may inhibit the enzyme.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Poor Enantioselectivity (Low %ee)
Question: The reaction is proceeding, but the enantiomeric excess (%ee) of the desired chiral alcohol is low. How can I improve the enantioselectivity?
Answer:
Achieving high enantioselectivity is a primary goal of biocatalytic synthesis.[4][8] Low %ee can be attributed to the intrinsic properties of the enzyme or suboptimal reaction conditions.
-
Enzyme Selection:
-
Intrinsic Enzyme Properties: The chosen carbonyl reductase may inherently exhibit low enantioselectivity for 3'-(trifluoromethyl)acetophenone. It is crucial to select an enzyme known to produce the desired (R)- or (S)-enantiomer with high selectivity.[1][6] Screening different enzymes is often a necessary first step.
-
Presence of Competing Enzymes: In whole-cell systems, multiple endogenous reductases with opposing stereoselectivities may be present, leading to a racemic or near-racemic mixture of the product.[9] Using a recombinant strain overexpressing a specific, highly selective reductase can resolve this issue.[1]
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may also decrease the reaction rate.
-
Co-solvents: The choice and concentration of a co-solvent can influence the enzyme's conformation and, consequently, its enantioselectivity. It is advisable to screen different co-solvents and their concentrations.
-
pH: While less common, significant deviations from the optimal pH can sometimes affect the enzyme's stereoselectivity.
-
Strategies for Improving Enantioselectivity
Caption: Key strategies to enhance enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the typical optimal reaction conditions for the biocatalytic synthesis of this compound?
A1: While optimal conditions are enzyme-specific, several studies report successful synthesis under the following conditions:
-
Biocatalyst: Recombinant E. coli whole cells expressing a carbonyl reductase.[1][6]
-
Substrate Concentration: Can range from 10 mM to over 200 mM, often limited by substrate solubility and potential toxicity to whole cells.[1][6]
-
Co-solvent/Additive: Isopropanol or surfactants like Tween-20 are often used to improve substrate solubility.[1] Natural deep eutectic solvents (NADES) have also been shown to enhance the reaction.[1][6]
Q2: How can I improve the solubility of the substrate, 3'-(trifluoromethyl)acetophenone?
A2: Improving substrate solubility is critical for achieving high reaction rates and yields. The following strategies can be employed:
-
Co-solvents: The addition of a water-miscible organic solvent, such as isopropanol, can significantly increase substrate solubility. Isopropanol can also serve as a co-substrate for cofactor regeneration.[5]
-
Surfactants: Non-ionic surfactants like Tween-20 can be added to the reaction medium to form micelles that encapsulate the hydrophobic substrate, making it more accessible to the enzyme.[1]
-
Deep Eutectic Solvents (DES): Natural deep eutectic solvents (NADES), such as those based on choline chloride, have been shown to improve substrate solubility and enhance product yield.[1][6]
Q3: What are the advantages of using a whole-cell biocatalyst over an isolated enzyme?
A3: Both approaches have their merits.
-
Whole-Cell Biocatalysts:
-
Inbuilt Cofactor Regeneration: Whole cells possess the metabolic machinery to regenerate the required NADH or NADPH cofactors, eliminating the need for an external regeneration system.[10]
-
Enzyme Protection: The cellular environment can protect the enzyme from harsh reaction conditions.
-
Cost-Effective: Avoids the costly and time-consuming process of enzyme purification.
-
-
Isolated Enzymes:
-
Higher Purity: Reactions with isolated enzymes are "cleaner," with fewer side reactions from other cellular enzymes.[3]
-
Higher Volumetric Productivity: Higher concentrations of the specific enzyme can be used, potentially leading to higher reaction rates.[3]
-
Easier Optimization: The reaction system is simpler, which can make optimization more straightforward.
-
Data Summary Tables
Table 1: Comparison of Reaction Conditions from Literature
| Biocatalyst | Substrate Conc. (mM) | Co-solvent/Additive | Temp (°C) | pH | Yield (%) | ee (%) | Reference |
| Recombinant E. coli with LXCAR-S154Y | 200 | 0.6% Tween-20 & 4% ChCl:Lys | 30 | 7.0 | 91.5 | >99.9 | [1][6] |
| Sphingomonas sp. LZ1 | 70 | Glucose (co-substrate) | 30 | 7.5 | 94 | 99.6 | [7] |
| Candida tropicalis 104 | 300 | 1% ChCl:Trehalose | 30 | 8.0 | 72.9 | >99 | [2] |
Experimental Protocols
Protocol 1: Whole-Cell Bioreduction of 3'-(Trifluoromethyl)acetophenone
This protocol provides a general methodology for the synthesis of (R)-1-(3-(trifluoromethyl)phenyl)ethanol using recombinant E. coli cells.
-
Cell Cultivation and Harvest:
-
Cultivate recombinant E. coli cells expressing the desired carbonyl reductase in a suitable medium (e.g., LB broth with appropriate antibiotic) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and continue cultivation at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) and centrifuge again. The resulting cell paste can be used directly or stored at -80°C.
-
-
Biocatalytic Reduction:
-
Prepare the reaction mixture in a suitable vessel. For a 10 mL reaction, combine:
-
50 mM Phosphate Buffer (pH 7.0)
-
Recombinant E. coli cells (e.g., 10-20 g/L dry cell weight)
-
Glucose (e.g., 50-100 mM) for cofactor regeneration.
-
3'-(Trifluoromethyl)acetophenone (substrate, e.g., 50-100 mM). The substrate can be dissolved in a minimal amount of a co-solvent like isopropanol before adding to the reaction mixture.
-
-
Incubate the reaction at 30°C with shaking (e.g., 200 rpm).
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.
-
-
Product Extraction and Analysis:
-
Once the reaction is complete, centrifuge the mixture to remove the cells.
-
Extract the supernatant with an equal volume of an organic solvent (e.g., ethyl acetate) twice.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Analyze the conversion and enantiomeric excess of the product using chiral GC or HPLC.
-
Experimental Workflow Diagram
Caption: General workflow for whole-cell biocatalytic reduction.
References
- 1. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Efficient Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via Whole-Cell Catalyst in Deep-Eutectic Solvent-Containing Micro-Aerobic Medium System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
purification strategies to remove byproducts from 1-(3-(trifluoromethyl)phenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(3-(trifluoromethyl)phenyl)ethanol, a key intermediate in pharmaceutical synthesis. The following information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound?
The most common method for synthesizing this compound is the reduction of 3'-(trifluoromethyl)acetophenone. Therefore, the primary byproduct is typically the unreacted starting material , 3'-(trifluoromethyl)acetophenone.
If using sodium borohydride (NaBH₄) for the reduction, inorganic borate salts are also formed as byproducts. These are generally removed during the aqueous workup of the reaction. In catalytic transfer hydrogenation, side reactions such as the hydrogenation of the aromatic ring can occur, but this is usually a minor pathway.
Q2: What are the recommended purification strategies for removing these byproducts?
The primary purification strategies for separating this compound from unreacted 3'-(trifluoromethyl)acetophenone and other minor impurities are:
-
Fractional Distillation: This method is effective due to the difference in boiling points between the product and the starting material.
-
Flash Column Chromatography: This technique provides good separation based on the different polarities of the compounds.
-
Crystallization: This can be an excellent final purification step to obtain high-purity material.
The choice of method will depend on the scale of the reaction, the purity required, and the available equipment. A combination of these techniques may be necessary to achieve the desired purity.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Fractional Distillation
Issue 1: Poor separation between the product and starting material.
-
Possible Cause: Insufficient column efficiency or improper heating rate.
-
Troubleshooting Steps:
-
Check Column Packing: Ensure the fractionating column is packed properly with a suitable material (e.g., Raschig rings, Vigreux indentations) to provide a sufficient number of theoretical plates.
-
Optimize Heating: Heat the distillation flask slowly and steadily to establish a proper temperature gradient in the column. A rapid heating rate will lead to co-distillation.
-
Monitor Temperature: The head temperature should remain stable at the boiling point of the lower-boiling component (3'-(trifluoromethyl)acetophenone) until it has mostly distilled over. A gradual increase in temperature will then indicate the distillation of the higher-boiling product.
-
Consider Vacuum Distillation: If the boiling points are very close or if the compounds are prone to decomposition at atmospheric pressure, performing the distillation under reduced pressure will lower the boiling points and may improve separation.
-
Physical Properties for Fractional Distillation
| Compound | Boiling Point (°C at 760 mmHg) |
| 3'-(Trifluoromethyl)acetophenone | 198-200[1] |
| 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol | 223.5 (analog for reference)[2] |
Note: The boiling point of this compound is expected to be higher than that of the starting ketone.
Flash Column Chromatography
Issue 2: Co-elution of the product and the starting material.
-
Possible Cause: Inappropriate solvent system (eluent).
-
Troubleshooting Steps:
-
Optimize Solvent Polarity: The starting material, being a ketone, is more polar than the corresponding alcohol product. Therefore, the product, this compound, will have a higher Rf value on a normal-phase silica gel TLC plate.
-
TLC Analysis: Before running the column, perform Thin Layer Chromatography (TLC) to determine the optimal eluent composition. A good solvent system will show clear separation between the spots of the product and the starting material, with the product spot having an Rf value of approximately 0.25-0.35. A common eluent system is a mixture of hexane and ethyl acetate.
-
Gradient Elution: If a single solvent mixture does not provide adequate separation, consider using a gradient elution. Start with a less polar solvent system (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 15-20% ethyl acetate in hexane). This will allow the less polar product to elute first, followed by the more polar starting material.
-
Issue 3: Low recovery of the product from the column.
-
Possible Cause: Adsorption of the product onto the silica gel or use of too polar an eluent.
-
Troubleshooting Steps:
-
Check Eluent Polarity: If the eluent is too polar, the product may elute too quickly along with other impurities. If it is not polar enough, the product may not elute at all. Refer to your TLC analysis to ensure the correct polarity.
-
Column Loading: Do not overload the column. A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 (w/w).
-
Elution Volume: Ensure a sufficient volume of eluent is passed through the column to completely elute the product. Monitor the fractions by TLC to determine when the product has finished eluting.
-
Crystallization
Issue 4: The compound oils out instead of crystallizing.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.
-
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Hexanes or a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate or dichloromethane are good starting points to try for this compound.
-
Induce Crystallization: If the solution is supersaturated but crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of the pure product.
-
Adjust Concentration: If the solution is too concentrated, add a small amount of additional hot solvent until the oil redissolves, then allow it to cool slowly.
-
Issue 5: Low yield after crystallization.
-
Possible Cause: The compound has significant solubility in the cold solvent, or too much solvent was used.
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cooling: Cool the solution slowly to room temperature first, and then in an ice bath to maximize crystal formation.
-
Mother Liquor: Concentrate the mother liquor (the solution remaining after filtration) and cool it again to obtain a second crop of crystals. Check the purity of this second crop by TLC, as it may be less pure than the first.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a glass column with a diameter appropriate for the amount of material to be purified. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Fill the column with silica gel slurried in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Loading: Carefully add the dried sample onto the top of the packed silica gel. Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
Elution: Begin elution with the starting solvent mixture. Collect fractions and monitor their composition by TLC.
-
Gradient (Optional): If separation is not optimal, gradually increase the polarity of the eluent.
-
Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Crystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, heptane, toluene, and mixtures with small amounts of ethyl acetate) at room and elevated temperatures.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with gentle swirling until the solid is completely dissolved. Use the minimum amount of hot solvent.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystal Formation: Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for poor separation in flash chromatography.
References
stability and storage conditions for 1-(3-(trifluoromethyl)phenyl)ethanol enantiomers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the enantiomers of 1-(3-(trifluoromethyl)phenyl)ethanol. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability, proper storage, and successful application of these chiral building blocks in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound enantiomers?
A1: To ensure the long-term stability and maintain the enantiomeric purity of this compound enantiomers, it is crucial to adhere to the recommended storage conditions. Improper storage can lead to degradation or racemization.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. | Minimizes the rate of potential degradation reactions. |
| Light Exposure | Store in a dark place.[1] | Protects the compound from light-induced degradation. |
| Atmosphere | Keep container tightly closed.[1] | Prevents exposure to moisture and atmospheric contaminants. |
| Inert Gas | For extended storage, consider storing under an inert atmosphere (e.g., nitrogen or argon). | Reduces the risk of oxidative degradation. |
Q2: What is the general chemical stability of this compound enantiomers?
A2: The enantiomers of this compound are generally stable under normal laboratory and recommended storage conditions. However, they can be susceptible to degradation under harsh conditions such as strong acids, strong bases, high temperatures, and intense light exposure. It is important to avoid contact with strong oxidizing agents.[1]
Q3: How can I verify the enantiomeric purity of my this compound sample?
A3: The most common and reliable method for determining the enantiomeric purity is through chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their individual quantification.
Troubleshooting Guides
This section addresses common issues that may be encountered during the handling and analysis of this compound enantiomers.
Chiral Chromatography Issues
Problem: Poor or no separation of enantiomers on a chiral HPLC/GC column.
| Possible Cause | Troubleshooting Step |
| Incorrect Chiral Stationary Phase (CSP) | The selectivity of CSPs is highly specific. Consult literature for the analysis of similar trifluoromethyl-substituted alcohols to select an appropriate column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®). |
| Suboptimal Mobile/Carrier Gas Phase | Systematically vary the mobile phase composition (e.g., hexane/isopropanol ratio for normal phase HPLC) or the temperature program for GC to optimize the separation. |
| Inappropriate Flow Rate/Temperature | For HPLC, a lower flow rate can sometimes improve resolution. For both HPLC and GC, temperature can significantly impact chiral recognition; optimize the column temperature. |
| Sample Overload | Injecting too much sample can cause peak broadening and loss of resolution. Reduce the injection volume or sample concentration. |
Problem: Peak tailing or broadening in chiral chromatography.
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | For silica-based CSPs, interactions with residual silanols can cause tailing, especially for polar compounds. Adding a small amount of a polar modifier (e.g., trifluoroacetic acid for acidic compounds, triethylamine for basic compounds) to the mobile phase can mitigate this. |
| Contaminated Guard/Analytical Column | Flush the column with a strong, compatible solvent to remove contaminants. If the problem persists, replace the guard column or, if necessary, the analytical column. |
| Sample Solvent Mismatch | Ideally, dissolve the sample in the mobile phase. If a different solvent is used, ensure it is miscible and does not cause peak distortion. |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity by Chiral Gas Chromatography (GC)
This protocol provides a general procedure for the analysis of this compound enantiomers. Instrument conditions may require optimization for your specific setup.
1. Instrumentation and Columns:
-
Gas Chromatograph: Agilent GC 7820A or equivalent, equipped with a Flame Ionization Detector (FID).
-
Chiral Column: CP-Chirasil-Dex CB column or equivalent.
2. GC Conditions:
| Parameter | Value |
|---|---|
| Injector Temperature | 250 °C |
| Detector Temperature | 250 °C |
| Oven Program | Initial temperature 115 °C, hold for 2 min, then ramp to 140 °C at 3 °C/min. |
| Carrier Gas | Helium |
3. Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate).
-
Adjust the concentration to be within the linear range of the detector.
4. Data Analysis:
-
The expected retention times are approximately 6.35 min for the (R)-enantiomer and 6.92 min for the (S)-enantiomer.[2]
-
Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = [ (A_major - A_minor) / (A_major + A_minor) ] x 100
Protocol 2: Forced Degradation (Stress Testing) Study
This protocol outlines a general procedure for a forced degradation study to assess the intrinsic stability of this compound enantiomers, based on ICH guidelines.[3][4] The goal is to induce a small amount of degradation (typically 5-20%) to identify potential degradation products and validate the stability-indicating nature of the analytical method.[5][6]
1. Sample Preparation:
-
Prepare solutions of the enantiomerically pure compound in appropriate solvents (e.g., methanol, acetonitrile, water).
2. Stress Conditions (to be performed in parallel with a control sample stored under recommended conditions):
| Stress Condition | Procedure |
| Acid Hydrolysis | Add 0.1 M HCl to the sample solution. Store at 60 °C for a specified period (e.g., 24, 48 hours). Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Add 0.1 M NaOH to the sample solution. Store at 60 °C for a specified period. Neutralize with 0.1 M HCl before analysis. |
| Oxidation | Add 3% hydrogen peroxide to the sample solution. Store at room temperature for a specified period. |
| Thermal Degradation | Store the solid sample or a solution in a sealed vial at an elevated temperature (e.g., 80 °C) for a specified period. |
| Photostability | Expose the sample (solid or in solution in a photostable container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7] A control sample should be wrapped in aluminum foil to protect it from light. |
3. Analysis:
-
At each time point, analyze the stressed samples and the control sample using a validated stability-indicating method (e.g., the chiral GC method in Protocol 1, or a developed chiral HPLC method).
-
Compare the chromatograms to identify any new peaks (degradation products) and quantify the loss of the parent compound.
Visualizations
The following diagrams illustrate key concepts related to the use and analysis of this compound enantiomers.
Caption: Drug Development Workflow for a Chiral Neuroprotective Agent.
Caption: Troubleshooting Logic for Chiral HPLC/GC Separation.
References
- 1. database.ich.org [database.ich.org]
- 2. benchchem.com [benchchem.com]
- 3. chiral-labs.com [chiral-labs.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ema.europa.eu [ema.europa.eu]
overcoming substrate solubility issues in 1-(3-(trifluoromethyl)phenyl)ethanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to substrate solubility during the synthesis of 1-(3-(trifluoromethyl)phenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary synthetic routes for this compound:
-
Grignard Reaction: This involves the reaction of a Grignard reagent, typically formed from 3-bromobenzotrifluoride and magnesium, with an acetaldehyde source. This method is common in traditional organic synthesis.[1][2]
-
Biocatalytic Reduction: This route involves the enzymatic reduction of 3'-(trifluoromethyl)acetophenone to the corresponding alcohol. This method is often favored for its high enantioselectivity and milder reaction conditions.
Q2: What are the main solubility challenges in the Grignard synthesis of this compound?
The primary solubility challenge in the Grignard synthesis is the dissolution of the starting material, 3-bromobenzotrifluoride, in the ethereal solvents typically used for the reaction, such as diethyl ether or tetrahydrofuran (THF).[1] Inadequate solubility can lead to incomplete reaction and lower yields.
Q3: What are the key solubility issues in the biocatalytic synthesis of this compound?
In the biocatalytic approach, the substrate 3'-(trifluoromethyl)acetophenone is hydrophobic and has low solubility in the aqueous media required for enzymatic reactions.[3][4] This poor solubility can limit the substrate's access to the enzyme, resulting in low reaction rates and yields.
Q4: How does the trifluoromethyl group affect the solubility of the substrates?
The trifluoromethyl (-CF3) group is highly lipophilic and electron-withdrawing. Its presence increases the hydrophobicity of the benzene ring, generally decreasing the solubility of 3-bromobenzotrifluoride and 3'-(trifluoromethyl)acetophenone in polar solvents like water. However, it can improve solubility in non-polar organic solvents.
Troubleshooting Guide: Grignard Synthesis
Issue 1: 3-Bromobenzotrifluoride Does Not Fully Dissolve in the Reaction Solvent.
-
Cause: The concentration of 3-bromobenzotrifluoride may be too high for the chosen solvent at the reaction temperature.
-
Solutions:
-
Increase Solvent Volume: Add more anhydrous solvent (THF or diethyl ether) to the reaction mixture to decrease the overall concentration of the substrate.
-
Use a Co-solvent: While less common for Grignard reactions, a co-solvent system could be explored. However, compatibility with the Grignard reagent is critical, and this should be approached with caution.
-
Gentle Warming: Gently warming the solvent while stirring may help dissolve the substrate before the addition of magnesium. Ensure the temperature is kept well below the solvent's boiling point and that the system is under an inert atmosphere.
-
Issue 2: The Grignard Reaction Fails to Initiate.
-
Cause: This is often due to an inactive magnesium surface (oxide layer) or the presence of moisture.
-
Solutions:
-
Activate Magnesium:
-
Use a crystal of iodine, which will react with the magnesium surface.[5]
-
Add a few drops of 1,2-dibromoethane.
-
Mechanically crush the magnesium turnings in the flask (under inert gas) to expose a fresh surface.
-
-
Ensure Anhydrous Conditions: All glassware must be flame-dried or oven-dried immediately before use. Solvents must be rigorously dried.[6]
-
Issue 3: Low Yield of this compound.
-
Cause: Incomplete formation of the Grignard reagent due to solubility issues or side reactions.
-
Solutions:
-
Slow Addition: Add the solution of 3-bromobenzotrifluoride to the magnesium suspension slowly and dropwise. This maintains a low concentration of the halide and can help prevent side reactions like Wurtz coupling.[7]
-
Solvent Choice: THF is often a better solvent than diethyl ether for preparing Grignard reagents as it can better solvate the organomagnesium species.[8]
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF has a higher solvating power for the Grignard reagent compared to diethyl ether. |
| Temperature | Maintain gentle reflux during Grignard formation. | Increased temperature can enhance the solubility of 3-bromobenzotrifluoride. |
| Concentration | Use a sufficient volume of solvent to ensure complete dissolution of the substrate. | Prevents issues with undissolved starting material and localized high concentrations. |
Troubleshooting Guide: Biocatalytic Synthesis
Issue 1: Low Conversion of 3'-(trifluoromethyl)acetophenone.
-
Cause: Poor solubility and mass transfer of the hydrophobic substrate in the aqueous reaction medium.
-
Solutions:
-
Use of Surfactants: The addition of non-ionic surfactants, such as Tween-20, can form micelles that encapsulate the hydrophobic substrate, increasing its apparent solubility in the aqueous phase.[3]
-
Natural Deep Eutectic Solvents (NADES): A combination of a surfactant and a NADES, such as choline chloride:lysine, has been shown to significantly improve substrate solubility and product yield.[3][9]
-
| Additive | Concentration | Observed Effect | Reference |
| Tween-20 | 0.6% (w/v) | Increased substrate concentration by 4-fold compared to a neat buffer solution. | [3][9] |
| Choline chloride:lysine (1:1 molar ratio) | 4% (w/v) in a Tween-20 containing system | Product yield reached 91.5% at a 200 mM substrate concentration. | [3][9] |
Experimental Protocols
Grignard Synthesis of this compound
Materials:
-
3-Bromobenzotrifluoride
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Acetaldehyde
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (flame-dried)
Procedure:
-
Setup: Assemble a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask under a gentle flow of nitrogen.
-
Grignard Formation:
-
Dissolve 3-bromobenzotrifluoride (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion of the 3-bromobenzotrifluoride solution to the magnesium to initiate the reaction. Initiation is indicated by a color change and gentle reflux.
-
Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for 1-2 hours.
-
-
Reaction with Acetaldehyde:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of acetaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography.
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. Grignard Reagents [chemed.chem.purdue.edu]
- 3. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 4. Effect of Surfactant-Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Trifluoromethyl-Substituted Secondary Alcohols
This guide provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting advice for experiments involving the degradation pathways of trifluoromethyl-substituted secondary alcohols.
Troubleshooting Guide
Issue: Low or No Yield in Oxidation Reactions
Question: I am attempting to oxidize a trifluoromethyl-substituted secondary alcohol to the corresponding ketone, but I am observing low to no conversion. What are the common causes and how can I improve the yield?
Answer: Low conversion rates in the oxidation of α-trifluoromethyl alcohols are a frequent challenge. The electron-withdrawing nature of the trifluoromethyl group can deactivate the alcohol, making it less susceptible to oxidation compared to non-fluorinated analogues. Here are several factors to consider:
-
Choice of Oxidant: Standard oxidizing agents may be ineffective. Specialized methods are often required.
-
Oxoammonium Salts: Reagents like 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (Bobbitt's salt) have proven effective for this transformation, often providing good to excellent yields under mild, basic conditions.[1][2]
-
TEMPO-based Catalysts: While 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) can be used, reactions are often biphasic (e.g., DCM/basic water), which can lead to diminished yields due to the formation of the trifluoromethyl ketone hydrate.[2]
-
-
Reaction Conditions:
-
pH: The pH of the reaction is critical. For oxoammonium salt-based oxidations, basic conditions are typically required to achieve rapid conversion.[2] In contrast, for substrates with multiple alcohol groups, weakly acidic conditions can sometimes be used to selectively oxidize an unsubstituted alcohol while leaving the α-trifluoromethyl alcohol intact.[2]
-
Solvent: The choice of solvent can influence reaction rates and side product formation. Anhydrous, non-protic solvents are often preferred to minimize hydrate formation of the product ketone.
-
-
Substrate Purity: Ensure the starting alcohol is pure and free of contaminants that could interfere with the catalyst or oxidant.
Logical Flow for Troubleshooting Low Oxidation Yield
Caption: A decision tree for troubleshooting low product yield in oxidation experiments.
Issue: Difficulty Analyzing Metabolites and Degradation Products
Question: I am running in vitro metabolism studies but am struggling to identify and quantify the degradation products using LC-MS. What are some common pitfalls?
Answer: The analysis of fluorinated compounds and their metabolites presents unique challenges. Here are some key points to address:
-
Ionization and Adduct Formation: Trifluoromethyl groups can influence how a molecule ionizes. You may observe non-standard adducts (e.g., [M+Na]+, [M+K]+) which can complicate spectral interpretation.[3] The mobile phase composition is a critical factor; for instance, ammonium adducts ([M+NH4]+) will only form if ammonia is present.[3]
-
In-source Fragmentation: Fluorinated compounds can sometimes be prone to fragmentation within the mass spectrometer's ion source, especially at higher ionization voltages.[3] This can be mistaken for metabolic products. Try optimizing the source conditions to minimize this effect.
-
Chromatographic Resolution: Metabolites are often structurally similar to the parent compound. Ensure your HPLC method has sufficient resolving power to separate the parent drug from its potential metabolites (e.g., oxidized ketone, hydroxylated products).
-
Lack of Reference Standards: The definitive identification of metabolites requires comparison to synthesized reference standards. Without them, identification remains tentative.
-
Metabolomics Bioinformatics: Misunderstandings can arise from differences in knowledge about metabolite annotation and identification. Close collaboration between analytical chemists and bioinformaticians is essential to navigate the complexities of data analysis.[3][4]
Frequently Asked Questions (FAQs)
Question: What are the primary metabolic degradation pathways for trifluoromethyl-substituted secondary alcohols?
Answer: The primary metabolic pathway is oxidation of the secondary alcohol to the corresponding trifluoromethyl ketone. This is typically a Phase I metabolic reaction mediated by enzymes like alcohol dehydrogenases (ADH) or cytochrome P450 (CYP) enzymes.[5][6][7] The resulting ketone may then undergo further metabolism. The strong carbon-fluorine bonds in the trifluoromethyl group make it generally resistant to metabolic cleavage.[8]
Primary Metabolic Pathway
Caption: The primary metabolic pathway involves the oxidation of the alcohol to a ketone.
Question: How does the trifluoromethyl group affect metabolic stability and drug properties?
Answer: The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry precisely because it often enhances metabolic stability.[8][9]
-
Blocking Metabolic Hotspots: Replacing a metabolically labile group (like a methyl or hydrogen) with a CF3 group can block common sites of oxidative metabolism by CYP enzymes.[8]
-
Increased Stability: The carbon-fluorine bond is exceptionally strong (dissociation energy of ~485 kJ/mol vs. ~414 kJ/mol for a C-H bond), making the CF3 group highly resistant to degradation.[8]
-
Physicochemical Properties: The CF3 group is highly lipophilic and electron-withdrawing.[10] This can improve a drug candidate's membrane permeability, bioavailability, and binding affinity to its target.[8][9]
Question: Which cytochrome P450 (CYP) isoforms are typically involved in the metabolism of compounds containing trifluoromethyl groups?
Answer: Multiple CYP isoforms can be involved, and the specific isoform depends on the overall structure of the molecule. Cytochrome P450 enzymes are responsible for approximately 70-80% of all drug metabolism.[11] For example, studies on 7-benzyloxy-4-trifluoromethylcoumarin (BFC), a fluorinated substrate, showed that it was metabolized by CYP1A2 and CYP3A4, with minor contributions from CYP2C9 and CYP2C19.[12] Identifying the specific isoforms involved is crucial for predicting potential drug-drug interactions.[11][13]
Question: Under what conditions can C-F bond cleavage (defluorination) occur?
Answer: While the C-F bond is very stable, defluorination is not impossible and can occur under specific chemical or metabolic conditions.
-
Chemical Conditions: Strong Brønsted superacids (e.g., CF3SO3H) can facilitate the cleavage of C-F bonds through protonation of the fluorine atoms, leading to the formation of carbocationic intermediates.[14] Base-promoted elimination reactions can also lead to selective defluorination.[15]
-
Metabolic Conditions: Although less common, metabolic defluorination can happen. For example, oxidative metabolism on an adjacent carbon can sometimes lead to the formation of an unstable intermediate that eliminates a fluoride ion.[16] This is a potential source of toxicity, as free fluoride can be harmful.[16]
Data Summary
Table 1: Comparison of Oxidation Methods for α-Trifluoromethyl Alcohols
| Oxidant/Method | Typical Conditions | Reported Yield | Key Considerations |
| Oxoammonium Salt (e.g., Bobbitt's Salt) | Basic conditions (e.g., pyridine), Room Temp | Good to Excellent[2] | Mild, rapid, and compatible with a wide array of substrates.[1][2] |
| TEMPO-based Catalysts | Biphasic (DCM/basic water) | Moderate to Good | Yield can be diminished due to ketone hydrate formation in the aqueous phase.[2] |
| Silver-Mediated Oxidation | Ag(I) catalyst, TMSCF3, Selectfluor | Variable | Primarily used for converting alcohols to trifluoromethyl ethers, not ketones.[17][18] |
Table 2: Kinetic Parameters for Metabolism of a Fluorinated Substrate
The following data is for the metabolism of 7-benzyloxy-4-trifluoromethylcoumarin (BFC) to 7-hydroxy-4-trifluoromethylcoumarin (HFC) by human liver microsomes and specific CYP isoforms.
| Enzyme Source | Km (μM) | Vmax (pmol/min/mg protein) |
| Pooled Human Liver Microsomes | 8.3 ± 1.3 | 454 ± 98 |
| cDNA-expressed CYP1A2 | Lower Km | Lower Vmax |
| cDNA-expressed CYP3A4 | Higher Km | Higher Vmax |
| (Data sourced from a study on BFC, a compound with a trifluoromethyl group, and may serve as a reference for similar structures)[12] |
Experimental Protocols
Protocol 1: General Procedure for Oxidation using an Oxoammonium Salt
This protocol is a generalized procedure based on methodologies reported for the oxidation of α-trifluoromethyl alcohols.[2]
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the trifluoromethyl-substituted secondary alcohol (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Addition of Base: Add a suitable base (e.g., pyridine, 2.0 equiv) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Oxidant: Add the oxoammonium salt (e.g., 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, ~1.1-1.5 equiv) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 1-2 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethyl ketone.
Protocol 2: In Vitro Metabolism Assay with Human Liver Microsomes (HLM)
This protocol outlines a typical experiment to assess the metabolic stability of a test compound.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.4).
-
Prepare an NADPH regenerating solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, add phosphate buffer, the HLM suspension (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1-10 μM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating solution.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate tube containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS to quantify the remaining parent compound at each time point. The rate of disappearance is used to calculate metabolic stability parameters like half-life and intrinsic clearance.
Workflow for In Vitro Metabolism Assay
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Navigating common pitfalls in metabolite identification and metabolomics bioinformatics [ouci.dntb.gov.ua]
- 5. ALCOHOL METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. optibrium.com [optibrium.com]
- 12. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Silver-Mediated Oxidative Trifluoromethylation of Alcohols to Alkyl Trifluoromethyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
handling and safety precautions for reagents used in 1-(3-(trifluoromethyl)phenyl)ethanol synthesis
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals involved in the synthesis of 1-(3-(trifluoromethyl)phenyl)ethanol. It includes detailed information on reagent handling, safety precautions, a step-by-step experimental protocol, and a troubleshooting guide to address common issues encountered during the synthesis.
Reagent Handling and Safety Precautions
Proper handling and adherence to safety protocols are paramount when working with the reagents involved in this synthesis. The following tables summarize key quantitative data and safety information for each chemical.
Table 1: Physical and Chemical Properties of Reagents
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| 3-Bromobenzotrifluoride | C₇H₄BrF₃ | 225.01 | 151-152 | -44 | 1.625 |
| Magnesium Turnings | Mg | 24.31 | 1090 | 650 | 1.738 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6[1] | -116.3[1] | 0.710[1] |
| Ammonium Chloride | NH₄Cl | 53.49 | 520 (decomposes)[2] | 338 (sublimes)[2][3] | 1.5[2] |
Table 2: Hazard Information and Safety Precautions
| Reagent | GHS Hazard Statements | Precautionary Statements & PPE | First Aid Measures |
| 3-Bromobenzotrifluoride | Flammable liquid and vapor. Causes serious eye irritation.[4] | Keep away from heat/sparks/open flames.[5] Use spark-proof tools and explosion-proof equipment.[5] Wear protective gloves, clothing, and eye/face protection.[6] | Eyes: Immediately flush with plenty of water for at least 15 minutes.[5] Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5] Ingestion: Do NOT induce vomiting. Give 2-4 cupfuls of milk or water.[5] Inhalation: Move to fresh air immediately.[5] |
| Magnesium Turnings | Flammable solid. In contact with water releases flammable gases. | Keep away from heat and ignition sources. Handle under an inert atmosphere. Wear protective gloves and eye protection. | Skin/Eyes: Brush off particles and flush with water. Inhalation: Move to fresh air. |
| Diethyl Ether | Extremely flammable liquid and vapor.[1][7][8][9] Harmful if swallowed.[1][7] May cause drowsiness or dizziness.[1][7][8] May form explosive peroxides.[1][8][9] | Keep away from heat, sparks, open flames, and hot surfaces.[1][7] Keep container tightly closed.[1][7] Ground/bond container and receiving equipment.[1][7] Wear protective gloves and eye/face protection.[1][7] | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[7] Skin: Remove/take off immediately all contaminated clothing. Rinse skin with water/shower.[1][7] Ingestion: Call a POISON CENTER or doctor if you feel unwell.[7] Inhalation: Remove person to fresh air and keep comfortable for breathing.[1][7] |
| Ammonium Chloride | Harmful if swallowed. Causes serious eye irritation. | Do not eat, drink, or smoke when using this product.[2] Wear protective gloves and eye/face protection. Use in a well-ventilated area.[2] | Eyes: Rinse with plenty of water for several minutes.[2] Skin: Rinse skin with plenty of water or shower.[2] Ingestion: Rinse mouth. Refer for medical attention.[2] Inhalation: Move to fresh air and rest.[2] |
Experimental Protocol: Grignard Synthesis of this compound
This protocol outlines the synthesis via a Grignard reaction. Strict anhydrous conditions are essential for the success of this reaction. [10] All glassware must be thoroughly dried (e.g., flame-dried or oven-dried at >120°C for several hours) and cooled under an inert atmosphere (e.g., nitrogen or argon).[10][11]
Materials:
-
3-Bromobenzotrifluoride
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Acetaldehyde
-
Saturated aqueous ammonium chloride solution
-
Iodine crystal (as initiator)
-
Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.[10]
-
Assemble the apparatus quickly while warm and allow it to cool to room temperature under a positive pressure of dry nitrogen.[10]
-
In the dropping funnel, prepare a solution of 3-bromobenzotrifluoride (1 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 3-bromobenzotrifluoride solution to the magnesium turnings. The disappearance of the iodine color and the appearance of a cloudy/gray solution, along with gentle boiling of the ether, indicates the initiation of the reaction.[12][13]
-
Once initiated, add the remaining 3-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.[10][12]
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting gray-to-brown solution is the Grignard reagent.[10]
-
-
Reaction with Acetaldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of acetaldehyde (1 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Slowly add the acetaldehyde solution dropwise to the stirred and cooled Grignard reagent. Maintain a low temperature throughout the addition to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure complete reaction.
-
-
Work-up and Isolation:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise. This will hydrolyze the magnesium alkoxide intermediate and precipitate magnesium salts.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.
-
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for Grignard synthesis issues.
Troubleshooting Guide and FAQs
Q1: My Grignard reaction won't start. What should I do?
A: This is a very common issue. Here are the primary causes and solutions:
-
Presence of Water: Grignard reagents are extremely sensitive to moisture.[10] Ensure all glassware is rigorously flame- or oven-dried and cooled under an inert atmosphere. Your diethyl ether must be anhydrous.
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide.[14] To activate the surface, you can:
-
Gently crush a few turnings with a dry glass rod against the bottom of the flask to expose a fresh metal surface.[13][15]
-
Add a small crystal of iodine. The reaction has initiated when the purple/brown color disappears.[11][14]
-
Add a few drops of 1,2-dibromoethane, which reacts with the magnesium to expose a fresh surface.[16]
-
-
Reaction Temperature: Gentle warming with a heat gun can sometimes help initiate the reaction.[17] Be prepared to cool the flask if the reaction becomes too vigorous once it starts.
Q2: The reaction started but then stopped.
A: This can happen if the reaction is overcooled. If you used an ice bath to control the initial exotherm, remove it and allow the mixture to return to room temperature. Gentle warming may be required to restart it.[13] Also, ensure that stirring is efficient.
Q3: My reaction mixture turned dark brown or black. Is this normal?
A: A cloudy gray or light brown color is normal. However, a very dark brown or black color can indicate decomposition or side reactions.[10]
-
Possible Causes: This may be due to impurities in the magnesium or the aryl halide, or from side reactions like Wurtz coupling, which can produce finely divided metal particles.[10] Overheating can also contribute to decomposition.
-
Solution: Use high-purity reagents. Control the rate of addition of the 3-bromobenzotrifluoride to maintain only a gentle reflux. If the reaction becomes too vigorous, use an ice bath to moderate it.[13]
Q4: My final yield is very low. What are the potential reasons?
A: Low yield can result from issues at several stages:
-
Poor Grignard Reagent Formation: If the Grignard reagent did not form efficiently (see Q1), the subsequent reaction will be poor.
-
Inaccurate Stoichiometry: Ensure you are using the correct molar ratios of reactants. It is sometimes useful to titrate a small aliquot of the Grignard reagent to determine its exact concentration before adding the acetaldehyde.
-
Side Reactions: The most common side reaction is the coupling of the Grignard reagent with unreacted 3-bromobenzotrifluoride (Wurtz coupling). This is minimized by slow, controlled addition of the halide to the magnesium.
-
Losses During Work-up: Ensure thorough extraction from the aqueous layer. Sometimes, the product can form an emulsion, which can be broken by adding brine. Ensure the pH is appropriate during extraction to keep your product in the organic layer.
Q5: Why is an inert atmosphere (Nitrogen or Argon) necessary?
A: Grignard reagents are sensitive to oxygen as well as moisture. Oxygen can react with the Grignard reagent, leading to the formation of hydroperoxide byproducts after work-up, which reduces the yield of the desired alcohol. The inert atmosphere displaces oxygen and moisture from the reaction apparatus.
References
- 1. rcilabscan.com [rcilabscan.com]
- 2. ICSC 1051 - AMMONIUM CHLORIDE [chemicalsafety.ilo.org]
- 3. Ammonium Chloride | NH4Cl | CID 25517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. westliberty.edu [westliberty.edu]
- 8. thermofishersci.in [thermofishersci.in]
- 9. carlroth.com [carlroth.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. chm.uri.edu [chm.uri.edu]
- 13. theochem.mercer.edu [theochem.mercer.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. echemi.com [echemi.com]
- 16. researchgate.net [researchgate.net]
- 17. google.com [google.com]
Validation & Comparative
A Comparative Analysis of Catalysts for the Synthesis of 1-(3-(Trifluoromethyl)phenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance in the Synthesis of a Key Chiral Intermediate.
The enantiomerically pure form of 1-(3-(trifluoromethyl)phenyl)ethanol is a critical building block in the synthesis of various pharmaceutical compounds. The efficient and stereoselective synthesis of this chiral alcohol is therefore of significant interest. This guide provides a comparative analysis of various catalytic systems, both biocatalytic and chemical, for the asymmetric reduction of 3'-(trifluoromethyl)acetophenone to produce this compound. The performance of these catalysts is evaluated based on key metrics such as yield and enantiomeric excess (ee%), supported by experimental data from peer-reviewed literature.
Performance of Catalytic Systems: A Quantitative Comparison
The following tables summarize the performance of different catalysts under various reaction conditions.
Biocatalytic Systems
| Catalyst | Substrate Concentration | Co-substrate/Medium | Yield (%) | ee (%) | Temp. (°C) | Time (h) |
| Recombinant E. coli BL21(DE3) expressing Carbonyl Reductase | 200 mM | 0.6% Tween-20, 4% Choline chloride:Lysine | 91.5 | >99.9 (R) | 30 | 18 |
| Leifsonia xyli HS0904 (whole cells) | 70 mM | Glucose | 62 | 99.4 (R) | 30 | 30 |
| Candida tropicalis 104 (whole cells) | 200 mM | Choline chloride:Trehalose, microaerobic | 86.2 | >99 (S) | 30 | 30 |
Chemical Catalytic Systems
| Catalyst | Ligand/Additive | S/C Ratio | Pressure (atm) | Yield (%) | ee (%) | Temp. (°C) | Time (h) |
| [Mn(CO)₂(1)]Br | - | - | - | 99 | 97 (R) | - | - |
| RuCl--INVALID-LINK-- | - | 1000-7000 | 10-100 (H₂) | Quantitative | 97 (S) | - | - |
| Rh/Al₂O₃ | Cinchonidine derivative | - | - | - | 36 (R) | - | - |
| Iridium Complex | f-Ampha | - | - | up to 99 | up to 99 | - | - |
Experimental Protocols
General Procedure for Biocatalytic Asymmetric Reduction
A typical experimental setup for the biocatalytic reduction of 3'-(trifluoromethyl)acetophenone involves the use of whole microbial cells or isolated enzymes.
1. Catalyst Preparation:
-
Whole Cells: The selected microorganism (e.g., recombinant E. coli, L. xyli, C. tropicalis) is cultured in an appropriate growth medium to the desired cell density. The cells are then harvested by centrifugation and washed with a suitable buffer (e.g., phosphate-buffered saline, pH 7.0).
-
Isolated Enzymes: The gene encoding the desired reductase is cloned and overexpressed in a suitable host (e.g., E. coli). The enzyme is then purified using standard chromatographic techniques.
2. Bioreduction Reaction:
-
The reaction is typically carried out in a buffered aqueous solution or a biphasic system to improve substrate solubility.
-
The reaction mixture contains the substrate (3'-(trifluoromethyl)acetophenone), the biocatalyst (whole cells or purified enzyme), and a co-substrate for cofactor regeneration (e.g., isopropanol, glucose).
-
The reaction is incubated at a specific temperature (e.g., 30°C) with agitation (e.g., 200 rpm) for a defined period (e.g., 18-30 hours).
-
The pH of the reaction is maintained at an optimal level for the specific biocatalyst (e.g., pH 7.0-8.0).
3. Product Extraction and Analysis:
-
After the reaction, the mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried, and the solvent is evaporated.
-
The yield and enantiomeric excess of the product, this compound, are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.
General Procedure for Chemical Asymmetric Hydrogenation
The asymmetric hydrogenation of 3'-(trifluoromethyl)acetophenone using transition metal catalysts typically follows this procedure:
1. Catalyst System Preparation:
-
The metal precursor (e.g., a Ruthenium, Rhodium, or Iridium salt) and the chiral ligand are dissolved in a suitable solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The catalyst can be prepared in situ or a pre-formed complex can be used.
2. Hydrogenation Reaction:
-
The substrate, 3'-(trifluoromethyl)acetophenone, and the catalyst solution are placed in a high-pressure reactor.
-
The reactor is purged with hydrogen gas and then pressurized to the desired level (e.g., 10-100 atm).
-
The reaction is stirred at a specific temperature for the required duration.
3. Product Isolation and Analysis:
-
After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to isolate the this compound.
-
The yield and enantiomeric excess are determined using chiral GC or HPLC.
Visualizing the Workflow and Pathways
To better illustrate the processes involved, the following diagrams outline the experimental workflows and logical relationships.
A Comparative Guide to the Validation of Enantiomeric Excess of 1-(3-(trifluoromethyl)phenyl)ethanol by Chiral Chromatography
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the enantiomeric excess (ee) of chiral molecules is a critical aspect of pharmaceutical development and asymmetric synthesis. For the chiral alcohol 1-(3-(trifluoromethyl)phenyl)ethanol, a key intermediate in the synthesis of various bioactive compounds, robust and reliable analytical methods for quantifying its enantiomeric purity are paramount. This guide provides a comprehensive comparison of chiral chromatography-based methods for the validation of its enantiomeric excess, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Alternative methodologies are also discussed to provide a broader perspective on available techniques.
Comparison of Chromatographic Methods
Chiral chromatography is the cornerstone for the separation and quantification of enantiomers. Both HPLC and GC, utilizing chiral stationary phases (CSPs), offer high-resolution separation of the enantiomers of this compound. The choice between these techniques often depends on the volatility of the analyte and the specific requirements of the analysis.
Table 1: Performance Comparison of Chiral HPLC and Chiral GC for the Analysis of this compound
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) - Chiralcel OD-H) | Cyclodextrin-based (e.g., CP-Chirasil-Dex CB) |
| Mobile/Carrier Phase | n-Hexane/Isopropanol (98:2, v/v) | Helium |
| Flow/Carrier Gas Rate | 0.5 mL/min | Not specified |
| Temperature | 25°C | 115°C (2 min), then ramp to 140°C at 3°C/min |
| Detection | UV at 210 nm | Flame Ionization Detector (FID) |
| Retention Time (R-enantiomer) | Not specified | 6.35 min |
| Retention Time (S-enantiomer) | Not specified | 6.92 min |
| Resolution (Rs) | Baseline separation achievable | Baseline separation |
| Enantiomeric Excess (% ee) Determination | >99% achievable | >99.9% reported[1] |
Note: HPLC data is based on a method for the closely related compound 1-(3,5-bis(trifluoromethyl)phenyl)ethanol, which serves as a strong starting point for method development for this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful validation of enantiomeric excess.
Chiral HPLC Protocol
This protocol is a recommended starting point for the enantioseparation of this compound, based on methods for structurally similar compounds.
1. Sample Preparation:
-
Dissolve an accurately weighed sample of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane/Isopropanol (98:2, v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Chiral GC Protocol
This protocol is a validated method for the determination of the enantiomeric excess of this compound.[1]
1. Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., ethyl acetate) at an appropriate concentration for GC analysis.
2. GC System and Conditions:
-
GC System: Agilent GC 7820A or equivalent, equipped with a flame ionization detector (FID).
-
Chiral Column: CP-Chirasil-Dex CB.
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program: Start at 115°C and hold for 2 minutes, then increase to 140°C at a rate of 3°C/min.
-
Carrier Gas: Helium.
3. Data Analysis:
-
The retention times for the enantiomers are approximately 6.35 minutes for (R)-1-(3-(trifluoromethyl)phenyl)ethanol and 6.92 minutes for (S)-1-(3-(trifluoromethyl)phenyl)ethanol.[1]
-
Calculate the enantiomeric excess (% ee) based on the integrated peak areas of the two enantiomers as described in the HPLC protocol.
Experimental Workflow
The general workflow for determining the enantiomeric excess of this compound using chiral chromatography is depicted below.
Caption: Workflow for determining the enantiomeric excess of this compound.
Alternative Methodologies
While chiral chromatography is the most prevalent technique, other methods can also be employed for the determination of enantiomeric excess.
Table 2: Overview of Alternative Methods for Enantiomeric Excess Determination
| Method | Principle | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Provides structural information; can be non-destructive. | Lower sensitivity compared to chromatography; requires chiral auxiliary reagents. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by chiral molecules. | Rapid analysis; can be used for high-throughput screening. | Requires the compound to be CD-active; may require derivatization. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The determination of enantiomeric excess by NMR spectroscopy typically involves the use of a chiral auxiliary, such as a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or a chiral derivatizing agent. These agents form diastereomeric complexes or derivatives with the enantiomers of this compound, which exhibit distinct signals in the NMR spectrum. The ratio of the integrals of these signals corresponds to the enantiomeric ratio.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying chiral molecules. The enantiomers of this compound will exhibit mirror-image CD spectra. The magnitude of the CD signal at a specific wavelength is directly proportional to the concentration of the enantiomer and its enantiomeric excess. By creating a calibration curve with samples of known enantiomeric composition, the enantiomeric excess of an unknown sample can be determined.
Conclusion
The validation of the enantiomeric excess of this compound can be reliably achieved using chiral chromatography, with both HPLC and GC offering excellent separation capabilities. The choice between the two will depend on laboratory instrumentation and specific analytical needs. While chiral GC provides a validated method for this specific analyte, chiral HPLC methods developed for similar compounds offer a robust starting point for method development. Alternative techniques such as NMR and CD spectroscopy provide complementary approaches for the determination of enantiomeric purity, each with its own set of advantages and limitations. For routine and high-precision analysis in a drug development setting, chiral chromatography remains the gold standard.
References
A Comparative Guide to the Synthesis of 1-(3-(trifluoromethyl)phenyl)ethanol: Biocatalytic vs. Chemical Approaches
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral alcohols is a critical challenge. This guide provides a detailed comparison of biocatalytic and chemical methods for the synthesis of 1-(3-(trifluoromethyl)phenyl)ethanol, a key chiral intermediate in the production of various pharmaceuticals.
The two primary approaches for synthesizing enantiomerically pure this compound are biocatalytic reduction of the corresponding ketone, 3'-(trifluoromethyl)acetophenone, and asymmetric chemical synthesis, such as transfer hydrogenation. This guide will objectively compare these methods, presenting supporting experimental data, detailed protocols, and a visual representation of the workflows.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for both biocatalytic and chemical synthesis of (R)-1-(3-(trifluoromethyl)phenyl)ethanol.
| Parameter | Biocatalytic Synthesis (Recombinant E. coli) | Chemical Synthesis (Asymmetric Transfer Hydrogenation) |
| Catalyst | Whole-cell recombinant E. coli expressing a carbonyl reductase | [Mn(CO)₂(1)]Br complex |
| Yield | 91.5%[1][2][3] | 99%[1] |
| Enantiomeric Excess (ee) | >99.9% (R)-enantiomer[1][2][3] | 97% (R)-enantiomer[1] |
| Substrate Concentration | 200 mM[1][2][3] | 0.5 mM[1] |
| Reaction Temperature | 30 °C[1][2][3] | Typically ambient to elevated temperatures |
| pH | 7.0[1][2][3] | Not applicable (organic solvent) |
| Reaction Time | 18 hours[1][2][3] | Varies, can be shorter (e.g., 4-6 hours) |
| Solvent System | Aqueous buffer with additives (e.g., Tween-20, deep eutectic solvents)[1][2][3] | Organic solvents (e.g., isopropanol, heptane) |
| Key Reagents | Nutrient medium for cell growth, co-substrate for cofactor regeneration (e.g., glucose) | Chiral ligand, hydrogen donor (e.g., formic acid, isopropanol), base |
| Environmental Impact | Generally considered "greener"; uses renewable resources, biodegradable catalysts, and aqueous media.[4][5][6] | Often relies on heavy metal catalysts, organic solvents, and generates more chemical waste.[7] |
Experimental Protocols
Biocatalytic Synthesis Protocol: Whole-Cell Reduction with Recombinant E. coli
This protocol is based on the effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol using recombinant E. coli cells.[1][2][3]
1. Cultivation of Recombinant E. coli
-
Prepare a suitable nutrient medium (e.g., Luria-Bertani broth) containing an appropriate antibiotic for plasmid maintenance.
-
Inoculate the medium with a starter culture of recombinant E. coli BL21(DE3) harboring a plasmid encoding a carbonyl reductase.
-
Incubate the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches a mid-log phase (e.g., 0.6-0.8).
-
Induce protein expression by adding a suitable inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG) and continue the incubation at a lower temperature (e.g., 20°C) for several hours.
-
Harvest the cells by centrifugation at 4°C and 9000 rpm.
2. Bioreduction of 3'-(trifluoromethyl)acetophenone
-
In a 50 mL Erlenmeyer flask, prepare the reaction mixture containing:
-
Phosphate buffer (e.g., 200 mM, pH 7.0)
-
Recombinant E. coli cells (e.g., 12.6 g dry cell weight/L)
-
3'-(trifluoromethyl)acetophenone (200 mM)
-
A co-substrate for cofactor regeneration (e.g., glucose)
-
Additives to enhance substrate solubility and cell permeability, such as 0.6% (w/v) Tween-20 and 4% (w/v) of a natural deep eutectic solvent (NADES) like choline chloride:lysine (1:1 molar ratio).[1][2][3]
-
-
Incubate the reaction mixture at 30°C with shaking at 200 rpm for 18 hours.
3. Product Extraction and Analysis
-
After the reaction, extract the mixture twice with an equal volume of ethyl acetate.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Analyze the conversion and enantiomeric excess of the product, this compound, using gas chromatography (GC) with a chiral column.
Chemical Synthesis Protocol: Asymmetric Transfer Hydrogenation
The following is a general protocol for the asymmetric transfer hydrogenation of a ketone, which can be adapted for 3'-(trifluoromethyl)acetophenone.
1. Catalyst Preparation
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the metal precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., a chiral diamine or amino alcohol) in an anhydrous organic solvent (e.g., isopropanol).
-
Stir the mixture at room temperature for a specified period (e.g., 30 minutes) to allow for the formation of the active catalyst complex.
2. Asymmetric Reduction
-
To the catalyst solution, add the substrate, 3'-(trifluoromethyl)acetophenone.
-
Add a hydrogen donor, which can be the solvent itself (e.g., isopropanol) or another source like formic acid in combination with a base (e.g., triethylamine).
-
Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., thin-layer chromatography or HPLC).
3. Work-up and Purification
-
Once the reaction is complete, quench the reaction by adding a dilute acid solution (e.g., 1 N HCl).
-
Extract the product into an organic solvent (e.g., heptane).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography or crystallization, to obtain the enantiomerically pure this compound.
Mandatory Visualization: Comparative Workflow
The following diagrams illustrate the general workflows for the biocatalytic and chemical synthesis of this compound.
Caption: Comparative workflow of biocatalytic and chemical synthesis.
Conclusion
Both biocatalytic and chemical synthesis methods offer effective routes to produce enantiomerically enriched this compound.
Biocatalysis excels in its high enantioselectivity, mild reaction conditions, and environmental friendliness, making it a compelling choice for sustainable and large-scale manufacturing.[4][6][7] The use of whole-cell catalysts can also eliminate the need for costly cofactor regeneration.[4]
Chemical synthesis , particularly asymmetric transfer hydrogenation, provides a versatile and often faster method that can be readily implemented in a standard organic synthesis laboratory.[7] However, it typically involves the use of expensive and potentially toxic heavy metal catalysts and organic solvents, which can have a greater environmental impact.
The choice between these two powerful methodologies will ultimately depend on the specific requirements of the project, including scale, cost, desired purity, and environmental considerations. For drug development professionals and scientists, a thorough evaluation of these factors is crucial for selecting the optimal synthetic strategy.
References
- 1. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to 1-(3-(trifluoromethyl)phenyl)ethanol and Other Chiral Alcohols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and selective methods to produce enantiomerically pure chiral alcohols is paramount. These compounds serve as critical building blocks for a vast array of pharmaceuticals, agrochemicals, and fine chemicals. Among the diverse array of chiral secondary alcohols, 1-(3-(trifluoromethyl)phenyl)ethanol has emerged as a valuable synthon, particularly in the development of neurologically active compounds and other complex molecular architectures. This guide provides an objective comparison of the performance of this compound in asymmetric synthesis relative to other commonly employed chiral alcohols, supported by experimental data, detailed protocols, and mechanistic visualizations.
Introduction to Chiral Alcohols in Asymmetric Synthesis
Chiral alcohols are ubiquitous structural motifs in biologically active molecules. The specific stereochemistry of the hydroxyl group often dictates the molecule's pharmacological activity and metabolic profile. Consequently, the ability to selectively synthesize one enantiomer over the other is a cornerstone of modern drug discovery and development. Methodologies such as asymmetric transfer hydrogenation, catalytic reduction with chiral catalysts (e.g., Corey-Bakshi-Shibata reduction), and biocatalysis have become indispensable tools for accessing these enantiopure compounds.
This guide focuses on the synthesis of chiral secondary benzylic alcohols, with a particular emphasis on comparing the synthesis of this compound to other relevant examples, including the parent compound 1-phenylethanol and its substituted derivatives. The presence of the trifluoromethyl group in this compound can significantly influence its chemical reactivity and the stereochemical outcome of asymmetric reactions, making a direct comparison with other chiral alcohols highly relevant for process development and catalyst selection.
Data Presentation: A Comparative Analysis
The following tables summarize the performance of various asymmetric synthesis methods for the production of this compound and other benchmark chiral alcohols. The data highlights key performance indicators such as yield and enantiomeric excess (ee), providing a clear basis for comparison.
Table 1: Asymmetric Transfer Hydrogenation of Prochiral Ketones
| Substrate | Catalyst System | Hydrogen Donor | Yield (%) | ee (%) | Reference |
| 3'-(Trifluoromethyl)acetophenone | [Mn(CO)₂L]Br | Isopropanol | 99 | 97 (R) | [1] |
| Acetophenone | RuCl--INVALID-LINK-- | HCOOH/NEt₃ | >95 | 98 (R) | [2] |
| 4'-Chloroacetophenone | RuCl--INVALID-LINK-- | HCOOH/NEt₃ | >95 | 98 (R) | [2] |
| Acetophenone | Fe(II) Complex | Isopropanol/t-BuOK | High | up to 99 | [3] |
Table 2: Corey-Bakshi-Shibata (CBS) Reduction of Prochiral Ketones
| Substrate | Catalyst | Reductant | Yield (%) | ee (%) | Reference |
| 3'-(Trifluoromethyl)acetophenone | (R)-Me-CBS | BH₃·SMe₂ | - | up to 90 | [4] |
| Acetophenone | (S)-Me-CBS | BH₃·THF | ~95 | >98 (R) | [5] |
| Various Ketones | In situ generated oxazaborolidine | BH₃·THF | High | up to 98 | [6] |
Table 3: Biocatalytic Reduction of Prochiral Ketones
| Substrate | Biocatalyst | Co-substrate | Yield (%) | ee (%) | Reference |
| 3'-(Trifluoromethyl)acetophenone | Recombinant E. coli (LXCAR-S154Y) | Isopropanol | 91.5 | >99.9 (R) | [7] |
| Acetophenone | Lactobacillus kefir | - | 96 | >99 (R) | [8] |
| Acetophenone | Ispir bean (Phaseolus vulgaris) | Glucose | 40 (2.4 mM) | >99 (S) | [9][10] |
| 3',5'-Bis(trifluoromethyl)acetophenone | Leifsonia xyli HS0904 | Glucose | 62 | 99.4 (R) |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate the replication and adaptation of these synthetic routes.
Asymmetric Transfer Hydrogenation (Noyori-type)
General Procedure: A solution of the prochiral ketone (1.0 mmol) and the chiral ruthenium catalyst (e.g., RuCl--INVALID-LINK--, 0.01 mmol, 1 mol%) in a suitable solvent (e.g., a 5:2 mixture of formic acid and triethylamine, 5 mL) is stirred at a specified temperature (e.g., 28 °C) for a designated time (e.g., 12-24 hours). The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the enantiomerically enriched alcohol.[2]
Corey-Bakshi-Shibata (CBS) Reduction
General Procedure: To a solution of the chiral oxazaborolidine catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 0.1 mmol, 10 mol%) in an anhydrous solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere, a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 mmol) is added dropwise at a controlled temperature (e.g., -78 °C). A solution of the prochiral ketone (1.0 mmol) in anhydrous THF is then added dropwise. The reaction mixture is stirred at the same temperature until completion, as monitored by TLC. The reaction is then quenched by the slow addition of methanol, followed by warming to room temperature. The solvent is removed under reduced pressure, and the residue is treated with aqueous acid (e.g., 1 M HCl) to hydrolyze the boronate ester. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography affords the chiral alcohol.
Whole-Cell Biocatalytic Reduction
General Procedure: In a suitable buffer (e.g., phosphate buffer, pH 7.0), whole cells of the selected microorganism (e.g., recombinant E. coli) are suspended. A co-substrate for cofactor regeneration (e.g., isopropanol or glucose) is added, followed by the prochiral ketone substrate. The reaction mixture is incubated at a specific temperature (e.g., 30 °C) with agitation. The progress of the reaction is monitored by GC or HPLC. After completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be further purified by column chromatography if necessary.[7]
Mandatory Visualization
The following diagrams illustrate the experimental workflows and logical relationships in the asymmetric synthesis of chiral alcohols.
Caption: General experimental workflows for the asymmetric synthesis of chiral alcohols.
Caption: Decision-making process for selecting an asymmetric synthesis method.
Concluding Remarks
The synthesis of enantiopure this compound can be achieved with high efficiency and stereoselectivity using a variety of modern asymmetric methods. The choice of method will ultimately depend on factors such as the desired scale of the reaction, the availability of catalysts or biocatalysts, and the specific requirements for product purity.
-
Asymmetric transfer hydrogenation with ruthenium and other transition metal catalysts offers a robust and high-yielding approach, particularly for large-scale production.
-
The Corey-Bakshi-Shibata reduction provides a reliable method with predictable stereochemical outcomes, although it requires stoichiometric amounts of a borane reagent.
-
Biocatalysis using whole-cell systems presents an environmentally benign and highly selective alternative, often achieving exceptional enantiomeric excess under mild reaction conditions.[7]
The data presented in this guide demonstrates that this compound is a substrate that is amenable to various asymmetric reduction techniques, often affording the desired chiral alcohol in high yield and enantiopurity. Its performance is comparable, and in some cases superior, to that of other benchmark chiral alcohols, solidifying its position as a valuable building block in contemporary organic synthesis. Researchers and drug development professionals are encouraged to consider these comparative data and protocols when designing synthetic routes to novel chiral molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Rational electronic tuning of CBS catalyst for highly enantioselective borane reduction of trifluoroacetophenone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 6. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization techni ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01326F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of the asymmetric synthesis of (S)-1-phenylethanol using Ispir bean as whole-cell biocatalyst | Semantic Scholar [semanticscholar.org]
- 10. Asymmetric biocatalytic reduction of 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol using whole cells of newly isolated Leifsonia xyli HS0904 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of (R)- and (S)-1-(3-(trifluoromethyl)phenyl)ethanol for Researchers and Drug Development Professionals
A detailed analysis of the spectroscopic properties of the enantiomers of 1-(3-(trifluoromethyl)phenyl)ethanol is presented, offering a key resource for researchers in chiral synthesis and drug development. This guide provides a comparative summary of their spectral data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition.
The enantiomers, (R)- and (S)-1-(3-(trifluoromethyl)phenyl)ethanol, are critical chiral building blocks in the synthesis of various pharmaceutical compounds. As is characteristic of enantiomers, their spectroscopic data in achiral media are identical. Differentiation between the (R) and (S) forms is typically achieved through methods that introduce a chiral environment, such as chiral chromatography or the use of chiral shift reagents in NMR spectroscopy. This guide focuses on the foundational spectroscopic data applicable to both enantiomers and outlines the primary method for their analytical separation.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. As enantiomers, both (R) and (S)-1-(3-(trifluoromethyl)phenyl)ethanol exhibit identical spectra under standard, achiral conditions.
| ¹H NMR (Proton NMR) Data | |
| Chemical Shift (δ) ppm | Multiplicity |
| 1.49 | Doublet |
| 1.93 | Singlet |
| 4.88 | Quartet |
| 7.23–7.38 | Multiplet |
| Note: Data corresponds to spectra taken in CDCl₃. Chemical shifts may vary slightly depending on the solvent and instrument. |
| ¹³C NMR (Carbon NMR) Data | |
| Chemical Shift (δ) ppm | Carbon Type |
| 25.2 | CH₃ |
| 69.8 | CH |
| 123.6 | Aromatic CH |
| 125.6 | Aromatic CH |
| 127.5 | Aromatic CH |
| 129.8 | Aromatic CH |
| 134.4 | Aromatic C |
| 147.9 | Aromatic C |
| Note: Data corresponds to spectra taken in CDCl₃. The quartet signal for the CF₃ carbon is also expected but may not always be reported in standard spectra. |
| IR (Infrared) Spectroscopy Data | |
| Wavenumber (cm⁻¹) | Functional Group |
| 3355 | O-H stretch (alcohol) |
| 1598, 1574, 1477 | C=C stretch (aromatic) |
| 1079 | C-O stretch (alcohol) |
| 1300-1100 | C-F stretch (trifluoromethyl) |
| 811, 786, 697 | C-H bend (aromatic) |
| Note: IR data is for a thin film of the liquid sample. |
| Mass Spectrometry (MS) Data | |
| m/z | Fragment |
| 190 | [M]⁺ (Molecular Ion) |
| 175 | [M - CH₃]⁺ |
| 145 | [M - CH₃ - H₂O]⁺ |
| Note: Fragmentation patterns can vary based on the ionization method used. |
Chiral Separation Data
The most significant differentiation between the (R) and (S) enantiomers lies in their interaction with a chiral environment. Chiral Gas Chromatography (GC) is a common method for separating and quantifying the enantiomeric excess (ee) of these compounds.
| Chiral Gas Chromatography (GC) Data | |
| Enantiomer | Retention Time (min) |
| (R)-1-(3-(trifluoromethyl)phenyl)ethanol | 6.35 |
| (S)-1-(3-(trifluoromethyl)phenyl)ethanol | 6.92 |
| Data obtained using a CP-Chirasil-Dex CB column.[1] |
Experimental Protocols
Detailed methodologies for the acquisition of the cited experimental data are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Sample Preparation: A small amount of the analyte (approximately 5-10 mg) is dissolved in about 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to ensure homogeneity.
-
For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and enhance the signal of the carbon atoms. A larger number of scans is usually required compared to ¹H NMR.
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectra are often recorded using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples like this compound, the thin film method is common.
-
Sample Preparation: A single drop of the neat liquid is placed on the surface of a salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin, uniform film of the liquid between the plates.
-
Data Acquisition: The "sandwich" of salt plates is mounted in the sample holder of the FTIR spectrometer. A background spectrum of the clean salt plates is recorded first. Then, the spectrum of the sample is acquired. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
-
Data Analysis: The characteristic absorption bands (in cm⁻¹) are identified and correlated with the corresponding functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Sample Introduction: A dilute solution of the analyte in a volatile solvent is injected into the GC. The GC separates the analyte from the solvent and any impurities.
-
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Impact (EI) is a common ionization method for this type of molecule, where high-energy electrons bombard the molecule, causing it to ionize and fragment.
-
Mass Analysis: The resulting ions (the molecular ion and various fragments) are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
Chiral Gas Chromatography (GC)
To separate the (R) and (S) enantiomers, a gas chromatograph equipped with a chiral stationary phase is required.
-
Instrumentation: An Agilent GC 7820A or similar instrument equipped with a chiral column, such as a CP-Chirasil-Dex CB column, is used.[1]
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as ethyl acetate.
-
Chromatographic Conditions:
-
Data Analysis: The retention times of the two enantiomers are recorded. The relative peak areas are used to calculate the enantiomeric excess (ee) of a non-racemic mixture.
Experimental Workflow Visualization
The logical flow for the complete spectroscopic analysis and chiral differentiation of (R)- and (S)-1-(3-(trifluoromethyl)phenyl)ethanol is depicted in the following diagram.
References
Navigating the Chiral Maze: A Comparative Guide to Stationary Phases for 1-(3-(trifluoromethyl)phenyl)ethanol Separation
For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in the synthesis and analysis of chiral compounds. This guide provides a comprehensive evaluation of the efficacy of different chiral stationary phases (CSPs) for the separation of 1-(3-(trifluoromethyl)phenyl)ethanol, a key chiral building block in pharmaceutical development. By presenting supporting experimental data for analogous compounds, detailed methodologies, and a logical workflow for CSP selection, this guide aims to streamline the process of chiral method development.
The successful enantioseparation of this compound hinges on the selection of an appropriate chiral stationary phase. The primary CSPs utilized for the resolution of this and structurally similar compounds fall into three main categories: polysaccharide-based, Pirkle-type, and cyclodextrin-based phases. Each class of CSP offers distinct advantages and separation mechanisms, making a comparative understanding essential for efficient method development.
Performance Comparison of Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely regarded as the most versatile for a broad range of chiral compounds, including trifluoromethyl-substituted alcohols.[1] Their success is attributed to a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide derivatives.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k') | Separation Factor (α) | Resolution (Rs) |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 2.54 | 1.25 | 2.80 |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 3.12 | 1.18 | 2.10 |
| 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (95:5, v/v) | 4.21 | 1.42 | 4.10 |
| 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (95:5, v/v) | 5.03 | 1.29 | 3.20 |
Data sourced from "A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols". The data is for analogous compounds and should be used as a guide for method development for this compound.
Experimental Protocols
Reproducible and reliable chiral separations are contingent on meticulous adherence to experimental protocols. The following provides a generalized methodology for the chiral analysis of trifluoromethyl-substituted alcohols on polysaccharide-based CSPs.[1]
Sample Preparation:
-
Dissolution: Dissolve the racemic or enantioenriched this compound in the mobile phase to a concentration of approximately 1 mg/mL. If solubility is an issue, a stronger, compatible solvent may be used, but the injection volume should be minimized to avoid peak distortion.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.
-
Chiral Column: For initial screening, Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based) are recommended starting points.
-
Mobile Phase:
-
Normal Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is the most common mobile phase. A typical starting condition is 90:10 (v/v) n-hexane/isopropanol. The ratio can be adjusted to optimize retention and resolution.
-
Reversed Phase: For immobilized polysaccharide CSPs, mixtures of acetonitrile or methanol with water can be employed.
-
-
Flow Rate: A typical flow rate for a 4.6 mm internal diameter analytical column is 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature, typically between 20°C and 40°C, to ensure reproducibility.
-
Detection: Set the UV detector to a wavelength where this compound has significant absorbance, likely in the range of 210-254 nm.
Data Analysis:
-
Retention Factor (k'): k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the void time.
-
Separation Factor (α): α = k'_2 / k'_1, where k'_2 and k'_1 are the retention factors of the more and less retained enantiomers, respectively.
-
Resolution (Rs): Rs = 2(t_R2 - t_R1) / (w_1 + w_2), where t_R1 and t_R2 are the retention times of the two enantiomers, and w_1 and w_2 are their peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.
Logical Workflow for Chiral Stationary Phase Selection
The selection of an optimal chiral stationary phase and mobile phase is often an empirical process. The following diagram illustrates a logical workflow for the systematic evaluation of CSPs for the separation of this compound.
Concluding Remarks
The enantioseparation of this compound is most likely to be successfully achieved using polysaccharide-based chiral stationary phases, with Chiralpak® AD-H and Chiralcel® OD-H being excellent starting points for method development. While direct experimental data for this specific analyte is scarce, the provided data for analogous compounds and the detailed experimental protocols offer a solid foundation for researchers. A systematic screening approach, as outlined in the workflow diagram, will be crucial in identifying the optimal CSP and mobile phase combination to achieve baseline separation. Further exploration of Pirkle-type and cyclodextrin-based CSPs may be warranted if polysaccharide-based columns do not yield the desired resolution.
References
A Comparative Analysis of the Reactivity of Trifluoromethyl-Substituted Phenyl Ethanols
This guide provides a detailed comparative study on the reactivity of phenyl ethanols bearing a trifluoromethyl (-CF3) substituent on the aromatic ring. The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, and its presence significantly modulates the chemical behavior of neighboring functional groups.[1][2] This analysis focuses on key reactions of the ethanol moiety—dehydration, oxidation, and etherification—to provide researchers, scientists, and drug development professionals with a comprehensive understanding supported by experimental data.
The strong inductive electron-withdrawing effect of the -CF3 group deactivates the phenyl ring and influences the stability of reactive intermediates formed at the benzylic position.[1][2] This guide systematically compares the performance of trifluoromethyl-substituted phenyl ethanols against the unsubstituted parent compound and other substituted analogues, offering insights into reaction mechanisms and potential synthetic applications.
Comparative Reactivity in Key Transformations
The reactivity of the hydroxyl group in phenyl ethanols is critically dependent on the electronic nature of the substituents on the phenyl ring. The electron-withdrawing -CF3 group generally leads to a decrease in reaction rates for processes that involve the formation of a positive charge at the benzylic carbon, such as in SN1-type dehydration and etherification reactions.
The acid-catalyzed dehydration of phenyl ethanols proceeds via a carbocation intermediate. Electron-withdrawing groups like -CF3 destabilize this intermediate, thereby impeding the reaction.
Table 1: Comparison of Yields in the Dehydration of 1-Phenyl Ethanols
| Compound | Substituent | Catalyst | Conditions | Yield of Styrene | Reference |
|---|---|---|---|---|---|
| 1-Phenylethanol | H | [Cu(mesoFOX-L1)(MeCN)][OTf]2 (1 mol%) | Toluene, 120 °C, 24 h | >95% | [3] |
| 1-(4-Chlorophenyl)ethanol | 4-Cl | [Cu(mesoFOX-L1)(MeCN)][OTf]2 (1 mol%) | Toluene, 120 °C, 24 h | 45% (NMR Yield) | [3] |
| 1-(4-Trifluoromethylphenyl)ethanol | 4-CF3 | [Cu(mesoFOX-L1)(MeCN)][OTf]2 (1 mol%) | Toluene, 120 °C, 24 h | Reaction was extremely slow and appeared to reach equilibrium. |[3] |
As the data indicates, the presence of an electron-withdrawing group significantly lowers the yield of the corresponding styrene. For 1-(4-trifluoromethylphenyl)ethanol, the reaction is exceptionally sluggish, highlighting the profound deactivating effect of the -CF3 group on this elimination reaction.[3]
The oxidation of benzyl alcohols can lead to aldehydes, ketones, or other products depending on the oxidant and the substrate's electronic properties. The -CF3 group can influence both the reaction rate and the product distribution.
Table 2: Product Distribution in the Oxidation of Substituted Benzyl Alcohols
| Compound | Substituent | Oxidant | Product 1 (Yield) | Product 2 (Yield) | Reference |
|---|---|---|---|---|---|
| Benzyl alcohol | H | Difluoro-λ3-bromane | p-tert-Butylphenyl fluoromethyl ether (66%) | Benzaldehyde (<1%) | [4] |
| p-Chlorobenzyl alcohol | 4-Cl | Difluoro-λ3-bromane | Aryl fluoromethyl ether (65-90%) | Benzaldehyde (not specified) | [4] |
| p-Trifluoromethylbenzyl alcohol | 4-CF3 | Difluoro-λ3-bromane | Aryl fluoromethyl ether (63%) | Benzaldehyde (13%) | [4] |
| p-Nitrobenzyl alcohol | 4-NO2 | Difluoro-λ3-bromane | Aryl fluoromethyl ether (44%) | Benzaldehyde (26%) |[4] |
In the oxidation with difluoro-λ3-bromane, benzyl alcohols typically undergo an oxidative rearrangement to yield fluoromethyl ethers. However, for substrates with strongly electron-withdrawing groups like p-trifluoromethyl and p-nitro, a competing simple oxidation pathway becomes more significant, affording a considerable amount of the corresponding benzaldehyde.[4]
The formation of ethers from alcohols often requires high temperatures and extended reaction times, particularly for substrates bearing electron-withdrawing substituents.
Table 3: Comparison of Yields in the Etherification of 1-Phenyl Ethanols with Ethanol
| Compound | Substituent | Catalyst System | Conditions | Yield of Ether | Reference |
|---|---|---|---|---|---|
| 1-(4-Methylphenyl)ethanol | 4-CH3 | FeCl3·6H2O / HFIP | 30 °C, 0.5 h | 90% | [5][6] |
| 1-Phenylethanol | H | FeCl3·6H2O / HFIP | 70 °C, 2 h | 82% | [5][6] |
| 1-(4-Chlorophenyl)ethanol | 4-Cl | FeCl3·6H2O / HFIP | 70 °C, 2 h | 85% | [5][6] |
| 1-(4-Trifluoromethylphenyl)ethanol | 4-CF3 | FeCl3·6H2O / HFIP | 70 °C, 4 h | 79% |[5][6] |
The results show that electron-withdrawing groups necessitate more forcing reaction conditions (higher temperatures and/or longer times) to achieve good yields in dehydrative etherification.[5][6] Notably, while 1-(4-trifluoromethylphenyl)ethanol can be converted, the corresponding primary alcohol, 4-trifluoromethylbenzyl alcohol, resulted in no reaction under similar conditions, underscoring the deactivating effect.[5][6]
Mechanistic Implications and Electronic Effects
The trifluoromethyl group exerts its influence primarily through a strong negative inductive effect (-I effect). In reactions proceeding through a carbocation intermediate, such as acid-catalyzed dehydration or SN1-type etherification, the -CF3 group destabilizes the developing positive charge on the benzylic carbon. This increases the activation energy of the rate-determining step, leading to a slower reaction rate compared to phenyl ethanol or analogues with electron-donating groups.
Caption: General mechanism for acid-catalyzed reactions of phenyl ethanols.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for the dehydration and etherification of trifluoromethyl-substituted phenyl ethanols, based on published procedures.
This protocol is adapted from the procedure described for the synthesis of unsymmetrical ethers cocatalyzed by FeCl3·6H2O and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[5][6]
-
Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 1-(4-trifluoromethylphenyl)ethanol (1.0 mmol, 190 mg).
-
Reagent Addition: Add ethanol (2.0 mmol, 116 µL) followed by 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 1.0 mL).
-
Catalyst Addition: Add iron(III) chloride hexahydrate (FeCl3·6H2O) (0.05 mmol, 13.5 mg) to the mixture.
-
Reaction: Seal the vial and place it in a preheated oil bath at 70 °C. Stir the reaction mixture for 4 hours.
-
Workup: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired ether.
Caption: Experimental workflow for dehydrative etherification.
This protocol is a general representation based on studies of alcohol dehydration using metal catalysts.[3]
-
Preparation: In a reaction tube, dissolve 1-(4-trifluoromethylphenyl)ethanol (0.5 mmol, 95 mg) in toluene (5 mL).
-
Catalyst Addition: Add the dehydration catalyst (e.g., 1-10 mol% of a Lewis or Brønsted acid) to the solution.
-
Reaction Setup: Equip the reaction tube with a condenser and a Dean-Stark trap if water removal is necessary.
-
Reaction: Heat the mixture to the desired temperature (e.g., 120 °C) and monitor the reaction progress using TLC or GC analysis. Note that this reaction is expected to be very slow.
-
Workup: Upon completion or reaching equilibrium, cool the reaction mixture to room temperature.
-
Purification: Filter off the catalyst if heterogeneous. Wash the organic phase with water and brine, dry over a drying agent (e.g., MgSO4), and concentrate the solvent. The product can be further purified by chromatography or distillation if required.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Assessing the Purity of Synthesized 1-(3-(trifluoromethyl)phenyl)ethanol
The rigorous assessment of chemical and chiral purity is a critical step in the synthesis of pharmaceutical intermediates. For a key chiral building block such as 1-(3-(trifluoromethyl)phenyl)ethanol, ensuring high purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the primary analytical techniques used to quantify both chemical and enantiomeric impurities in synthesized this compound, complete with experimental protocols and performance data to aid researchers, scientists, and drug development professionals in method selection and implementation.
The control of impurities in drug substances is a critical issue for healthcare manufacturing, with regulatory authorities like the ICH and FDA emphasizing strict requirements for impurity identification and quantification.[1] Impurities present at levels greater than 0.1% should generally be identified and quantified using selective methods.[1] For chiral molecules like this compound, purity assessment is twofold: determining the amount of undesired chemical entities (chemical purity) and quantifying the proportion of the opposite enantiomer (chiral or enantiomeric purity).[2]
Comparison of Primary Analytical Techniques
High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most prevalent techniques for assessing the purity of chiral alcohols.[2][3] The choice of method depends on factors such as the analyte's properties, required sensitivity, and the specific type of impurity being targeted.[2]
| Technique | Principle | Primary Application for Target Analyte | Advantages | Limitations |
| HPLC | Differential partitioning of analytes between a mobile phase and a stationary phase. | Enantiomeric purity (chiral HPLC) and chemical purity (RP-HPLC). | High resolution and sensitivity; widely applicable; non-destructive.[1][4] Modern chiral columns are compatible with reverse-phase conditions.[5] | Can require specialized and expensive chiral columns; may consume significant amounts of solvent.[6] |
| GC | Partitioning of volatile analytes between a carrier gas and a stationary phase. | Enantiomeric purity (with chiral column) and analysis of volatile chemical impurities. | High efficiency and sensitivity for volatile compounds; can be coupled with mass spectrometry (GC-MS) for definitive identification.[4][7] | Requires analyte to be volatile or amenable to derivatization; high temperatures can cause degradation of thermally labile compounds. |
| NMR | Measures the magnetic properties of atomic nuclei. | Structural confirmation and quantification of major components and impurities. 19F NMR is especially powerful for fluorinated compounds. | Provides detailed structural information; non-destructive; quantitative without a reference standard for the impurity itself.[8] | Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals.[9] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key analytical techniques used in the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral HPLC is the primary technique for determining the enantiomeric excess (e.e.) of chiral compounds, offering high precision and reliability.[3][5] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[10]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative), 250 x 4.6 mm, 5 µm.[2]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol. A typical starting point is a 90:10 (v/v) mixture.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV at 220 nm.[2]
-
Injection Volume: 10 µL.[2]
-
Sample Preparation: Dissolve the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.[2]
-
Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the (R) and (S) enantiomers: % ee = [Area(major) - Area(minor)] / [Area(major) + Area(minor)] * 100.[10]
Gas Chromatography (GC) for Chemical and Enantiomeric Purity
GC is highly effective for analyzing volatile compounds and can be used for both chemical and enantiomeric purity assessment when equipped with the appropriate column.[7][11] GC-MS, a hyphenated technique, provides molecular mass information, aiding in the structural elucidation of unknown impurities.[4]
Experimental Protocol:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Chiral CP-Chirasil-Dex CB column (for enantiomeric purity).[12] A standard non-polar or medium-polarity column (e.g., DB-5ms) can be used for general chemical purity.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.[12]
-
Detector Temperature: 250°C (FID).[12]
-
Oven Program: Initial temperature of 115°C, hold for 2 minutes, then ramp to 140°C at 3°C/min.[12]
-
Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate or methanol to a concentration of ~1 mg/mL.
-
Quantification: For chemical purity, calculate the area percent of the main peak relative to all peaks. For enantiomeric purity, use the peak areas of the separated enantiomers as in the HPLC method. In a published method, the retention times for 3'-(trifluoromethyl)acetophenone (starting material), (R)-1-(3-(trifluoromethyl)phenyl)ethanol, and (S)-1-(3-(trifluoromethyl)phenyl)ethanol were 2.64 min, 6.35 min, and 6.92 min, respectively.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for confirming the chemical structure of the synthesized compound and identifying impurities. For this compound, both 1H NMR and 19F NMR are highly informative.[8][12] Quantitative NMR (qNMR) can determine purity without requiring a reference standard of the impurity.
Experimental Protocol:
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[8]
-
1H NMR Analysis:
-
Acquire a standard proton spectrum.
-
Identify characteristic peaks for this compound.
-
Integrate all peaks and compare the integration of impurity peaks to the main compound peaks to estimate purity.
-
-
19F NMR Analysis:
-
19F NMR offers a simple spectrum for this compound, likely a singlet for the -CF₃ group, in a region with minimal interference.[8][13]
-
This technique is highly sensitive and selective for fluorinated impurities.[14]
-
Quantification: A known amount of an internal standard (e.g., trifluoroacetic acid) can be added to the sample for precise quantification.[8] The purity is determined by comparing the integral of the analyte's 19F signal to that of the internal standard.
-
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance of the discussed analytical techniques.
| Parameter | HPLC (Chiral) | GC (Chiral) | 19F qNMR |
| Typical Application | Enantiomeric Purity | Enantiomeric & Chemical Purity | Chemical Purity, Structural ID |
| Limit of Detection (LOD) | ~0.01% - 0.1% | ~0.01% - 0.1% | ~0.05% - 0.1%[8] |
| Limit of Quantitation (LOQ) | ~0.05% - 0.3% | ~0.05% - 0.3% | ~0.15% - 0.5% |
| Precision (RSD%) | < 2% | < 2% | < 1.5%[8] |
| Primary Reference | [9] | [4] | [8] |
Visualizing the Purity Assessment Workflow
A systematic workflow is essential for the comprehensive purity assessment of a synthesized chiral compound. This involves initial structural confirmation followed by detailed chromatographic analysis for both chemical and enantiomeric impurities.
Caption: Workflow for purity assessment of synthesized chiral compounds.
References
- 1. rroij.com [rroij.com]
- 2. benchchem.com [benchchem.com]
- 3. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 4. soeagra.com [soeagra.com]
- 5. skpharmteco.com [skpharmteco.com]
- 6. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
- 7. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 8. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Chiral Building Blocks: Alternatives to 1-(3-(trifluoromethyl)phenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral building blocks are instrumental in this pursuit, serving as versatile starting materials and auxiliaries in asymmetric synthesis. Among these, 1-(3-(trifluoromethyl)phenyl)ethanol has proven to be a valuable synthon. This guide provides an objective comparison of its performance with alternative chiral building blocks, supported by experimental data, to aid in the rational selection of reagents for asymmetric synthesis.
Introduction
This compound is a chiral secondary alcohol frequently employed in the synthesis of pharmaceuticals and other biologically active molecules. The trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide explores viable alternatives, focusing on other trifluoromethyl-substituted chiral alcohols, chiral amines, and chiral boronic esters, and evaluates their performance in key asymmetric transformations.
Trifluoromethyl-Substituted Phenyl Ethanols: A Comparative Analysis
The position of the trifluoromethyl group on the phenyl ring can influence the stereochemical outcome of asymmetric reactions. Here, we compare the biocatalytic reduction of ortho-, meta-, and para-trifluoromethylated acetophenones to their corresponding chiral alcohols, a common method for their preparation.
Table 1: Biocatalytic Reduction of Trifluoromethyl-Substituted Acetophenones
| Substrate | Biocatalyst | Co-substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 3'-(Trifluoromethyl)acetophenone | Recombinant E. coli BL21(DE3) expressing carbonyl reductase | Isopropanol | 95.8 | >99.9 (R) | [1] |
| 4'-(Trifluoromethyl)acetophenone | Recombinant E. coli expressing carbonyl reductase | Isopropanol | 99.1 | >99.9 (R) | [1] |
| 3',5'-Bis(trifluoromethyl)acetophenone | Leifsonia xyli HS0904 (whole cells) | Glucose | 62 | 99.4 (R) | [2] |
Key Insights:
-
Biocatalytic methods provide excellent enantioselectivity for the synthesis of trifluoromethyl-substituted phenyl ethanols.[1][2]
-
Both meta- and para-substituted acetophenones can be reduced to their corresponding alcohols with near-perfect enantiomeric excess.[1]
-
The use of whole-cell biocatalysts offers a green and efficient alternative to chemical reductants.[1][2]
Alternative Chiral Building Blocks
Beyond structural analogs of this compound, other classes of chiral building blocks offer distinct advantages in asymmetric synthesis.
Chiral Trifluoromethylated Amines
Chiral amines containing a trifluoromethyl group are valuable intermediates in the synthesis of pharmaceuticals.[3][4] Their synthesis can be achieved through various methods, including the stereospecific isomerization of chiral allylic amines.[3]
Table 2: Performance of Chiral Trifluoromethylated Amines in Asymmetric Synthesis
| Reaction Type | Chiral Amine Precursor | Catalyst/Reagent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| Synthesis of γ-trifluoromethylated amine | α-Chiral allylic amine | TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) | - | 95 | 42 (over 3 steps) | [3] |
| Isomerization of trifluoromethyl imines | N-benzyl trifluoromethyl imine | Cinchona alkaloid derivative | - | High | High | [4] |
Chiral Boronic Esters
Chiral boronic esters are highly versatile building blocks in organic synthesis due to the broad range of stereospecific transformations the C-B bond can undergo.[5][6][7] They can be used to create carbon-carbon and carbon-heteroatom bonds with a high degree of stereocontrol.
Table 3: Applications of Chiral Boronic Esters in Asymmetric Synthesis
| Reaction Type | Chiral Boronic Ester | Electrophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Nucleophilic Addition | Secondary boronic ester ate complex | Various electrophiles | High | High | [6] |
| Hydroboration | Allylic phosphonates | Pinacolborane | - | up to 99:1 er | [7] |
| Homologation | (α-haloalkyl)boronic esters | - | >1000:1 | - | [5] |
Experimental Protocols
General Procedure for Biocatalytic Reduction of 3'-(Trifluoromethyl)acetophenone[1]
The bioreduction is carried out at 30 °C and 200 rpm in a 50 mL Erlenmeyer flask. The reaction mixture contains a specific amount of 3'-(trifluoromethyl)acetophenone, a co-substrate (e.g., isopropanol), and recombinant E. coli whole cells in a phosphate buffer solution (PBS). After the reaction is complete, the mixture is extracted twice with an equal volume of ethyl acetate. The combined organic phase is then analyzed by gas chromatography (GC) to determine the yield and enantiomeric excess.
General Procedure for the Synthesis of γ-Chiral Trifluoromethylated Amines[3]
The synthesis starts with an enantioselective preparation of a trifluoromethylated allylic amine. For example, an enone can be reacted with (R)-N-tert-butanesulfinamide in the presence of Ti(OEt)4, followed by diastereoselective reduction with DIBAL-H and acidic deprotection. The resulting α-chiral allylic amine is then subjected to a base-catalyzed stereospecific isomerization using a catalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). A subsequent diastereoselective reduction of the intermediate imine/enamine yields the α,γ-chiral γ-trifluoromethylated amine.
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflows for the synthesis and application of these chiral building blocks.
Caption: Biocatalytic reduction workflow.
Caption: Synthesis of γ-chiral trifluoromethylated amines.
Caption: Application of chiral boronic esters.
Conclusion
While this compound remains a highly effective chiral building block, a range of viable alternatives exists, each with its own set of advantages. Trifluoromethyl-substituted phenyl ethanols with different substitution patterns, as well as chiral trifluoromethylated amines and chiral boronic esters, provide a powerful toolkit for the asymmetric synthesis of complex molecules. The choice of a specific building block will depend on the target molecule, the desired stereochemistry, and the specific reaction conditions. This guide provides a starting point for researchers to explore these alternatives and select the most appropriate chiral building block for their synthetic challenges.
References
- 1. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric biocatalytic reduction of 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol using whole cells of newly isolated Leifsonia xyli HS0904 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Ate complexes of secondary boronic esters as chiral organometallic-type nucleophiles for asymmetric synthesis. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Chiral Purity Determination
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity is a critical-to-quality attribute in the development and manufacturing of chiral pharmaceuticals. Enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles, making rigorous analytical control essential. Cross-validation of analytical methods is a fundamental process to ensure the reliability, accuracy, and consistency of chiral purity measurements across different techniques or laboratories. This guide provides a comparative overview of common analytical techniques for chiral resolution, a framework for their cross-validation, and supporting experimental data for the chiral drug warfarin.
Key Analytical Techniques for Chiral Purity Determination
The separation and quantification of enantiomers are primarily achieved through chromatographic and electrophoretic techniques. These methods utilize a chiral selector, either as a stationary phase or a mobile phase/buffer additive, to create a transient diastereomeric complex with the enantiomers, leading to differential retention or migration.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most established and widely used technique for determining enantiomeric purity.[1] It offers high versatility through various modes, including normal-phase, reversed-phase, and polar organic modes, and a wide array of commercially available chiral stationary phases (CSPs). Polysaccharide-based and macrocyclic glycopeptide CSPs are particularly effective for a broad range of chiral compounds.[2]
-
Supercritical Fluid Chromatography (SFC): A powerful alternative to HPLC, chiral SFC often provides faster separations and reduced organic solvent consumption by using supercritical carbon dioxide as the primary mobile phase.[3] It is recognized for its high efficiency and is considered a "green" chromatography technique. SFC is particularly well-suited for normal-phase chiral separations.[4]
-
Capillary Electrophoresis (CE): This high-efficiency technique requires minimal sample and solvent volumes. Separation is achieved by adding a chiral selector, such as cyclodextrins, to the background electrolyte, which results in different migration times for the enantiomers.[5]
Cross-Validation of Chiral Purity Methods
Cross-validation is the process of confirming that a validated analytical method produces consistent and reliable results when compared with a second, often orthogonal, method.[6] This is crucial when transferring a method to a different laboratory or when confirming the specificity of a primary method. The process involves analyzing the same set of samples with both methods and comparing the results against predefined acceptance criteria.
Below is a generalized workflow for the cross-validation of two orthogonal analytical methods for chiral purity determination.
Comparative Performance Data
The following tables summarize typical performance data for the chiral analysis of Warfarin using HPLC and SFC. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Performance Characteristics for Chiral Separation of Warfarin
| Parameter | HPLC | SFC | Capillary Electrophoresis (CE) |
| Resolution (Rs) | > 2.0[7] | > 1.5[3] | Variable, method dependent |
| Analysis Time | 10 - 20 min[8][9] | < 5 - 8 min[3][4] | ~23 min[5] |
| Limit of Detection (LOD) | 18.6 ng/mL[9] | Method dependent | 0.1 µg/mL[5] |
| Limit of Quantitation (LOQ) | 62.0 ng/mL[9] | Method dependent | 0.25 µg/mL[5] |
| Linearity (r²) | > 0.996[9] | > 0.995 (typical) | > 0.989[5] |
| Precision (%RSD) | < 15%[9] | < 15% (typical) | Method dependent |
| Accuracy (% Recovery) | 86 - 103.8%[8] | High recovery rates reported[10] | Method dependent |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing results across different analytical techniques. The following protocols provide a starting point for the chiral separation of Warfarin using HPLC and SFC.
Protocol 1: Chiral HPLC Method for Warfarin Enantiomers
This protocol is based on a validated method for the determination of warfarin enantiomers in human plasma.
-
Instrumentation: Standard HPLC system with a fluorescence or UV detector.[9]
-
Column: Chiralcel OD-RH, 150 x 4.6 mm, 5 µm.[9]
-
Mobile Phase: Acetonitrile : Phosphate buffer pH 2.0 (40:60 v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 40 °C.[9]
-
Detection: Fluorescence (Excitation: 310 nm, Emission: 350 nm) or UV at 283 nm.[9]
-
Sample Preparation: Samples are prepared in the mobile phase or a compatible solvent at a suitable concentration. For plasma samples, protein precipitation followed by reconstitution is a common approach.[2]
Protocol 2: Chiral SFC Method for Warfarin Enantiomers
This protocol is based on a method for the preparative and analytical separation of warfarin enantiomers.
-
Instrumentation: SFC system with a back-pressure regulator and a PDA or UV detector.[10]
-
Column: CHIRALPAK IA, 250 x 20 mm, 5 µm (for preparative scale, analytical scale columns like 250 x 4.6 mm can be used).[10]
-
Mobile Phase: Supercritical CO₂ / Methanol (60/40).[10]
-
Flow Rate: 50 mL/min (for preparative, analytical scale would be ~3-5 mL/min).[10]
-
Outlet Pressure: 10 MPa (100 bar).[10]
-
Column Temperature: 35 °C.[10]
-
Detection Wavelength: 230 nm.[10]
-
Injection Volume: 1000 µL (for preparative, analytical scale would be ~1-5 µL).[10]
-
Sample Preparation: Dissolve the sample in the modifier (methanol) or a compatible solvent.[10]
Cross-Validation Protocol
-
Define Acceptance Criteria: Before starting the experiment, define the acceptance criteria for the comparison. For example, the difference in the mean enantiomeric purity between the two methods should not exceed 2.0%, and the precision (%RSD) for replicate injections should be within acceptable limits (e.g., < 15% for the minor enantiomer).
-
Prepare Samples: Prepare a set of at least three batches of the chiral substance with varying levels of the undesired enantiomer (e.g., at the specification limit, 50% of the limit, and 120% of the limit).
-
Analyze Samples: Analyze each sample in triplicate using both the validated HPLC and SFC methods.
-
Data Evaluation:
-
Calculate the mean enantiomeric purity and the %RSD for each sample set from both methods.
-
Perform a statistical comparison of the results. A Student's t-test can be used to compare the mean values, and an F-test can be used to compare the variances.
-
The results should meet the predefined acceptance criteria to confirm that the methods are cross-validated. If the criteria are not met, an investigation into the source of the discrepancy is required.
-
Conclusion
Both HPLC and SFC are powerful techniques for the determination of chiral purity. SFC often offers advantages in terms of speed and reduced solvent consumption, while HPLC is a well-established and robust technique.[3] The choice of method depends on the specific requirements of the analysis, including the properties of the analyte, the desired throughput, and available instrumentation. By employing a systematic approach to cross-validation and thoroughly documenting experimental protocols and results, researchers can ensure the generation of high-quality, reliable data for chiral purity determination, which is paramount for the development of safe and effective medicines.
References
- 1. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chromatographic resolution of closely related species: separation of warfarin and hydroxylated isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Separation and Determination of Warfarin Enantiomers in Human Plasma Using a Novel Polymeric Surfactant for Micellar Electrokinetic Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of R/S-Warfarin Analysis Method in Human Blood Plasma Using HPLC with Fluorescence Detection and its Application to Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Validation of warfarin enantiomer analysis method in plasma using high-performance liquid chromatography fluorescence detector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jasco-global.com [jasco-global.com]
- 10. tandfonline.com [tandfonline.com]
Safety Operating Guide
Personal protective equipment for handling 1-(3-(Trifluoromethyl)phenyl)ethanol
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(3-(Trifluoromethyl)phenyl)ethanol. It outlines the necessary personal protective equipment (PPE), emergency first aid procedures, and detailed operational and disposal plans to ensure safe laboratory practices.
Hazard Summary
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may be harmful if swallowed.[1][2] Proper handling and the use of appropriate personal protective equipment are crucial to minimize exposure risks.
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles.[1][3] | A face shield may be necessary when there is a risk of splashing.[4] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber).[1][4] | Inspect gloves for integrity before each use. |
| Lab coat or other protective clothing. | Should be buttoned and fit properly to cover as much skin as possible.[4] | |
| Respiratory | Not typically required with adequate ventilation. | A vapor respirator may be necessary if handling large quantities or in a poorly ventilated area.[1] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of accidental exposure. The following table provides procedural guidance for first aid.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water.[5] If skin irritation occurs, seek medical advice.[1] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
Experimental Workflow and Safety Protocols
The following diagram illustrates the standard operational workflow for handling this compound, from preparation to disposal, incorporating key safety checkpoints.
Caption: Workflow for the safe handling of this compound.
Handling and Storage Procedures
Handling:
-
Always handle this chemical in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Prevent the generation of vapors or mists.[1]
-
Wash hands and face thoroughly after handling.[1]
Storage:
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, dry, and dark place.[1]
-
Store away from incompatible materials such as oxidizing agents.[1]
Spill and Disposal Plan
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1]
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Disposal:
-
All waste materials, including contaminated absorbents and PPE, must be considered hazardous waste.
-
Dispose of the chemical and its container in accordance with all applicable federal, state, and local regulations.[1]
-
It may be possible to dispose of this chemical through a licensed chemical incinerator equipped with an afterburner and scrubber.[1] Do not dispose of it down the drain.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
